molecular formula C17H18F2N2 B154382 1-[Bis(4-fluorophenyl)methyl]piperazine CAS No. 27469-60-9

1-[Bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B154382
CAS No.: 27469-60-9
M. Wt: 288.33 g/mol
InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
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Description

1-Bis(4-fluorophenyl)methyl piperazine is formed during the synthesis of flunarizine. Its crystals exhibits monoclinic crystal system and space group P21/c.>

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine
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InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8057699
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Molecular Weight

288.33 g/mol
Source PubChem
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CAS No.

27469-60-9
Record name 1-[Bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-[bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[Bis(4-fluorophenyl)methyl]piperazine is a key chemical intermediate recognized for its integral role in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis of its biological activities, and a summary of its significance in medicinal chemistry. The information is presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its synonyms 1-(4,4'-Difluorobenzhydryl)piperazine and 4,4'-Difluorobenzhydrylpiperazine, is a disubstituted piperazine (B1678402).[1][2] The presence of two fluorophenyl groups significantly influences its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 27469-60-9[1][3]
Molecular Formula C₁₇H₁₈F₂N₂[1][3]
Molecular Weight 288.34 g/mol [1][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 88-94 °C[1]
Boiling Point 130 °C at 1 mmHg
Solubility Soluble in methanol (B129727) and toluene.
pKa 9.00 ± 0.10 (Predicted)

Synthesis and Characterization

The synthesis of this compound can be achieved through nucleophilic substitution. A generalized experimental protocol is provided below.

Synthesis Protocol: Nucleophilic Substitution

This method involves the reaction of piperazine with bis(4-fluorophenyl)methanone in the presence of a reducing agent.

Materials:

Procedure:

  • Dissolve bis(4-fluorophenyl)methanone and an excess of piperazine in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Bis(4-fluorophenyl)methanone Bis(4-fluorophenyl)methanone Nucleophilic Substitution Nucleophilic Substitution Bis(4-fluorophenyl)methanone->Nucleophilic Substitution Piperazine Piperazine Piperazine->Nucleophilic Substitution Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Nucleophilic Substitution Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Nucleophilic Substitution Solvent Removal Solvent Removal Nucleophilic Substitution->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: A logical workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound serves as a crucial building block for several biologically active molecules.[4] Its derivatives have shown a range of pharmacological activities, including calcium channel blockade, antimicrobial effects, and acetylcholinesterase inhibition.[2][5][6]

Calcium Channel Blockade

This compound is a key intermediate in the synthesis of flunarizine (B1672889), a known calcium channel blocker.[2][4] Flunarizine acts by blocking the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and other physiological effects.[2][7] This mechanism is particularly relevant in the treatment of migraines.[2]

Diagram 2: Calcium Channel Blocker Signaling Pathway

G Flunarizine_Derivative Flunarizine (Derivative) Ca_Channel Voltage-Gated Calcium Channel Flunarizine_Derivative->Ca_Channel Binds to Blockade Blockade Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Influx->Cellular_Response Leads to Blockade->Ca_Influx

Caption: Mechanism of action for flunarizine, a derivative of the title compound.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[5] These compounds have shown efficacy against various strains of Gram-positive and Gram-negative bacteria.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculation of Agar (B569324) Plate: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Application of Discs: Impregnate sterile paper discs with known concentrations of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Acetylcholinesterase Inhibition

Certain derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase, acetylthiocholine (B1193921) iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Reaction Mixture: In a microplate well, combine the enzyme, buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity. The inhibitory effect of the test compound is determined by the reduction in this rate.[8][9]

Diagram 3: Acetylcholinesterase Inhibition Workflow

G AChE Acetylcholinesterase Reaction Enzymatic Reaction AChE->Reaction Substrate Acetylthiocholine Substrate->Reaction Inhibitor Test Compound (Piperazine Derivative) Inhibitor->Reaction Inhibits Product Thiocholine Reaction->Product Detection Reaction with DTNB (Yellow Product) Product->Detection Measurement Absorbance at 412 nm Detection->Measurement

Caption: Experimental workflow for assessing acetylcholinesterase inhibition.

Serotonin (B10506) Receptor Modulation

This compound and its derivatives have been shown to interact with serotonin receptors.[10] This interaction suggests potential applications in neuroscience research and for the development of therapies targeting mood regulation and other neurological processes.[10]

Diagram 4: General Serotonin Receptor Signaling

G Ligand Serotonin or Piperazine Derivative Receptor Serotonin Receptor (e.g., 5-HT) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]piperazine (CAS: 27469-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Bis(4-fluorophenyl)methyl]piperazine, also known as 4,4'-difluorobenzhydryl piperazine (B1678402), is a disubstituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its rigid core structure, featuring a piperazine ring attached to a bis(4-fluorophenyl)methyl group, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of therapeutic agents, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1][2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 27469-60-9[2][4]
Molecular Formula C₁₇H₁₈F₂N₂[1][2][4]
Molecular Weight 288.34 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 88-94 °C[1][4]
Boiling Point 130 °C at 1 mmHg
Solubility Sparingly soluble in water (0.34 g/L at 20 °C). Soluble in methanol (B129727) and toluene.[2]
SMILES Fc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3[4]
InChI 1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2[4]

Synthesis and Purification

The primary synthetic route to this compound is through nucleophilic substitution. A generalized experimental protocol is detailed below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from a suitable bis(4-fluorophenyl)methyl halide and piperazine.

Materials:

  • Bis(4-fluorophenyl)methyl halide (e.g., chloride or bromide)

  • Anhydrous piperazine

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the bis(4-fluorophenyl)methyl halide (1 equivalent) in toluene.

  • Addition of Piperazine: Slowly add anhydrous piperazine (approximately 5 equivalents) to the solution at 60-70°C over a period of 45-60 minutes.

  • Reflux: Heat the reaction mixture to 90-100°C and maintain it under reflux with continuous stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture and separate the organic layer.

  • Extraction and Neutralization: Wash the organic layer with a 1:1 mixture of concentrated HCl and water. Neutralize the aqueous layer with a 20% NaOH solution.

  • Final Extraction: Extract the aqueous layer again with toluene. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 Bis(4-fluorophenyl)methyl halide Dissolution Dissolve halide in toluene Reactant1->Dissolution Reactant2 Anhydrous Piperazine Addition Add piperazine at 60-70°C Reactant2->Addition Dissolution->Addition Reflux Reflux at 90-100°C for 8-10h Addition->Reflux Quench Cool and add water Reflux->Quench Extraction1 Separate organic layer Quench->Extraction1 Wash Wash with HCl/water Extraction1->Wash Neutralize Neutralize with NaOH Wash->Neutralize Extraction2 Extract with toluene Neutralize->Extraction2 Dry Dry with Na₂SO₄ Extraction2->Dry Concentrate Concentrate under vacuum Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Biological Activities and Applications in Drug Development

This compound itself is primarily utilized as a chemical intermediate.[1] However, its derivatives have demonstrated a wide range of biological activities, making this scaffold highly valuable in drug discovery.

Calcium Channel Blockade

Derivatives of this compound are known to act as calcium channel blockers.[1][5] This activity is central to the mechanism of drugs like flunarizine, which is used in the treatment of migraines.[5] These compounds antagonize the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation and other physiological effects.

Experimental Protocol: In Vitro Calcium Channel Blocking Assay (Isolated Tissue)

This protocol outlines a general method for assessing the calcium channel blocking activity of a test compound using isolated rat aorta.

Materials:

  • Wistar rats

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Calcium chloride (CaCl₂)

  • Test compound solution

  • Standard calcium channel blocker (e.g., Nifedipine)

  • Organ bath with an isometric force transducer

Procedure:

  • Tissue Preparation: Euthanize a Wistar rat and dissect the thoracic aorta. Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Depolarization: Induce sustained contraction by replacing the normal Krebs solution with a high-potassium (e.g., 60 mM KCl) depolarizing solution.

  • Cumulative Concentration-Response: Once the contraction is stable, add cumulative concentrations of the test compound to the organ bath. Record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

  • Standard Comparison: Perform the same procedure with a standard calcium channel blocker like Nifedipine for comparison.

Calcium Signaling Pathway

The diagram below illustrates the general mechanism of calcium signaling and the point of intervention for calcium channel blockers.

G Calcium Signaling Pathway Stimulus Depolarization (e.g., high K+) VGCC Voltage-Gated Calcium Channel (VGCC) Stimulus->VGCC Ca_in Ca²⁺ Influx VGCC->Ca_in opens Ca_cyto [Ca²⁺]i ↑ Ca_in->Ca_cyto Calmodulin Calmodulin Activation Ca_cyto->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Blocker Piperazine Derivative (Ca²⁺ Channel Blocker) Blocker->VGCC blocks

Caption: Inhibition of calcium influx by piperazine-based calcium channel blockers.

Acetylcholinesterase Inhibition

Certain derivatives of this compound have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[6] This activity is relevant to the symptomatic treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of a compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine (B1193921) iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • Standard AChE inhibitor (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Pre-incubation: Add the AChE enzyme solution to the wells and incubate the mixture for 15 minutes at 25°C.

  • Initiation of Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Other Biological Activities
  • Antimicrobial Activity: Novel N-alkyl and N-sulfonyl derivatives have been synthesized and shown to possess in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria.[7]

  • Serotonin (B10506) Receptor Modulation: The core compound has been used as a research tool to study serotonin receptors, particularly acting as a ligand for the 5-HT2B receptor.[1]

  • Dopamine (B1211576) Transporter (DAT) Inhibition: Derivatives of this scaffold have been investigated as atypical dopamine transporter inhibitors, which have therapeutic potential in managing psychostimulant use disorders.[8]

  • Anticancer Potential: Some piperazinylacetamide derivatives synthesized from this core structure have shown cytotoxic effects against cancer cell lines.[5]

  • Cannabinoid Receptor Inverse Agonism: A derivative has been identified as a novel inverse agonist for the cannabinoid CB1 receptor.[9]

Dopamine Transporter (DAT) Inhibition Mechanism

The following diagram illustrates the role of the dopamine transporter in the synapse and how inhibitors affect its function.

G Dopamine Transporter (DAT) Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Signal Signal Transduction Dopamine_receptor->Signal Inhibitor Piperazine Derivative (DAT Inhibitor) Inhibitor->DAT blocks

Caption: Blockade of dopamine reuptake by a DAT inhibitor.

Safety and Handling

Limited toxicological data is available for this compound. However, based on its chemical structure and available safety data sheets for similar compounds, it should be handled with care. It may cause irritation to the eyes, skin, and respiratory system.[2] Prolonged exposure might have neurological effects.[2]

Recommended Safety Precautions:

  • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a cornerstone building block in medicinal chemistry. Its derivatives have shown a remarkable diversity of pharmacological activities, including calcium channel blockade, acetylcholinesterase inhibition, and modulation of key neurotransmitter systems. The synthetic accessibility of this scaffold, combined with its proven track record in generating bioactive molecules, ensures its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound and its derivatives.

References

An In-depth Technical Guide on 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in pharmaceutical research. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Molecular Data

This compound, also known as 1-(4,4'-Difluorobenzhydryl)piperazine, is a synthetic organic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its chemical structure features a central piperazine (B1678402) ring attached to a bis(4-fluorophenyl)methyl group.

A summary of its fundamental molecular data is presented in the table below for easy reference and comparison.

ParameterValue
Molecular Formula C17H18F2N2[1][3][4]
Molecular Weight 288.34 g/mol [1][2][4]
CAS Number 27469-60-9[3][4][5]
Appearance White to off-white or light yellow powder/solid[1][3]
Melting Point 88-94 °C[1][6]

Structural and Chemical Identity

The structural arrangement of this compound is fundamental to its utility in the synthesis of targeted therapeutic agents. The diagram below illustrates the logical relationship between the compound's name, its key structural components, and its resulting chemical formula and molecular weight.

molecular_identity cluster_name Chemical Name cluster_components Structural Components cluster_properties Chemical Properties compound_name This compound piperazine Piperazine Ring compound_name->piperazine contains bis_fluorophenyl_methyl Bis(4-fluorophenyl)methyl Group compound_name->bis_fluorophenyl_methyl contains formula Formula: C17H18F2N2 piperazine->formula contributes to bis_fluorophenyl_methyl->formula contributes to mw MW: 288.34 g/mol formula->mw determines

Caption: Logical relationship of chemical identity.

Experimental Protocols

While this document focuses on the core properties, it is important to note that this compound is a precursor for various active pharmaceutical ingredients. For instance, it is utilized in the synthesis of flunarizine (B1672889) and lomerizine, which are classified as calcium channel blockers.[2] The synthesis of such compounds typically involves a nucleophilic substitution reaction where this compound is reacted with a suitable halogenated compound.[2]

Detailed experimental protocols for the synthesis and application of derivatives of this compound can be found in peer-reviewed literature. For example, the synthesis of novel diphenyl piperazine derivatives as dopamine (B1211576) uptake inhibitors has been described, providing specific reaction conditions and characterization methods. Similarly, its use in the development of piperazinylacetamides as potential anticancer agents has also been documented.[2] Researchers are encouraged to consult such publications for detailed experimental methodologies.

References

An In-depth Technical Guide to the Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the development of various pharmacologically active compounds, including the calcium channel blocker Flunarizine.[1][2] This document outlines detailed experimental protocols for the most common and effective synthesis strategies, including nucleophilic substitution and reductive amination. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound, also known as 1-(4,4'-Difluorobenzhydryl)piperazine, is a disubstituted piperazine (B1678402) derivative of significant interest in medicinal chemistry.[3][4] The piperazine moiety is a prevalent scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities. The presence of two 4-fluorophenyl groups on the methylidene bridge is crucial for the pharmacological profile of many of the final active pharmaceutical ingredients (APIs). This intermediate is a critical building block for the synthesis of drugs like Flunarizine, used in the treatment of migraines, and other compounds with potential applications as anticancer agents and calcium channel blockers.[1]

Primary Synthetic Pathways

Two principal and well-established methods for the synthesis of this compound are nucleophilic substitution (N-alkylation) and a multi-step route commencing with the reduction of a ketone precursor.

Nucleophilic Substitution (N-Alkylation)

This is a direct and widely employed method for the synthesis of this compound. It involves the direct alkylation of the piperazine ring with a bis(4-fluorophenyl)methyl halide. The reaction is a classic nucleophilic substitution where a nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A common starting material for this pathway is 4,4'-(chloromethylene)bis(fluorobenzene), which can be synthesized from the corresponding alcohol.

Synthesis via Ketone Reduction and Subsequent Substitution

This pathway involves multiple steps, starting from the commercially available bis(4-fluorophenyl)methanone. The ketone is first reduced to the corresponding alcohol, bis(4-fluorophenyl)methanol (B1266172). This alcohol is then converted into a derivative with a good leaving group, typically a chloride, which then undergoes nucleophilic substitution with piperazine.

Experimental Protocols

Protocol 1: Nucleophilic Substitution of Piperazine with 4,4'-(chloromethylene)bis(fluorobenzene)

This protocol is adapted from general N-alkylation procedures for secondary amines.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 Bis(4-fluorophenyl)chloromethane R1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) SM1->R1 SM2 Piperazine SM2->R1 P1 This compound R1->P1

Caption: Nucleophilic substitution pathway.

Materials:

  • 4,4'-(chloromethylene)bis(fluorobenzene)

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of piperazine (2.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 4,4'-(chloromethylene)bis(fluorobenzene) (1.0 equivalent).

  • Stir the reaction mixture at reflux (approximately 80 °C) for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Protocol 2: Synthesis from Bis(4-fluorophenyl)methanone

This protocol follows a three-step synthesis pathway.

Workflow Diagram:

G A Bis(4-fluorophenyl)methanone B Reduction (NaBH4, Methanol) A->B C Bis(4-fluorophenyl)methanol B->C D Chlorination (HCl or SOCl2) C->D E 4,4'-(chloromethylene)bis(fluorobenzene) D->E F Nucleophilic Substitution (Piperazine, K2CO3, ACN) E->F G This compound F->G

Caption: Multi-step synthesis workflow.

Step 1: Reduction of Bis(4-fluorophenyl)methanone

  • Materials: Bis(4-fluorophenyl)methanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727).

  • Procedure:

    • Dissolve bis(4-fluorophenyl)methanone in methanol at room temperature.

    • Slowly add sodium borohydride to the solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt and concentrate to obtain bis(4-fluorophenyl)methanol, which can be used in the next step without further purification.

Step 2: Chlorination of Bis(4-fluorophenyl)methanol

  • Materials: Bis(4-fluorophenyl)methanol, Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl).

  • Procedure (using HCl):

    • React bis(4-fluorophenyl)methanol with concentrated hydrochloric acid at reflux.

    • After completion, cool the reaction and extract the resulting 4,4'-(chloromethylene)bis(fluorobenzene) with an organic solvent.

    • The crude chloro-compound is often used directly in the subsequent step without extensive purification.

Step 3: Nucleophilic Substitution with Piperazine

  • Materials: 4,4'-(chloromethylene)bis(fluorobenzene), Piperazine, Potassium carbonate (K₂CO₃), Tetrahydrofuran (THF) or Acetonitrile (ACN).

  • Procedure:

    • Combine 4,4'-(chloromethylene)bis(fluorobenzene), piperazine, and potassium carbonate in THF or acetonitrile.

    • Heat the mixture to reflux and maintain for several hours until the starting material is consumed.

    • Follow the work-up and purification procedure as described in Protocol 3.1.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterNucleophilic SubstitutionSynthesis from Ketone
Starting Materials Bis(4-fluorophenyl)chloromethane, PiperazineBis(4-fluorophenyl)methanone, Piperazine
Key Reagents K₂CO₃, AcetonitrileNaBH₄, HCl, K₂CO₃, THF
Typical Yield Good to ExcellentGood (overall yield for 3 steps)
Purity (after chromatography) >98%[1]>97%
Melting Point 88-92 °C[4]88-92 °C
Molecular Formula C₁₇H₁₈F₂N₂[3]C₁₇H₁₈F₂N₂
Molecular Weight 288.34 g/mol [3][4]288.34 g/mol

Conclusion

The synthesis of this compound is well-documented, with nucleophilic substitution and a multi-step route from the corresponding ketone being the most prevalent methods. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Starting Materials for 1-(4,4'-Difluorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 1-(4,4'-Difluorobenzhydryl)piperazine, a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] This document details the experimental protocols for the most common and effective synthesis strategies, presents quantitative data in a comparative format, and visualizes the synthetic workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of 1-(4,4'-Difluorobenzhydryl)piperazine primarily proceeds through two main pathways, each involving a distinct set of starting materials and intermediates. The choice of route often depends on the availability of precursors, desired scale, and safety considerations.

Key Starting Materials:

  • Fluorobenzene (B45895): The fundamental building block for the difluorobenzhydryl moiety.

  • p-Fluorobenzoyl Chloride or p-Fluorobenzoic Acid: Used in the Friedel-Crafts acylation route to form the benzophenone (B1666685) backbone.[2]

  • 4,4'-Difluorobenzophenone (B49673): A key intermediate that can be synthesized or procured commercially.

  • Piperazine (B1678402) (Anhydrous or Hexahydrate): The source of the piperazine ring. Mono-protected derivatives like 1-Boc-piperazine are often used to prevent di-alkylation.[3][4][5]

The two principal synthetic pathways are:

  • Multi-step Synthesis via 4,4'-Difluorobenzhydrol: This is a robust and widely documented method involving the reduction of 4,4'-Difluorobenzophenone, followed by halogenation and nucleophilic substitution.

  • Reductive Amination: A more direct, one-pot approach reacting 4,4'-Difluorobenzophenone with piperazine in the presence of a reducing agent.

Synthesis of Key Intermediate: 4,4'-Difluorobenzophenone

The common precursor for both major pathways is 4,4'-Difluorobenzophenone. It is typically prepared via a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

This protocol is based on the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride.[2]

Materials:

  • Fluorobenzene

  • p-Fluorobenzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum Ether or 1,2-Dichloroethane

  • Hydrochloric Acid (concentrated)

  • Water

  • Methanol (B129727) (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add fluorobenzene (e.g., 86g, 0.89 mol) and anhydrous aluminum chloride.

  • Cool the mixture to 30-40°C and slowly add p-fluorobenzoyl chloride (e.g., 79.3g, 0.5 mol) dropwise over approximately 30 minutes.[6]

  • After the addition is complete, heat the reaction mixture to 60-80°C and maintain for 3 hours.[6]

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • A solid precipitate will form. Filter the crude product and wash it with water.

  • Recrystallize the crude solid from methanol to obtain pure 4,4'-Difluorobenzophenone as white crystals.[7]

Quantitative Data for 4,4'-Difluorobenzophenone Synthesis
Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYieldPurityRef.
Fluorobenzenep-Fluorobenzoyl ChlorideAlCl₃Petroleum Ether3 hours60-80°C~95%>99%[6]
Fluorobenzenep-FluorobenzotrichlorideAlCl₃Fluorobenzene20 min0-5°C90%99.9%[7]

Pathway 1: Multi-step Synthesis via 4,4'-Difluorobenzhydrol

This pathway involves three main steps starting from 4,4'-Difluorobenzophenone.

Step 1: Reduction of 4,4'-Difluorobenzophenone to 4,4'-Difluorobenzhydrol

The reduction of the ketone to a secondary alcohol is a critical step. Sodium borohydride (B1222165) is a commonly used reducing agent due to its mild nature and high yields.[8]

Materials:

Procedure:

  • Dissolve 1.0 mole of 4,4'-Difluorobenzophenone in methanol (2 volumes) in a round-bottom flask with stirring at room temperature.[8]

  • Add 0.6 moles of sodium borohydride portion-wise over 45 minutes.[8]

  • Continue stirring at ambient temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • Upon completion, dilute the mixture with 750 mL of water.[8]

  • Adjust the pH to 4 with acetic acid.[8]

  • Extract the product with dichloromethane (2 x 400 mL).[8]

  • Wash the combined organic layers with water (200 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4,4'-Difluorobenzhydrol.[8]

Reducing AgentSolventTemperatureReaction TimeYieldRef.
Sodium Borohydride (NaBH₄)MethanolRoom Temperature2-3 hours93-97%[8]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0°C to Room Temp.1-2 hours>90%[8]
Catalytic Hydrogenation (Pd/C)Ethanol or Ethyl AcetateRoom Temperature2-24 hoursHigh[8]
Step 2: Synthesis of 4,4'-Difluorodiphenylmethyl Chloride

The secondary alcohol is converted to a more reactive chloride, which is susceptible to nucleophilic attack by piperazine.

Materials:

  • 4,4'-Difluorobenzhydrol

  • Thionyl Chloride (SOCl₂)

  • Benzene (or other suitable solvent)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To 15.0 g (68.1 mmol) of 4,4'-difluorobenzhydrol, add 14.9 ml (204 mmol) of thionyl chloride under an inert atmosphere (e.g., argon).[9]

  • Stir the mixture at room temperature for 30 minutes.[9]

  • Quench the reaction by adding water, then extract the product with benzene.[9]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield 4,4'-difluorobenzhydryl chloride.[9]

Chlorinating AgentSolventTemperatureReaction TimeYieldRef.
Thionyl ChlorideNeatRoom Temperature30 minutes~88% (based on 14.32g from 15g)[9]
Conc. HCl / TBABToluene (B28343)40-45°C6-7 hours95-97% (crude)[10]
Step 3: Nucleophilic Substitution with Piperazine

The final step is the reaction of the chloride with piperazine to form the target molecule. To control for mono-substitution and avoid the formation of the di-substituted product, an excess of piperazine or a mono-protected piperazine is often used.

Materials:

  • 4,4'-Difluorodiphenylmethyl Chloride

  • Anhydrous Piperazine

  • Toluene

  • Water

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (20%)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4,4'-difluorodiphenylmethyl chloride (0.96 mol) in toluene (380 mL) and heat to 60-70°C.[10]

  • Slowly add anhydrous piperazine (5.0 mol) over 45-60 minutes.[10]

  • Heat the resulting mixture at 90-100°C for 8-10 hours with stirring.[10]

  • After completion, cool the mixture and add water (380 mL) to separate the organic layer.[10]

  • Wash the organic layer with a 1:1 mixture of concentrated HCl and water (2 x 350 mL) and then neutralize with 20% NaOH solution (750 mL).[10]

  • Extract the aqueous layer with toluene (2 x 300 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate in vacuum to yield 1-(4,4'-Difluorobenzhydryl)piperazine as a white to off-white solid.[10]

Piperazine TypeSolventTemperatureReaction TimeYieldRef.
Anhydrous Piperazine (excess)Toluene90-100°C8-10 hours88%[10]

Pathway 2: Reductive Amination

This pathway offers a more direct route from 4,4'-Difluorobenzophenone to the final product.

Experimental Protocol: Reductive Amination

While a specific, detailed protocol for the reductive amination of 4,4'-Difluorobenzophenone with piperazine was not found in the initial search, a general procedure can be outlined based on standard reductive amination methodologies.

Materials:

  • 4,4'-Difluorobenzophenone

  • Piperazine

  • A suitable reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • A suitable solvent (e.g., Dichloroethane, Methanol)

  • An acid catalyst (e.g., Acetic acid)

General Procedure:

  • Dissolve 4,4'-Difluorobenzophenone and piperazine in the chosen solvent.

  • If required, add an acid catalyst to facilitate iminium ion formation.

  • Add the reducing agent portion-wise while maintaining the reaction temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification of the product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic methods.

Synthetic_Pathway_1 FB Fluorobenzene DFBP 4,4'-Difluorobenzophenone FB->DFBP + PFC, AlCl₃ (Friedel-Crafts Acylation) PFC p-Fluorobenzoyl Chloride DFBH 4,4'-Difluorobenzhydrol DFBP->DFBH NaBH₄, MeOH (Reduction) DFBC 4,4'-Difluorodiphenylmethyl Chloride DFBH->DFBC SOCl₂ or conc. HCl (Chlorination) FinalProduct 1-(4,4'-Difluorobenzhydryl)piperazine DFBC->FinalProduct + Piperazine (Nucleophilic Substitution) PIP Piperazine PIP->FinalProduct Synthetic_Pathway_2 DFBP 4,4'-Difluorobenzophenone FinalProduct 1-(4,4'-Difluorobenzhydryl)piperazine DFBP->FinalProduct + Piperazine, Reducing Agent (Reductive Amination) PIP Piperazine PIP->FinalProduct

References

A Technical Guide to the Mechanism of Action of 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[Bis(4-fluorophenyl)methyl]piperazine scaffold is a versatile chemical structure that serves as the foundation for several pharmacologically active agents.[1] This core moiety is a key component in drugs targeting a range of conditions, from allergies to neurological disorders.[1][2][3] The specific biological activity of these derivatives is largely dictated by the substituent attached to the second nitrogen of the piperazine (B1678402) ring. This guide provides an in-depth examination of the mechanism of action of two prominent derivatives, Flunarizine (B1672889) and Levocetirizine (B1674955), highlighting their distinct pharmacological profiles.

Flunarizine: A Multi-Target Calcium Channel Antagonist

Flunarizine is a selective calcium entry blocker primarily used for the prophylaxis of migraine and the management of vertigo.[4][5][6][7] Its mechanism is centered on preventing cellular calcium overload by reducing excessive transmembrane calcium influx, without interfering with normal cellular calcium homeostasis.[8][9]

Primary Mechanism: Calcium Channel Blockade

Flunarizine acts as a non-selective, voltage-dependent blocker of T-type and L-type calcium channels in neuronal and smooth muscle cells.[5][10] By physically plugging the channel, it inhibits the influx of extracellular calcium.[4][11] This reduction in intracellular calcium leads to decreased neuronal excitability, which is believed to be a key factor in its efficacy for migraine prevention.[5] In vascular smooth muscle, this action inhibits contractile processes, causing vasodilation.[4]

The blockade of cardiac L- and T-type calcium channels by flunarizine has been shown to be dependent on time, frequency, and voltage.[10] However, cardiac cells are less susceptible to this blockade compared to other cell types.[10]

flunarizine_moa cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ca_channel Voltage-Gated Ca²⁺ Channel ca_ion_in Ca²⁺ ca_channel->ca_ion_in ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx cellular_response Decreased Neuronal Excitability & Vasodilation flunarizine Flunarizine flunarizine->ca_channel Blockade

Flunarizine's primary mechanism of action.
Secondary Pharmacological Actions

In addition to calcium channel blockade, Flunarizine exhibits moderate binding affinity for several other receptors, which may contribute to its overall therapeutic profile and side effects.[4][5][8] These secondary actions include antagonism of histamine (B1213489) H1, dopamine (B1211576) D2, and serotonin (B10506) S2 receptors.[7][8] The H1 blocking activity likely contributes to the common side effect of drowsiness.[4][6]

Quantitative Data: Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities of Flunarizine for various targets.

Receptor/SiteBinding Affinity (Ki, nM)Reference
Histamine H168[8]
Dopamine D280[8]
Serotonin S2200[8]
α1-Adrenergic250[8]
Nitrendipine (Ca²⁺ Channel)380[8]
Experimental Protocol: Whole-Cell Voltage Clamp Assay

The effects of Flunarizine on voltage-dependent calcium channels can be characterized using the whole-cell voltage clamp technique.[10]

Objective: To measure the blocking effect of Flunarizine on L- and T-type Ca²⁺ currents in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

  • Solution Exchange: The cell is perfused with an external solution containing specific ions to isolate Ca²⁺ currents (e.g., blocking Na⁺ and K⁺ channels).

  • Voltage Protocol: A series of voltage steps are applied to the cell membrane to activate (open) the L-type and T-type Ca²⁺ channels. L-type channels are typically activated by larger depolarizations from a holding potential of around -40 mV, while T-type channels are activated by smaller depolarizations from a more negative holding potential (e.g., -90 mV).

  • Baseline Measurement: Ca²⁺ currents are recorded in the absence of the drug to establish a baseline.

  • Drug Application: Flunarizine, at various concentrations, is added to the external perfusion solution.

  • Post-Drug Measurement: Ca²⁺ currents are recorded again in the presence of Flunarizine. The reduction in current amplitude indicates the degree of channel blockade.

  • Data Analysis: The concentration-response relationship is analyzed to determine the dissociation constant (Kd) for Flunarizine's blocking action.[10]

experimental_workflow_flunarizine cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Ventricular Myocytes (e.g., from Guinea Pig Heart) p2 Establish Whole-Cell Patch-Clamp Configuration p1->p2 e1 Apply Voltage Protocol to Isolate L- & T-type Ca²⁺ Currents p2->e1 e2 Record Baseline Ca²⁺ Currents e1->e2 e3 Perfuse Cell with Flunarizine Solution e2->e3 e4 Record Ca²⁺ Currents in Presence of Flunarizine e3->e4 a1 Measure Reduction in Current Amplitude e4->a1 a2 Determine Concentration-Response Curve and Calculate Kd a1->a2

Workflow for whole-cell voltage clamp experiment.

Levocetirizine: A Potent and Selective H1 Receptor Inverse Agonist

Levocetirizine, the active (R)-enantiomer of cetirizine (B192768), is a second-generation antihistamine used to treat allergic conditions such as allergic rhinitis and urticaria.[12][13][14]

Primary Mechanism: H1 Receptor Inverse Agonism

Levocetirizine functions as a potent and selective inverse agonist at histamine H1 receptors.[12][15] It does not prevent the release of histamine from mast cells but blocks histamine from binding to its H1 receptors on target cells.[13][16] This action prevents the downstream effects of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves, thereby alleviating the symptoms of an allergic reaction.[15][17] As a second-generation antihistamine, it has a low propensity to cross the blood-brain barrier, resulting in minimal sedative effects.[12][13]

A key feature of Levocetirizine is its long residence time at the H1 receptor. It dissociates very slowly, which may contribute to its prolonged duration of action and efficacy.[18]

levocetirizine_moa cluster_membrane Target Cell Membrane cluster_extracellular cluster_intracellular h1_receptor Histamine H1 Receptor allergic_response Allergic Response (e.g., Itching, Sneezing, Vasodilation) h1_receptor->allergic_response histamine Histamine histamine->h1_receptor Binding levocetirizine Levocetirizine levocetirizine->h1_receptor Inverse Agonism (Blockade)

Levocetirizine's primary mechanism of action.
Quantitative Data: Receptor Binding Profile

Levocetirizine is highly selective for the H1 receptor. Competition binding experiments demonstrate its high affinity and stereoselectivity.

CompoundReceptorBinding Affinity (Ki, nM)Reference
Levocetirizine Human H1 3 [18][19]
(S)-CetirizineHuman H1100[18][19]
Cetirizine (racemic)Human H16[18][19]

Levocetirizine is over 600-fold more selective for H1 receptors compared to a wide panel of other neurotransmitter receptors and ion channels.[18][19]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of Levocetirizine for the H1 receptor is determined using a competitive radioligand binding assay.[20][21]

Objective: To determine the inhibitory constant (Ki) of Levocetirizine for the human H1 receptor.

Methodology:

  • Membrane Preparation: Human H1 receptors are expressed in a suitable cell line (e.g., Chinese Hamster Ovary, CHO, cells). The cells are cultured, harvested, and homogenized to create a crude membrane preparation containing the receptors.[20]

  • Assay Setup: Aliquots of the membrane preparation (containing a known amount of protein, e.g., 50 µg) are incubated in a buffer solution.[20]

  • Radioligand Addition: A fixed concentration of a radiolabeled H1 antagonist, such as [³H]mepyramine, is added to all samples.[20][21] This radioligand will bind to the H1 receptors.

  • Competitor Addition: Increasing concentrations of unlabeled Levocetirizine (the "competitor") are added to the samples. Levocetirizine will compete with [³H]mepyramine for binding to the H1 receptors.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 3 hours at 37°C).[20]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific [³H]mepyramine binding versus the concentration of Levocetirizine. A competition curve is generated, and the IC₅₀ value (the concentration of Levocetirizine that inhibits 50% of the specific radioligand binding) is determined. The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation.

experimental_workflow_levocetirizine cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Membranes from Cells Expressing H1 Receptors p2 Aliquot Membrane Suspensions p1->p2 e1 Add Fixed Concentration of Radioligand ([³H]mepyramine) p2->e1 e2 Add Increasing Concentrations of Levocetirizine (Competitor) e1->e2 e3 Incubate to Reach Equilibrium e2->e3 e4 Separate Bound from Unbound Ligand via Filtration e3->e4 a1 Quantify Bound Radioactivity (Scintillation Counting) e4->a1 a2 Plot Competition Curve and Determine IC₅₀ a1->a2 a3 Calculate Ki using Cheng-Prusoff Equation a2->a3

Workflow for H1 receptor competitive binding assay.

References

Biological activity of fluorinated benzhydrylpiperazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzhydrylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the benzhydrylpiperazine scaffold has yielded a versatile class of compounds with a wide array of biological activities. This guide provides a comprehensive overview of their pharmacological profiles, focusing on their interactions with key biological targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The benzhydrylpiperazine moiety is a recognized pharmacophore found in numerous bioactive molecules, and its fluorination often serves to modulate critical physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

Central Nervous System (CNS) Activity

Fluorinated benzhydrylpiperazine derivatives have been extensively studied for their effects on the central nervous system, particularly as ligands for dopamine (B1211576) and serotonin (B10506) receptors. The position of fluorine substitution on the phenyl rings significantly influences their binding affinity and functional activity at these targets.[1]

Structure-Activity Relationships (SAR) at CNS Receptors

Systematic evaluation of ortho-, meta-, and para-fluorinated analogs has revealed distinct structure-activity relationships for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1]

  • Dopamine D2 Receptors : A para-fluoro substitution on the phenyl ring is generally favorable for D2 receptor binding affinity.[1] Compounds with this substitution have demonstrated antagonistic activity in functional assays that measure cAMP signaling.[1]

  • Serotonin 5-HT1A Receptors : For the 5-HT1A receptor, electron-donating groups in the ortho position of the phenyl ring tend to result in the most active compounds.[1] Conversely, the presence of electron-withdrawing groups can decrease affinity.[1]

  • Serotonin 5-HT2A Receptors : The highest affinity for the 5-HT2A receptor is observed with a fluorine atom in the para-position.[1] Moving the fluorine to the meta or ortho position leads to a significant decrease in activity.[1]

SAR_Summary cluster_scaffold Fluorinated Benzhydrylpiperazine Core cluster_receptors CNS Receptor Targets cluster_sar Key Structure-Activity Relationships Scaffold Benzhydryl- piperazine (B1678402) D2 Dopamine D2 HT1A Serotonin 5-HT1A HT2A Serotonin 5-HT2A SAR_D2 Favorable Substitution para-Fluoro D2->SAR_D2 Leads to Antagonist Activity SAR_HT1A Favorable Substitution ortho-Electron Donating HT1A->SAR_HT1A Enhances Affinity SAR_HT2A Favorable Substitution para-Fluoro HT2A->SAR_HT2A Shows Highest Affinity

Caption: Key SAR findings for fluorinated benzhydrylpiperazines.
Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-benzhydrylpiperazine (B193184) have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are important targets in the treatment of neurological disorders like Parkinson's disease and depression.[3] Many of the synthesized compounds showed selectivity for the MAO-B isoform, with some demonstrating potent inhibitory activity with IC50 values in the nanomolar range.[3] For instance, one of the most potent MAO-B inhibitors from a study showed an IC50 value of 80 nM and was found to be a reversible inhibitor.[3]

Quantitative Data: CNS Activity
Compound ClassTargetActivity MetricValueReference
Conformationally Constrained Piperidine (B6355638) AnalogDopamine Transporter (DAT)IC5011.3 nM[4]
1-Benzhydrylpiperazine DerivativeMAO-BIC5080 nM[3]
1-Benzhydrylpiperazine DerivativeMAO-AIC50120 nM[3]

Anticancer and Anti-Inflammatory Activity

The benzhydrylpiperazine scaffold is a promising framework for the development of novel anticancer and anti-inflammatory agents. Fluorinated derivatives have shown activity through various mechanisms, including the inhibition of tumor growth, angiogenesis, and key enzymes in inflammatory pathways.[5][6][7]

Inhibition of Cancer Cell Proliferation and Angiogenesis

Certain 1-benzhydryl-sulfonyl-piperazine derivatives have demonstrated in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth and have been shown to increase the median survival time of tumor-bearing mice.[5] These compounds also suppressed blood vessel formation, indicating anti-angiogenic effects.[5] Additionally, 1-Bis(4-fluorophenyl)methyl piperazine is a key building block in the synthesis of piperazinylacetamides which have shown anticancer properties with a half-maximal growth inhibitory concentration (GI50) of 4.36 µM.[6]

Dual COX-2/5-LOX Inhibition

A series of benzhydrylpiperazine-based hybrids were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), important enzymes in inflammation and cancer.[7] One compound with a 4-chloro substitution showed potent inhibition of both COX-2 (IC50 = 0.25 µM) and 5-LOX (IC50 = 7.87 µM), outperforming standard drugs like celecoxib (B62257) and zileuton, respectively.[7] This compound also exhibited significant anti-inflammatory and analgesic effects in animal models.[7]

Histone Deacetylase (HDAC) Inhibition

Researchers have designed and discovered potent HDAC inhibitors using 1-benzhydryl piperazine as a surface recognition group.[8] A phenyl-hydroxamic acid derivative from this class showed the most potent inhibition of the HDAC6 isoform, with an IC50 value of 0.031 µM, and displayed high selectivity over other HDAC isoforms.[8]

Quantitative Data: Anticancer and Anti-Inflammatory Activity
Compound ClassTarget/Cell LineActivity MetricValueReference
PiperazinylacetamideAnticancerGI504.36 µM[6]
Benzhydrylpiperazine-Oxadiazole Hybrid (9d)COX-2IC500.25 µM[7]
Benzhydrylpiperazine-Oxadiazole Hybrid (9d)5-LOXIC507.87 µM[7]
1-Benzhydrylpiperazine Derivative (9b)HDAC6IC500.031 µM[8]
1-Benzhydrylpiperazine Derivative (6b)HDAC6IC500.186 µM[8]
Benzhydryl Piperazine Derivative (3c)HCT-116 (Colon Cancer)IC504.63 µM[9]
Benzhydryl Piperazine Derivative (3c)A-549 (Lung Cancer)IC505.71 µM[9]

Antimicrobial Activity

Fluorinated benzhydrylpiperazine derivatives have also been investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb).

Anti-Mycobacterial Activity

In a study of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, several compounds exhibited significant in vitro activity against the Mtb H37Rv strain.[2] The most potent compounds displayed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which was superior to the standard drug ethambutol.[2] Interestingly, while fluorination is often used to increase biological activity, replacing a hydrogen with a fluorine atom on the benzhydryl group did not lead to a significant improvement in anti-TB activity in this particular series.[2] The most active compounds were found to be nontoxic against mouse macrophage cells, indicating high selectivity.[2]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismActivity MetricValueReference
Benzhydrylpiperazine-nitrobenzenesulfonamide hybridM. tuberculosis H37RvMIC0.78 µg/mL[2]
Ethambutol (Standard)M. tuberculosis H37RvMIC1.56 µg/mL[2]
Rifampicin (Standard)M. tuberculosis H37RvMIC0.1 µg/mL[2]
Isoniazid (Standard)M. tuberculosis H37RvMIC0.05 µg/mL[2]

Experimental Methodologies

The evaluation of fluorinated benzhydrylpiperazine compounds involves a range of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of test compounds for specific receptors.[1]

Objective : To quantify the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol :

  • Membrane Preparation : Cell lines that stably express the human cloned receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A) are cultured and harvested. The cells are homogenized and centrifuged to prepare isolated cell membranes containing the receptor.[1]

  • Competition Binding : The prepared membranes are incubated with a known concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[1]

  • Separation and Counting : After the binding reaches equilibrium, the receptor-bound radioligand is separated from the free radioligand via rapid filtration. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.[1]

  • Data Analysis : The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined.[1] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Workflow prep Membrane Preparation (Cells expressing target receptor) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate 1 filtrate Rapid Filtration (Separate bound from free ligand) incubate->filtrate 2 count Scintillation Counting (Quantify bound radioactivity) filtrate->count 3 analyze Data Analysis (Determine IC50 and Ki) count->analyze 4

Caption: General workflow for radioligand binding assays.
Functional Assays (cAMP Signaling)

These assays determine the functional activity (e.g., antagonist or agonist) of a compound at G-protein coupled receptors (GPCRs).[1]

Objective : To measure the ability of a test compound to either stimulate (agonist) or block (antagonist) a receptor's response, often by quantifying a second messenger like cyclic AMP (cAMP).

Protocol :

  • Cell Culture : Use cells expressing the GPCR of interest that couples to adenylyl cyclase.

  • Compound Treatment : Treat the cells with the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based kit.

  • Data Analysis : Compare the cAMP levels in treated cells to control cells to determine if the compound acts as an agonist (increases cAMP) or an antagonist (blocks the agonist-induced increase in cAMP).[1]

cAMP_Workflow start Cells expressing GPCR of interest treatment Treat cells with test compound (± known agonist for antagonist screen) start->treatment incubation Incubation Period treatment->incubation lysis Cell Lysis incubation->lysis detection Measure intracellular cAMP levels (e.g., ELISA) lysis->detection analysis Data Analysis (Determine agonist or antagonist activity) detection->analysis

Caption: Workflow for a functional cAMP signaling assay.
MTT Cytotoxicity Assay

This colorimetric assay is used to assess the in vitro cytotoxic effects of compounds on cell lines.[2]

Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxicity.

Protocol :

  • Cell Seeding : Plate cells (e.g., mouse macrophage RAW 264.7 cells) in a 96-well plate and allow them to attach overnight.[2]

  • Compound Exposure : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[2]

References

The Cornerstone of Calcium Channel Blockers: A Technical Guide to 1-[Bis(4-fluorophenyl)methyl]piperazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-[Bis(4-fluorophenyl)methyl]piperazine as a key precursor in the synthesis of significant pharmaceutical compounds, most notably the calcium channel blocker, Flunarizine. This document provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of therapeutic agents, supported by detailed experimental protocols and quantitative data.

Introduction

This compound, also known as 1-(4,4'-Difluorobenzhydryl)piperazine, is a fluorinated benzhydrylpiperazine derivative.[1] Its structural motif is a cornerstone in medicinal chemistry, serving as a critical building block for a range of pharmacologically active molecules.[1] The presence of the bis(4-fluorophenyl)methyl group imparts specific physicochemical properties that are often desirable in drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles. This precursor is primarily recognized for its role in the synthesis of Flunarizine and Lomerizine, both classified as calcium antagonists used in the management of migraines.[1] Furthermore, its derivatives have shown potential as anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference
CAS Number 27469-60-9
Molecular Formula C₁₇H₁₈F₂N₂[2]
Molecular Weight 288.34 g/mol [2]
Appearance White to light yellow powder/crystal[3][4]
Melting Point 88-92 °C
Purity ≥97%
Solubility Soluble in organic solvents like toluene (B28343) and hexane.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and efficient methods are detailed below.

Synthesis via Reductive Amination (Illustrative)

While a direct protocol for the title compound via reductive amination was not explicitly found, a general and highly efficient method for the synthesis of similar piperazine (B1678402) derivatives involves this one-pot reaction. This method is favored for its efficiency and good yields.

Experimental Protocol:

  • Reaction Setup: To a solution of bis(4-fluorophenyl)methanone (1.0 eq) in a suitable solvent such as dichloroethane or methanol (B129727), add piperazine (2.0 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (DCM) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Synthesis via Nucleophilic Substitution

This classical method involves the direct alkylation of piperazine with a suitable bis(4-fluorophenyl)methyl halide.

Experimental Protocol:

  • Precursor Synthesis:

    • Reduction: Reduce bis(4-fluorophenyl)methanone with sodium borohydride (B1222165) (NaBH₄) in methanol at room temperature to yield bis(4-fluorophenyl)methanol (B1266172) in excellent yields (e.g., 96%).[6]

    • Halogenation: React the resulting alcohol with concentrated hydrochloric acid at reflux (90-95°C) for 10 hours to produce 4,4'-(chloromethylene)bis(fluorobenzene) in high yield (e.g., 90%). This chloro-compound can often be used in the next step without further purification.[6]

  • Alkylation:

    • Reaction Setup: In a flask, combine 4,4'-(chloromethylene)bis(fluorobenzene) (1.0 eq), piperazine (an excess, e.g., 2-3 eq), and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Reaction Conditions: Reflux the mixture for approximately 8 hours.[6]

    • Work-up and Purification: After cooling, filter the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound with a reported yield of around 90%.[6]

Application in the Synthesis of Flunarizine

This compound is a key intermediate in the synthesis of Flunarizine, a widely used calcium channel blocker.

Synthesis of Flunarizine via N-Alkylation with Cinnamyl Bromide

A straightforward and efficient method for the synthesis of Flunarizine involves the N-alkylation of the precursor with cinnamyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add cinnamyl bromide (1.0 eq) and potassium carbonate (K₂CO₃) as a base.

  • Reaction Conditions: Reflux the reaction mixture for approximately 10 hours.[6]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter, and evaporate the solvent. The resulting crude product is then purified, typically by column chromatography, to yield Flunarizine. This final step has been reported to proceed with a yield of around 90%.[6]

Two-Step Synthesis of Flunarizine

A patented method describes a two-step synthesis of Flunarizine.

Experimental Protocol:

  • Allylation: React this compound with (E)-1,3-dichloropropene in the presence of potassium carbonate in absolute acetonitrile. The reaction is stirred at room temperature and then brought to a boil for 4 hours to yield 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-ene-1-yl]piperazine with a reported yield of 91%.

  • Iron-Catalyzed Cross-Coupling: The chlorinated intermediate is then reacted with a phenylmagnesium-halogenide (a Grignard reagent) in an aprotic solvent under an inert atmosphere, catalyzed by an iron salt, to produce Flunarizine in high yield (up to 89%).

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the precursor and Flunarizine.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
bis(4-fluorophenyl)methanone1. NaBH₄, MeOH, rt, 2h2. conc. HCl, 90-95°C, 10h3. Piperazine, K₂CO₃, THF, reflux, 8hThis compound~81 (overall)Not specified[6]

Table 2: Synthesis of Flunarizine

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
This compoundCinnamyl bromide, K₂CO₃, Acetonitrile, reflux, 10hFlunarizine90Not specified[6]
This compound1. (E)-1,3-dichloropropene, K₂CO₃, ACN, reflux2. Phenylmagnesium-halogenide, Fe-catalystFlunarizineup to 89Not specified

Visualizations

Synthetic Workflow

The general synthetic workflow for the preparation of Flunarizine from bis(4-fluorophenyl)methanone is depicted below.

G A Bis(4-fluorophenyl)methanone B Bis(4-fluorophenyl)methanol A->B Reduction (NaBH4) C 4,4'-(Chloromethylene)bis(fluorobenzene) B->C Chlorination (HCl) D This compound C->D Alkylation (Piperazine) E Flunarizine D->E N-Alkylation (Cinnamyl Bromide)

Caption: Synthetic pathway to Flunarizine.

Mechanism of Action of Flunarizine

Flunarizine primarily acts as a selective calcium entry blocker. Its mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, which leads to a reduction in neuronal excitability.[7] This is particularly relevant in the prophylaxis of migraines, which are associated with neuronal hyperexcitability.[7] Additionally, Flunarizine exhibits antihistaminic (H1 receptor blockade) and weak dopamine (B1211576) D2 receptor antagonistic properties.[7][8]

cluster_membrane Cell Membrane Ca_channel {Voltage-gated Ca²⁺ Channel} Ca_influx Ca²⁺ Influx H1_receptor {H1 Receptor} Histamine_action Histamine Action D2_receptor {D2 Receptor} Dopamine_action Dopamine Action Flunarizine Flunarizine Flunarizine->Ca_channel Blocks Flunarizine->H1_receptor Blocks Flunarizine->D2_receptor Blocks (weak) Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Leads to Migraine_prophylaxis Migraine Prophylaxis Neuronal_excitability->Migraine_prophylaxis Reduces

Caption: Simplified signaling pathway of Flunarizine.

Conclusion

This compound stands out as a versatile and indispensable precursor in the synthesis of valuable pharmaceutical agents. Its efficient synthesis and subsequent conversion to drugs like Flunarizine highlight its importance in medicinal chemistry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development, enabling further exploration and optimization of synthetic routes and the discovery of new therapeutic applications for its derivatives.

References

The Pharmacological Profile of 1-[Bis(4-fluorophenyl)methyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[Bis(4-fluorophenyl)methyl]piperazine (BIFP), also known as 4,4'-difluorobenzhydryl piperazine (B1678402), is a well-established synthetic intermediate in medicinal chemistry. Its core structure is a key component of several pharmacologically active agents. While BIFP is primarily utilized as a building block for more complex molecules, investigations into its inherent biological activities and those of its close derivatives have revealed a diverse range of pharmacological interactions. This technical guide provides a comprehensive overview of the known pharmacological profile of the BIFP scaffold, drawing from data on BIFP itself where available, and extensively from its derivatives to infer the properties of the core structure. The information presented herein is intended to support further research and drug development efforts centered on this versatile chemical moiety.

Introduction

This compound (C₁₇H₁₈F₂N₂) is a piperazine derivative characterized by a diphenylmethane (B89790) group substituted with fluorine atoms at the para positions of both phenyl rings. This compound serves as a crucial precursor in the synthesis of numerous pharmaceutical agents, most notably the calcium channel blocker, flunarizine. While its role as a synthetic intermediate is well-documented, the intrinsic pharmacological properties of BIFP are less thoroughly characterized. Emerging evidence suggests that the BIFP scaffold may possess inherent biological activity, including potential antidepressant effects and interactions with serotonergic systems. Furthermore, the extensive development of BIFP derivatives has provided significant insights into the structure-activity relationships and the potential therapeutic applications of this chemical class. This guide will synthesize the available data on BIFP and its derivatives to provide a detailed pharmacological profile.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₈F₂N₂[1]
Molecular Weight288.34 g/mol [1]
AppearanceLight yellow powder[1]
Melting Point89-94 °C[1]

Pharmacological Profile

Direct quantitative pharmacological data for this compound is sparse in publicly available literature. However, the pharmacological activities of its numerous derivatives provide strong indications of the potential interactions of the BIFP core. The following sections summarize the key pharmacological areas where the BIFP scaffold has shown activity.

Calcium Channel Blocking Activity

The most well-documented activity associated with the BIFP structure is calcium channel blockade, primarily due to its role as a human metabolite and precursor to flunarizine, a known calcium channel blocker used in the treatment of migraines.[1] Derivatives of BIFP are frequently classified as calcium antagonists.[2]

Dopamine (B1211576) Transporter (DAT) Inhibition

A significant area of investigation for BIFP derivatives has been their interaction with the dopamine transporter (DAT). These derivatives have been explored as potential therapeutic agents for psychostimulant use disorders.[3]

Table 1: Dopamine Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Binding Affinities of BIFP Derivatives

CompoundModification from BIFP CoreDAT Kᵢ (nM)SERT Kᵢ (nM)Reference
JJC8-091 (3b)Sulfinylethyl-propan-2-ol piperazine1020-[3]
Analogue 20aPiperidine replacement and modification32-355-[3]
Serotonin Receptor Modulation

Studies suggest that BIFP may interact with serotonin receptors, which could be linked to its potential antidepressant effects.[1] Specifically, it has been mentioned as a ligand for the 5-HT₂B receptor.[1]

Cannabinoid Receptor (CB1) Inverse Agonism

Derivatives of BIFP have been synthesized and identified as inverse agonists of the cannabinoid CB1 receptor.[2]

Table 2: Cannabinoid CB1 Receptor Binding Affinity of a BIFP Derivative

CompoundModification from BIFP CoreCB1 Kᵢ (nM)Reference
LDK1229Cyclohexylmethanone piperazine220[2]
Antimicrobial and Anticancer Activity

Derivatives of BIFP have also been evaluated for other therapeutic applications, demonstrating in vitro antimicrobial activity against various bacterial strains and cytotoxic effects against cancer cell lines.[2][4]

Experimental Protocols

Radioligand Binding Assays for DAT and SERT
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine and serotonin transporters.

  • Methodology:

    • Tissue Preparation: Rat striatal tissue (for DAT) or cortical tissue (for SERT) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Methodology:

    • Bacterial Strains: Standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

    • Assay Method: The paper disc diffusion method or a microdilution method can be employed.

    • Paper Disc Diffusion: Sterile paper discs impregnated with known concentrations of the test compound are placed on agar (B569324) plates inoculated with the test bacteria. The plates are incubated, and the diameter of the zone of inhibition is measured.

    • Microdilution: Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[4]

Visualizations

Synthetic Pathway of BIFP Derivatives

G BIFP This compound (BIFP) product1 N-Alkyl BIFP Derivatives (e.g., for DAT inhibition studies) BIFP->product1 Nucleophilic Substitution product2 N-Acyl BIFP Derivatives (e.g., for CB1 receptor studies) BIFP->product2 Amide Coupling product3 N-Sulfonyl BIFP Derivatives (e.g., for antimicrobial studies) BIFP->product3 Sulfonamide Formation reagent1 Halogenated Alkylating Agent reagent1->product1 reagent2 Carboxylic Acid Derivative reagent2->product2 reagent3 Sulfonyl Chloride reagent3->product3

Caption: General synthetic routes from BIFP to various derivatives.

Radioligand Binding Assay Workflow

G start Start: Prepare Tissue Homogenate (e.g., Rat Striatum) incubation Incubate with Radioligand (e.g., [3H]WIN 35,428) and Test Compound (BIFP derivative) start->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Liquid Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily as a scaffold for the development of new therapeutic agents. While direct pharmacological data on BIFP is limited, the extensive research on its derivatives strongly suggests that the core structure imparts a predisposition for interaction with key biological targets, including calcium channels, dopamine transporters, and serotonin receptors. The data compiled in this guide highlights the therapeutic potential of the BIFP scaffold and provides a foundation for future research aimed at either further exploring the intrinsic activities of BIFP or designing novel derivatives with enhanced potency and selectivity. The provided experimental frameworks can serve as a starting point for the detailed pharmacological characterization of BIFP and its future analogues.

References

Potential Therapeutic Targets of 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives. This scaffold is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities across multiple target classes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.

Overview of Therapeutic Targets

Derivatives of the this compound core have been investigated for their potential to modulate a wide range of biological targets. These primarily include central nervous system (CNS) targets, ion channels, transporters, and enzymes, with significant implications for neurodegenerative diseases, psychiatric disorders, pain management, and oncology. The main therapeutic targets identified in the literature are:

  • Dopamine (B1211576) Transporter (DAT)

  • Cannabinoid Receptor 1 (CB1)

  • Acetylcholinesterase (AChE)

  • Voltage-Gated Calcium Channels

  • Equilibrative Nucleoside Transporters (ENTs)

  • Serotonin (5-HT) Receptors

  • α1-Adrenergic Receptors

  • Androgen Receptor (AR)

  • Tyrosinase

  • GABA Transporters

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and functional activity of various this compound derivatives at their respective targets.

Table 1: Dopamine Transporter (DAT) Binding Affinities

Compound IDModification on Piperazine (B1678402)DAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)Reference
GBR 12909 2-[bis(4-fluorophenyl)methoxy]ethyl-4-(3-phenylpropyl)34--[1]
Compound 9b [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine17.6--[2]
JJC8-091 (3b) 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol230>10000>43[3]
14a Modified piperazine-2-propanol scaffold23--[3]
Analogue Series Replacement of piperazine with homopiperazine (B121016) or piperidine3 - 382--[4][5]

Table 2: Cannabinoid CB1 Receptor Binding and Activity

Compound IDActivityCB1 Ki (nM)Reference
LDK1229 Inverse Agonist220[6][7]

Table 3: Acetylcholinesterase (AChE) Inhibition

Compound ClassAChE InhibitionStandardReference
1-[bis(4-fluorophenyl)-methyl]piperazine derivativesGood inhibitionNeostigmine[8]
Phthalimide-piperazine derivative (4b) IC50 = 16.42 µMDonepezil (IC50 = 0.41 µM)[9]
N-methyl-piperazine chalcone (B49325) (2k) IC50 = 8.10 µM-[10]
N-methyl-piperazine chalcone (2n) IC50 = 4.32 µM-[10]

Table 4: Equilibrative Nucleoside Transporter (ENT) Inhibition

Compound IDENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)Reference
FPMINT -5-10 fold lower than ENT1ENT2 selective[11]
Compound 1b 1.82No effectENT1 selective[12]
Compound 1c 171.1136.82ENT2 selective[12]

Table 5: Anticancer Activity

Compound ClassCell LineActivityReference
Piperazinylacetamides-GI50 = 4.36 µM[13]
Arylpiperazine derivative (4) DU145 (Prostate)IC50 < 2 µM[14]
Arylpiperazine derivative (12) DU145 (Prostate)IC50 < 2 µM[14]

Table 6: α1-Adrenergic Receptor Binding Affinities

Compound IDα1 Ki (nM)α2 Ki (nM)Selectivity (α2/α1)pA2Reference
Compound 4 2.4341.1142.138.807[15]
Compound 5 2.1128.261.05-[15]

Table 7: Androgen Receptor (AR) Antagonist Activity

Compound IDAR Binding Affinity IC50 (µM)AR Antagonist Activity (% Inhibition)Reference
Arylpiperazine derivative 21 0.6576.2[10]

Table 8: Tyrosinase Inhibition

Compound IDTyrosinase Inhibition IC50 (µM)StandardReference
4-(4-fluorobenzyl)piperazine derivative 25 0.96Kojic acid (IC50 = 17.76 µM)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound derivatives.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of compounds to the dopamine transporter.[17][18]

Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate or cells expressing DAT.

  • Radioligand: [³H]WIN 35,428 or [³H]GBR 12909.

  • Non-specific binding control: Cocaine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Membrane homogenate to initiate the binding reaction.

    • For non-specific binding wells, add cocaine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[19][20][21]

Objective: To determine the IC50 value of test compounds for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Test compounds and a positive control (e.g., Donepezil).

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • DTNB solution.

    • Test compound at various concentrations or vehicle control.

    • AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic mode) for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Cell-Based Calcium Influx Assay

This functional assay is used to assess the activity of calcium channel blockers.[22][23]

Objective: To determine the potency of test compounds in blocking voltage-gated calcium channels.

Materials:

  • A suitable cell line expressing the target calcium channels (e.g., HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Depolarizing agent: High concentration KCl solution.

  • Test compounds.

  • 96-well black, clear-bottom plate.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed cells in the 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Using the instrument's injector, add the depolarizing KCl solution to all wells to open the voltage-gated calcium channels.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes to capture the calcium influx.

  • Data Analysis: The increase in fluorescence intensity upon depolarization corresponds to the influx of calcium. Calculate the percentage of inhibition of the calcium influx by the test compound at each concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This section provides diagrams of the key signaling pathways and mechanisms of action for the major therapeutic targets of this compound derivatives, created using the DOT language for Graphviz.

Atypical Dopamine Transporter (DAT) Inhibition

Atypical DAT inhibitors, unlike cocaine, are thought to stabilize the transporter in an inward-facing or occluded conformation, which is believed to contribute to their lower abuse potential.[11][18][24]

DAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_out Dopamine DAT_outward DAT (Outward-facing) Dopamine_out->DAT_outward Binds Atypical_Inhibitor Atypical DAT Inhibitor (1-[Bis(4-fluorophenyl)methyl] piperazine derivative) Atypical_Inhibitor->DAT_outward Binds DAT_inward DAT (Inward-facing) Atypical_Inhibitor->DAT_inward Stabilizes Cocaine Cocaine Cocaine->DAT_outward Blocks (locks outward) DAT_outward->DAT_inward Conformational Change Dopamine_in Dopamine DAT_inward->Dopamine_in Release

Caption: Atypical vs. Typical DAT Inhibition Mechanism.

Cannabinoid CB1 Receptor Inverse Agonism

CB1 inverse agonists bind to the CB1 receptor and stabilize it in an inactive conformation, reducing its basal, agonist-independent activity. This leads to downstream effects opposite to those of CB1 agonists.[3][19][21]

CB1_Inverse_Agonism CB1_Inverse_Agonist CB1 Inverse Agonist (LDK1229) CB1_Receptor CB1 Receptor (Constitutively Active) CB1_Inverse_Agonist->CB1_Receptor Binds CB1_Receptor_Inactive CB1 Receptor (Inactive) CB1_Receptor->CB1_Receptor_Inactive Stabilizes Gi/o Gi/o Protein CB1_Receptor->Gi/o Basal Activation CB1_Receptor_Inactive->Gi/o Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibition ERK_MAPK ERK/MAPK Pathway Gi/o->ERK_MAPK Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production Cellular_Effects Reduced Appetite, Neuroprotection cAMP->Cellular_Effects Leads to ERK_MAPK->Cellular_Effects Leads to

Caption: Signaling Pathway of a CB1 Receptor Inverse Agonist.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby increasing its concentration and duration of action.[6][25][26][27]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitor (Piperazine Derivative) AChE_Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Mechanism of Acetylcholinesterase Inhibition.

Voltage-Gated Calcium Channel Blockade in Migraine

Calcium channel blockers are used in migraine prophylaxis. By blocking the influx of calcium into vascular smooth muscle cells, they prevent vasoconstriction, a key event in the pathophysiology of migraine.[4][13][28][29]

Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ Ca_Channel Voltage-Gated Ca²⁺ Channel Ca2+->Ca_Channel Influx Ca2+_in Ca²⁺ Ca_Channel->Ca2+_in Vasoconstriction Vasoconstriction Ca2+_in->Vasoconstriction Triggers Migraine Migraine Attack Vasoconstriction->Migraine Contributes to Ca_Channel_Blocker Ca²⁺ Channel Blocker (Flunarizine) Ca_Channel_Blocker->Ca_Channel Blocks

Caption: Role of Calcium Channel Blockers in Migraine Prophylaxis.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics targeting a diverse array of biological entities. The derivatives have shown significant potential as atypical dopamine transporter inhibitors for substance abuse disorders, acetylcholinesterase inhibitors for Alzheimer's disease, calcium channel blockers for migraine, and as potential agents in oncology and other therapeutic areas. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications. The signaling pathway diagrams offer a visual framework for understanding their mechanisms of action and for designing future experiments.

References

In Vitro Studies of N-Alkyl and N-Sulfonyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of N-alkyl and N-sulfonyl derivatives, two critical classes of compounds in modern drug discovery. It summarizes key quantitative data from recent studies, details common experimental protocols, and visualizes complex biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

N-Sulfonyl Derivatives: Versatile Scaffolds in Medicinal Chemistry

The sulfonyl group (–SO₂–) is a cornerstone functional group in drug design, prized for its ability to act as a hydrogen bond acceptor and its metabolic stability. N-sulfonyl derivatives, particularly sulfonamides, have a long history of therapeutic success, from antimicrobial agents to anticancer and antidiabetic drugs.[1][2] This section explores the in vitro evaluation of these derivatives across various therapeutic areas.

Anticancer Activity

N-sulfonyl derivatives exhibit a wide range of anticancer mechanisms, including enzyme inhibition, disruption of mitosis, and induction of apoptosis.[3][4][5]

Quantitative Data Summary: Anticancer Activity of N-Sulfonyl Derivatives

Compound ClassCompound ExampleTarget/Cell LineActivity MetricValueReference
N-SulfonyltripeptidesPhCH₂SO₂-d-Ser-Gly-Arg-OHDLD Cancer CellsIC₅₀5 µM[6]
N-Aryl Sulfonyl DerivativesCompound H4MCF-7 CellsIC₅₀8.66 µg/mL[7]
Sulfinyl/Sulfonyl OxazolesCompound 3l60 Cancer Cell LinesAverage GI₅₀1.64–1.86 μM[8]
N-Sulfonyl Noscapine Deriv.Compound 14qMDA-MB-435 CellsActivity271 nM[3]
Sulfonamide-Triazole HybridsCompound 9dA549 Lung Cancer CellsIC₅₀3.81 µM[9][10]
Sulfonamide DerivativesCompound L18CDK9/Cyclin T1IC₅₀3.8 nM[5]
Fused SulfonamidesCompound YM-1MG-U87 Cancer CellsIC₅₀1.154 µM[11]

Experimental Protocol: MTT Cell Viability Assay for Anticancer Screening

This protocol is adapted from methodologies used to evaluate the anti-proliferative activity of N-sulfonyl derivatives against cancer cell lines like MCF-7.[7][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Signaling Pathway: CDK9 Inhibition by Sulfonamide Derivatives

Certain sulfonamide derivatives act as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.

CDK9_Inhibition cluster_0 Mechanism of Action CDK9 CDK9 / Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Prevents pRNAPII p-RNA Pol II Transcription Gene Transcription pRNAPII->Transcription Proteins c-Myc, Mcl-1 (Anti-Apoptotic) Transcription->Proteins Upregulates Proliferation Tumor Cell Proliferation Proteins->Proliferation Inhibits Apoptosis Inhibitor Sulfonamide Inhibitor (e.g., L18) Inhibitor->CDK9 Inhibits

Figure 1: CDK9 inhibition by N-sulfonyl derivatives leading to apoptosis.
Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial drugs and function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This pathway is absent in humans, providing selective toxicity.

Quantitative Data Summary: Antimicrobial Activity of N-Sulfonyl Derivatives

Compound ClassOrganismActivity MetricValueReference
Sulfonamide-Triazole HybridsS. aureusMIC>100 µg/mL[9]
Benzothiazole SulfonamidesVarious BacteriaMIC15.5–31.25 µg/mL[13]
Imidazole SulfonamidesS. aureusMIC10 µg/mL[13]
N-Sulfonyl-TetrahydroisoquinolinesAspergillus spp.Antifungal ActivitySignificant[14][15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacterial strains.[12][13]

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus) in an appropriate broth (e.g., Mueller-Hinton) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow Diagram: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: General workflow for determining Minimum Inhibitory Concentration (MIC).

N-Alkyl Derivatives: Modulators of Diverse Biological Processes

The introduction of N-alkyl groups is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, cell permeability, and target engagement. This modification has been successfully applied to various scaffolds to generate derivatives with anticancer, hypoglycemic, and antimicrobial properties.[16][17][18]

Hypoglycemic Activity

Recent studies have explored N-alkyl derivatives of natural products like berberine (B55584) for their potential in managing blood glucose levels. These compounds have been shown to stimulate glucose consumption in liver cells.[16][19][20]

Quantitative Data Summary: Hypoglycemic Activity of N-Alkyl Berberine Derivatives

CompoundAlkyl ChainConcentrationEffect on Glucose Consumption (HepG2 cells)Reference
Derivative 2aC52.5 µMIncrease to 87-97% of control[16]
Derivative 2cC72.5 µMIncrease to 87-97% of control[16]
Derivative 2dC102.5 µMIncrease to 54-65% of control[16]
Derivative 2eC122.5 µMIncrease to 54-65% of control[16]

Experimental Protocol: In Vitro Glucose Consumption Assay

This protocol is based on the evaluation of 9-N-n-alkyl berberine derivatives in the HepG2 human liver cancer cell line.[16][20]

  • Cell Culture: Culture HepG2 cells until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 24-well plate and allow them to adhere and grow for 24 hours.

  • Starvation: Replace the growth medium with a serum-free, low-glucose medium and incubate for 12-18 hours to synchronize the cells and establish a baseline glucose level.

  • Treatment: Replace the starvation medium with a medium containing a known concentration of glucose (e.g., 25 mM) and the N-alkyl test compounds at various concentrations (e.g., 2.5 µM to 10 µM). Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose oxidase assay kit.

  • Calculation: The amount of glucose consumed is calculated by subtracting the final glucose concentration in the medium from the initial concentration. Results are often normalized to total protein content in the corresponding wells.

Neuroprotective Activity

N-alkyl derivatives are also being investigated for neurodegenerative diseases like Alzheimer's. Certain N-alkyl carbazoles have been shown to interfere with the aggregation of amyloid β-peptide (Aβ), a key pathological hallmark of the disease.[21]

Quantitative Data Summary: Anti-Aggregation Activity of N-Alkyl Carbazole Derivatives

Compound TreatmentConcentrationEffectReference
N-Alkyl Carbazole Derivatives10 µMIncreased levels of soluble Aβ₄₀ and Aβ₄₂ peptides in N2a cells[21]

Experimental Protocol: Aβ Aggregation Assay in Cell Culture

This protocol describes a method to assess the ability of compounds to modulate the production of soluble Aβ peptides in a cellular context.[21]

  • Cell Line: Use a neuronal cell line stably expressing human amyloid precursor protein (APP), such as N2a-APP695 cells.

  • Treatment: Plate the cells and allow them to grow. Treat the cells with the test N-alkyl derivatives (e.g., at 10 µM) dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 16 hours).

  • Media Collection: After incubation, collect the conditioned cell culture media.

  • ELISA: Quantify the levels of soluble Aβ₄₀ and Aβ₄₂ in the collected media using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Express the results as the concentration of soluble Aβ or as a percentage increase compared to DMSO-treated control samples.

Logical Diagram: Mechanism of Aβ Aggregation Inhibition

N-alkyl derivatives may interfere with the fibrillization process of Aβ peptides, shifting the equilibrium from insoluble, plaque-forming aggregates towards more soluble, less toxic forms.

Abeta_Aggregation APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage by Secretases β- & γ-Secretases Aggregates Insoluble Aβ Aggregates (Senile Plaques) Abeta->Aggregates Aggregation Soluble_Abeta Soluble Aβ Forms Abeta->Soluble_Abeta Equilibrium Shift Inhibitor N-Alkyl Carbazole Derivative Inhibitor->Abeta Binds to / Stabilizes

Figure 3: Proposed mechanism of N-alkyl derivatives in preventing Aβ aggregation.

Conclusion

This guide highlights the significant therapeutic potential of N-alkyl and N-sulfonyl derivatives, underscored by a wealth of in vitro data. The diverse mechanisms of action, ranging from enzyme inhibition in bacteria and cancer cells to the modulation of protein aggregation in neurodegenerative disease, demonstrate the chemical versatility of these scaffolds. The detailed protocols and visual workflows provided serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of these promising compounds. Continued structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and drug-like properties, paving the way for future clinical candidates.

References

Crystal Structure Analysis of 1-[Bis(4-fluorophenyl)methyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-[Bis(4-fluorophenyl)methyl]piperazine, an important intermediate in the synthesis of pharmacologically active compounds, including the calcium channel blocker flunarizine.[1] This document details the experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, presenting the key structural data in a clear and accessible format for researchers in medicinal chemistry and drug development.

Molecular Structure and Crystallographic Data

This compound, with the chemical formula C₁₇H₁₈F₂N₂, has a molecular weight of 288.33 g/mol .[1] The crystal structure reveals a monoclinic system. A summary of the crystal data and refinement details is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical FormulaC₁₇H₁₈F₂N₂
Formula Weight288.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.1574 (5)
b (Å)8.8559 (2)
c (Å)13.8604 (4)
β (°)93.355 (3)
Volume (ų)1489.72 (8)
Z4
Temperature (K)130
RadiationCu Kα
μ (mm⁻¹)0.77

The molecular conformation is characterized by the piperazine (B1678402) ring adopting a chair conformation. The dihedral angle between the mean planes of the two 4-fluorophenyl rings is 73.40 (3)°.[1] The N-H hydrogen atom of the piperazine ring is in an equatorial position.[1] The crystal packing is primarily governed by van der Waals forces, with weak C-H···F hydrogen bonds linking the molecules.[1] Selected geometric parameters, including bond lengths, bond angles, and torsion angles, are detailed in the primary literature.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the reaction of piperazine with a suitable bis(4-fluorophenyl)methyl halide.

Materials:

Procedure:

  • Activation of the alcohol: Convert bis(4-fluorophenyl)methanol to bis(4-fluorophenyl)methyl chloride by reacting it with thionyl chloride in an anhydrous solvent like dichloromethane. The reaction is typically performed at 0°C and then allowed to warm to room temperature.

  • Nucleophilic substitution: To a solution of excess piperazine in an anhydrous aprotic solvent, add the freshly prepared bis(4-fluorophenyl)methyl chloride dropwise at room temperature. The excess piperazine acts as both the nucleophile and the base to neutralize the formed HCl. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used.

  • Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the reaction mixture is quenched with water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a mixed solvent system.

Materials:

Procedure:

  • Dissolve the purified compound in a minimal amount of a 1:1 (v/v) mixture of toluene and hexane at room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvents.

  • Allow the solution to stand undisturbed at room temperature.

  • Colorless, X-ray quality crystals should form over a period of several days.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves data collection using a single-crystal X-ray diffractometer, followed by structure solution and refinement.

Data Collection:

  • A suitable single crystal of appropriate dimensions (e.g., 0.15 × 0.08 × 0.06 mm) is selected and mounted on a goniometer head.[1]

  • The crystal is cooled to a low temperature (e.g., 130 K) to minimize thermal vibrations of the atoms.[1]

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data are processed, which includes integration of the reflection intensities and corrections for various experimental factors.

  • The crystal system and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods, typically using software such as SHELXL. This process iteratively adjusts atomic coordinates, and displacement parameters to improve the agreement between the observed and calculated structure factors.

  • Hydrogen atoms are located in the difference Fourier maps and are typically refined freely.[1]

Experimental Workflow

The overall process from the synthesis of the compound to the final crystal structure analysis is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound (Nucleophilic Substitution) purification Purification (Column Chromatography) synthesis->purification crystallization Slow Evaporation (Toluene/Hexane) purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for the synthesis and crystal structure analysis.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the piperazine scaffold.

References

An In-depth Technical Guide to 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR-12935) for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The compound of interest for neuroscience research, particularly as a selective dopamine (B1211576) transporter (DAT) inhibitor, is 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, commonly known as GBR-12935.[1] This guide focuses on GBR-12935, as the initially mentioned 1-[Bis(4-fluorophenyl)methyl]piperazine is primarily a synthetic intermediate for other classes of drugs, such as calcium channel blockers, and is not the widely used tool for studying the dopamine system.[2]

Introduction

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR-12935) is a potent and highly selective dopamine reuptake inhibitor, making it an indispensable tool in neuroscience.[3][4][5] As a piperazine (B1678402) derivative, it exhibits high affinity for the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft.[3][4] This action leads to an increase in the extracellular concentration of dopamine, thereby prolonging its signaling.[3] GBR-12935 is classified as an "atypical" dopamine reuptake inhibitor because it stabilizes the dopamine transporter in an inward-facing conformation, a mechanism distinct from that of cocaine, which stabilizes an outward-facing conformation.[4] This guide provides a comprehensive overview of GBR-12935, including its pharmacological data, detailed experimental protocols, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of GBR-12935 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of GBR-12935

ParameterSpeciesTissue/Cell LineValueReference
Kd HumanCaudate Nucleus2.34 ± 0.18 nM[6]
RatStriatal Membranes5.5 nM[4][7]
COS-7 CellsExpressing DAT1.08 nM[8]
Ki (DAT) HumanBrain Membranes54 nM (high affinity)[5]
4500 nM (low affinity)[5]
IC50 (DA Uptake) RatBrain Synaptosomes1-9 nM[5][8]
Bmax HumanCaudate Nucleus1.36 ± 0.18 pmol/mg protein[6]
RatStriatal Membranes760 pmol/mg tissue[4][7]

Table 2: Selectivity of GBR-12935 for Monoamine Transporters

TransporterKi (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)Reference
DAT 19--[9]
SERT 5500289-[9][10]
NET 5200-277[9][10]

Table 3: In Vivo Effects of GBR-12935

EffectSpecies/StrainDose/ConcentrationResultReference
↑ Extracellular DA Rat10 nM (local perfusion)~400% of basal levels[8]
↑ Extracellular DA Rat100 µM (local perfusion)~350% increase[11]
↑ Locomotor Activity C57BL/6J Mice10 mg/kg (i.p.)Maximally active dose[12][13]
↑ Locomotor Activity DBA/2J Mice10 mg/kg (i.p.)Less pronounced than C57BL/6J[12]
Wakefulness RatNot SpecifiedWake-promoting activity[14]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

[3H]GBR-12935 Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of GBR-12935 for the dopamine transporter.[4]

Materials:

  • [3H]GBR-12935 (radioligand)

  • Unlabeled GBR-12935 or Mazindol (for non-specific binding)

  • Brain tissue homogenates (e.g., rat striatum) or cell membranes expressing DAT

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the wash step.[9] Finally, resuspend the pellet in fresh binding buffer.

  • Assay Setup: In test tubes or a 96-well plate, combine a fixed amount of membrane protein (50-150 µg) with increasing concentrations of [3H]GBR-12935.[15] For determining non-specific binding, add a high concentration of unlabeled GBR-12935 (e.g., 10 µM) to a parallel set of tubes.[9]

  • Incubation: Incubate the mixture at 4°C for 2-3 hours to allow the binding to reach equilibrium.[9]

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.[4]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Dopamine Uptake Assay

This assay measures the potency of GBR-12935 in inhibiting the uptake of dopamine into synaptosomes or cells expressing DAT.[3]

Materials:

  • [3H]Dopamine

  • GBR-12935

  • Synaptosomes from dopamine-rich brain regions or DAT-expressing cells

  • Uptake Buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4)

  • Scintillation counter

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or culture DAT-expressing cells in 96-well plates.[3]

  • Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of GBR-12935 for 10-20 minutes at 37°C.[15]

  • Initiation of Uptake: Add [3H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 5-15 minutes) at 37°C.[3]

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis: Determine the concentration of GBR-12935 that inhibits dopamine uptake by 50% (IC50) by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of a living animal following the administration of GBR-12935.[16][17]

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • GBR-12935 solution for administration

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).[16]

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[16] After a stabilization period, collect at least three to four baseline dialysate samples.[16]

  • Drug Administration: Administer GBR-12935, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[16]

  • Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of GBR-12935 on extracellular dopamine levels.[16]

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[4]

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Dopamine Transporter

GBR-12935 acts as a selective inhibitor of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to an accumulation of extracellular dopamine. This enhanced dopaminergic signaling subsequently modulates downstream pathways.

GBR12935_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release ext_DA Extracellular Dopamine DA_release->ext_DA Exocytosis DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Transport ext_DA->DAT Binding GBR12935 GBR-12935 GBR12935->DAT Inhibition

Caption: Mechanism of GBR-12935 action at the dopaminergic synapse.

Experimental Workflow for Characterizing GBR-12935

The characterization of GBR-12935 typically follows a multi-step process, starting with in vitro assays to determine its binding affinity and functional potency, followed by in vivo studies to assess its neurochemical and behavioral effects.

GBR12935_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: Compound Synthesis (GBR-12935) binding_assay Radioligand Binding Assay (Determine Kd, Ki, Bmax) start->binding_assay uptake_assay Dopamine Uptake Assay (Determine IC50) binding_assay->uptake_assay selectivity_assay Selectivity Screening (vs. SERT, NET) uptake_assay->selectivity_assay microdialysis In Vivo Microdialysis (Measure Extracellular DA) selectivity_assay->microdialysis behavioral_studies Behavioral Assays (e.g., Locomotor Activity) microdialysis->behavioral_studies end End: Pharmacological Profile Established behavioral_studies->end

References

Serotonin Receptor Interaction with 1-[Bis(4-fluorophenyl)methyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the anticipated interaction of 1-[Bis(4-fluorophenyl)methyl]piperazine with serotonin (B10506) (5-HT) receptors. While specific quantitative binding and functional data for this compound are not extensively available in peer-reviewed literature, this document extrapolates its potential pharmacological profile based on the well-established activity of structurally related arylpiperazine and benzhydrylpiperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core pharmacology, relevant experimental protocols for characterization, and the underlying signaling pathways. All quantitative data presented is for structurally similar compounds and is intended to provide a comparative framework for the potential activity of this compound.

Introduction

This compound, also known as 1-(4,4'-difluorobenzhydryl)piperazine, is a synthetic compound featuring a central piperazine (B1678402) ring attached to a bis(4-fluorophenyl)methyl (benzhydryl) moiety.[1] This structural motif is common to a variety of biologically active molecules, including antihistamines and calcium channel blockers.[2] The arylpiperazine scaffold, in particular, is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), with a notable history of interaction with serotonin (5-HT) and dopamine (B1211576) receptors.

Compounds bearing the arylpiperazine moiety have been characterized as agonists, partial agonists, inverse agonists, and antagonists at various 5-HT receptor subtypes. For instance, trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are known serotonin receptor agonists.[3] The specific functional outcome of a ligand's interaction with a 5-HT receptor is determined by its unique chemical structure, which dictates its binding orientation and ability to stabilize different receptor conformations.

Given its structural similarity to known serotonergic agents, this compound is hypothesized to interact with one or more of the 14 known serotonin receptor subtypes. This guide will explore the potential nature of these interactions, the experimental methods to elucidate them, and the downstream signaling consequences. It has been suggested that this compound may act as a ligand for certain serotonin receptor subtypes, with a particular mention of the 5-HT2B receptor, and may possess antidepressant properties.[1]

Quantitative Data on Structurally Related Compounds

Table 1: Binding Affinities (Ki, nM) of Structurally Related Compounds at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7Reference
1-(2-Methoxyphenyl)piperazine35---[4]
1-[2-(4-Methoxyphenyl)phenyl]piperazine476--2.6[4]
N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211)188-379--15 (human)[5]
ACP-103-pKi 9.3 (membranes)pKi 8.80 (membranes)-

Table 2: Functional Activities (EC50/IC50, nM) of Structurally Related Compounds at Serotonin Receptors

CompoundReceptorAssay TypeActivityValueReference
Trifluoromethylphenylpiperazine (TFMPP)5-HT1-likeStimulus Generalization (in vivo)AgonistED50 = 0.17 mg/kg[4]
1-(2-Methoxyphenyl)piperazine5-HT1-likeStimulus Generalization (in vivo)AgonistED50 = 0.22 mg/kg[4]
ACP-1035-HT2AR-SATInverse AgonistpIC50 = 8.7
ACP-1035-HT2CR-SATInverse AgonistpIC50 = 7.1

Experimental Protocols

To characterize the interaction of this compound with serotonin receptors, a series of in vitro assays are required. The following protocols describe standard methodologies for determining binding affinity and functional activity.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [3H]Ketanserin, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, [3H]Ketanserin, and membrane preparation.

    • Competitive Binding: Serial dilutions of this compound, [3H]Ketanserin, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare 5-HT Receptor Membranes mix_components Mix Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->mix_components prep_ligand Prepare Radioligand ([3H]Ketanserin) prep_ligand->mix_components prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash scintillation Scintillation Counting (Measure Radioactivity) filter_wash->scintillation analyze Data Analysis (IC50 -> Ki) scintillation->analyze experimental_workflow_calcium_flux cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate 5-HT Receptor Expressing Cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye add_compound Add Test Compound (Agonist/Antagonist Mode) load_dye->add_compound measure_fluorescence Measure Fluorescence Kinetically add_compound->measure_fluorescence analyze_data Analyze Data (EC50/IC50) measure_fluorescence->analyze_data g_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors cluster_messengers Second Messengers receptor 5-HT Receptor Ligand Binding g_protein Gαβγ (GDP) Gα (GTP) + Gβγ receptor:f1->g_protein:f0 activates ac Adenylyl Cyclase g_protein:f1->ac Gαs stimulates Gαi inhibits plc Phospholipase C g_protein:f1->plc Gαq stimulates camp cAMP ac->camp ip3_dag IP3 + DAG plc->ip3_dag PKA PKA camp->PKA activates Ca_PKC Ca2+ release PKC activation ip3_dag->Ca_PKC activates beta_arrestin_signaling cluster_receptor Cell Membrane cluster_modification Receptor Modification cluster_arrestin β-Arrestin Pathway cluster_outcome Cellular Outcomes receptor Agonist-Bound 5-HT Receptor grk GRK receptor:f0->grk activates phosphorylated_receptor Phosphorylated Receptor grk->phosphorylated_receptor phosphorylates beta_arrestin β-Arrestin phosphorylated_receptor->beta_arrestin recruits mapk_cascade MAPK Cascade (e.g., ERK) beta_arrestin->mapk_cascade scaffolds internalization Receptor Internalization beta_arrestin->internalization mediates transcription Gene Transcription mapk_cascade->transcription regulates

References

Methodological & Application

Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine via Nucleophilic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the development of various pharmacologically active compounds, including the calcium channel blocker flunarizine. The primary synthetic route detailed is the nucleophilic substitution reaction between a bis(4-fluorophenyl)methyl halide and piperazine (B1678402). This guide includes comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a crucial building block in medicinal chemistry.[1][2] Its structure, featuring a piperazine ring attached to a difluorobenzhydryl group, is a common scaffold in a variety of biologically active molecules. The synthesis of this compound is a fundamental step for researchers engaged in the discovery and development of new therapeutics. The most common and efficient method for its preparation is the N-alkylation of piperazine with a suitable bis(4-fluorophenyl)methyl derivative through a nucleophilic substitution mechanism. This document outlines a reliable and high-yield protocol for this synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the bis(4-fluorophenyl)methyl halide and displacing the halide leaving group.

Diagram of the Nucleophilic Substitution Pathway

G reagents Bis(4-fluorophenyl)methyl Halide + Piperazine intermediate Transition State reagents->intermediate Nucleophilic Attack product This compound intermediate->product side_product Piperazine Hydrohalide intermediate->side_product base Base (e.g., K2CO3 or excess Piperazine) base->side_product Neutralization G cluster_0 Synthesis of Starting Material cluster_1 Work-up and Purification Start Start Reactants 4,4'-(Chloromethylene)bis(fluorobenzene) + Anhydrous Piperazine Start->Reactants Solvent Toluene Reactants->Solvent Reaction Heat to 90-100 °C Stir for 8-10 hours Solvent->Reaction Cooling Cool to Room Temp. Reaction->Cooling Quenching Add Water Cooling->Quenching Extraction1 Separate Organic Layer Quenching->Extraction1 Washing Wash with HCl/Water Extraction1->Washing Neutralization Neutralize Aqueous Layer with NaOH Washing->Neutralization Extraction2 Extract with Toluene Neutralization->Extraction2 Drying Dry over Na2SO4 Extraction2->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

References

Application Notes and Protocols for the Reductive Amination Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives are fundamental scaffolds in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide range of conditions, including psychiatric disorders, allergies, and cardiovascular diseases.[1][2] The unique six-membered heterocyclic ring containing two nitrogen atoms provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological activity, bioavailability, and pharmacokinetic profiles.[1] Reductive amination is a powerful and widely used method for the synthesis of N-substituted piperazines, offering a direct and efficient route to a diverse array of derivatives.[2][3] This one-pot reaction, which involves the formation of an imine or iminium ion from a piperazine and a carbonyl compound followed by in situ reduction, is favored for its operational simplicity and generally high yields.[3][4]

This document provides detailed protocols for the synthesis of piperazine derivatives via reductive amination, with a focus on the use of N-Boc-piperazine to ensure mono-substitution. It includes comprehensive experimental procedures, quantitative data for a variety of substrates, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Principle of the Method

The synthesis of monosubstituted piperazine derivatives is effectively achieved by employing N-tert-butyloxycarbonyl (Boc) protected piperazine. The Boc group serves as a protecting group for one of the nitrogen atoms, allowing for the selective functionalization of the unprotected secondary amine. Following the introduction of the desired substituent via reductive amination, the Boc group can be readily removed under acidic conditions to yield the final monosubstituted piperazine. This strategy prevents the formation of undesired 1,4-disubstituted byproducts.

The reductive amination process begins with the reaction of the free secondary amine of N-Boc-piperazine with an aldehyde or ketone to form an iminium ion intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine.[3][4] Sodium triacetoxyborohydride is often the reagent of choice as it is less toxic than sodium cyanoborohydride and is highly selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound.[3]

Experimental Protocols

General Protocol for Reductive Amination of N-Boc-Piperazine with Aromatic Aldehydes

This protocol describes a general procedure for the synthesis of 1-arylmethyl-4-Boc-piperazine derivatives.

Materials:

  • N-Boc-piperazine

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask, add the substituted aromatic aldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Boc-Deprotection Protocol

Materials:

  • 1-Arylmethyl-4-Boc-piperazine derivative

  • 4M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Dissolve the 1-arylmethyl-4-Boc-piperazine derivative in dichloromethane (DCM).

  • Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) (typically 5-10 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be triturated with diethyl ether to afford a solid, which is then collected by filtration.

  • To obtain the free base, dissolve the salt in water and basify with a saturated aqueous solution of sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Data Presentation

The following table summarizes the results for the reductive amination of N-Boc-piperazine with various aromatic aldehydes using sodium triacetoxyborohydride.

EntryAldehydeSolventReaction Time (h)Yield (%)Reference
1BenzaldehydeDCE392[3]
24-FluorobenzaldehydeDCE295[1]
34-ChlorobenzaldehydeDCE2.594[3]
44-MethoxybenzaldehydeDCE396[3]
54-NitrobenzaldehydeDCE491[3]
62-NaphthaldehydeDCE3.589[3]
7CinnamaldehydeDCM1885N/A

Characterization Data

The synthesized piperazine derivatives are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Example: 1-(4-Fluorobenzyl)-4-Boc-piperazine

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.0 Hz, 2H), 6.98 (t, J = 8.0 Hz, 2H), 3.45 (s, 2H), 3.41 (t, J = 5.0 Hz, 4H), 2.35 (t, J = 5.0 Hz, 4H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.9, 160.5, 133.8, 130.5, 115.2, 114.9, 79.5, 62.9, 52.8, 43.8, 28.4.

  • MS (ESI): m/z 309.2 [M+H]⁺.

Visualizations

Experimental Workflow

The general workflow for the synthesis of monosubstituted piperazine derivatives via reductive amination is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Characterization start N-Boc-Piperazine + Aromatic Aldehyde reductive_amination Reductive Amination (NaBH(OAc)3, DCE) start->reductive_amination boc_protected_product 1-Arylmethyl-4-Boc-piperazine reductive_amination->boc_protected_product deprotection Boc Deprotection (HCl or TFA) boc_protected_product->deprotection final_product Monosubstituted Piperazine Derivative deprotection->final_product analysis NMR, MS, IR final_product->analysis

Synthetic workflow for monosubstituted piperazines.
Signaling Pathways

Many piperazine derivatives exert their pharmacological effects by modulating the activity of G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[5][6] The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a common target for piperazine-based drugs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases conversion of ATP pka Protein Kinase A (PKA) camp->pka Inactivates cellular_response Cellular Response (e.g., neuronal inhibition) pka->cellular_response Leads to piperazine Piperazine Derivative (Agonist) piperazine->receptor Binds

Simplified 5-HT1A receptor signaling pathway.

Conclusion

The reductive amination of N-Boc-piperazine is a robust and versatile method for the synthesis of a wide range of monosubstituted piperazine derivatives. The use of sodium triacetoxyborohydride as a reducing agent provides a safe and efficient means to achieve these transformations with high yields. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel piperazine-based therapeutic agents.

References

Application Notes and Protocols for the Characterization of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural properties of this compound.

Compound Information

PropertyValueReference
Chemical Name This compound
Synonyms 1-(4,4'-Difluorobenzhydryl)piperazine, 1-(Di-p-fluorobenzhydryl)piperazine[3]
CAS Number 27469-60-9[4]
Molecular Formula C₁₇H₁₈F₂N₂[5]
Molecular Weight 288.34 g/mol [5]
Appearance White to light yellow powder or crystals[6]
Melting Point 88-92 °C[5]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for the quantitative analysis of the compound and its related impurities.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Protocol (Adapted for Purity Determination):

This protocol is a general guideline and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation integrate->quantify

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For piperazine (B1678402) derivatives, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) can improve chromatographic performance.[10] Purity assessment by GC has been reported by commercial suppliers.[6]

Proposed GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of 1 mg/mL. Derivatization with TFAA may be performed if necessary.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dissolve Sample derivatize Derivatize (Optional) start->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Total Ion Chromatogram analyze->chromatogram spectra Mass Spectra analyze->spectra identify Compound Identification chromatogram->identify spectra->identify

Caption: Workflow for GC-MS identification.

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific spectra for the title compound are not publicly available, data for the related 1-(4-Fluorophenyl)piperazine can be used for comparison of the piperazine and fluorophenyl moieties.[11][12]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)
Aromatic protons7.0 - 7.5
-CH- (methine)~ 4.2
-CH₂- (piperazine, adjacent to N)2.8 - 3.2
-CH₂- (piperazine, adjacent to CH)2.3 - 2.7
-NH- (piperazine)1.5 - 2.5 (broad)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AtomsExpected Chemical Shift (ppm)
Aromatic C-F (ipso)160 - 165 (d, ¹JCF)
Aromatic C (para to CH)135 - 140
Aromatic C (ortho to CH)128 - 132 (d, ³JCF)
Aromatic C (meta to CH)114 - 118 (d, ²JCF)
-CH- (methine)~ 75
-CH₂- (piperazine)45 - 55

NMR Sample Preparation Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (piperazine)3200 - 3400Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2800 - 3000Medium
C=C stretch (aromatic)1500 - 1600Strong
C-N stretch1100 - 1300Medium
C-F stretch1150 - 1250Strong

FTIR Sample Preparation Protocol (KBr Pellet):

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization of a crystalline solid, yielding precise bond lengths, bond angles, and crystal packing information.

A detailed crystal structure of this compound has been reported.[13]

Key Crystallographic Data: [13]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 12.1574(5) Å
b 8.8559(2) Å
c 13.8604(4) Å
β 93.355(3)°
Volume 1489.72(8) ų
Z 4
Dihedral Angle 73.40(3)° (between fluorophenyl rings)

The piperazine ring adopts a chair conformation, and the crystal structure is stabilized by weak C-H···F hydrogen bonds.[13]

Logical Relationship of Analytical Methods

cluster_id Identity & Structure cluster_purity Purity & Quantification substance This compound nmr NMR (¹H, ¹³C) substance->nmr Confirms Connectivity ftir FTIR substance->ftir Identifies Functional Groups ms Mass Spectrometry (from GC-MS) substance->ms Determines Molecular Weight xray X-ray Crystallography substance->xray Definitive 3D Structure hplc HPLC substance->hplc Assesses Purity gc GC (from GC-MS) substance->gc Assesses Purity nmr->xray ftir->xray ms->xray

Caption: Interrelation of analytical techniques.

References

Application Notes and Protocols for the HPLC Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the analysis of piperazine (B1678402) derivatives using High-Performance Liquid Chromatography (HPLC). Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural basis for a wide range of drugs with applications including anthelmintic, antihistaminic, antipsychotic, and antianginal therapies.[1] The precise and accurate analytical characterization of these compounds is essential for drug discovery, development, and quality control to ensure their identity, purity, and stability.

Introduction to HPLC Analysis of Piperazine Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile or thermally labile piperazine derivatives.[1] The analytical approach often depends on the specific derivative, the sample matrix, and the objective of the analysis (e.g., purity assessment, pharmacokinetic studies, or chiral separation).

A key challenge in the analysis of the parent piperazine and some of its simple derivatives is the lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at low concentrations.[1][2] To overcome this, pre-column derivatization with a UV-active agent is a common strategy.[1][2][3] Alternatively, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS), can be employed.[4] For complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[5][6][7]

This application note covers several key HPLC methodologies for piperazine derivatives, including reversed-phase HPLC with and without derivatization, mixed-mode chromatography, and chiral separations.

General Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of piperazine derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolution Dissolution in Suitable Solvent start->dissolution derivatization Derivatization (if required) dissolution->derivatization injection Injection filtration Filtration derivatization->filtration filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, ELSD) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: General workflow for the HPLC analysis of piperazine derivatives.

Application 1: Reversed-Phase HPLC with Pre-column Derivatization for Trace Analysis

This method is suitable for the quantification of piperazine and its derivatives that lack a strong UV chromophore in active pharmaceutical ingredients (APIs). Derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) renders the analyte UV-active, allowing for sensitive detection.[1][2][3]

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV or photodiode array (PDA) detector.[1]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Detection Wavelength: Dependent on the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[2]

2. Reagent and Solution Preparation:

  • Piperazine Standard Solution: Prepare a stock solution of piperazine in a suitable solvent (e.g., acetonitrile).

  • NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[1]

3. Sample Preparation (Derivatization):

  • Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.[1]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase before injection.[1]

4. Data Analysis:

  • Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Quantitative Data Summary
AnalyteDerivatizing AgentColumnMobile PhaseDetectionLODLOQRecovery (%)
PiperazineNBD-ClChiralpak IC (250x4.6mm, 5µm)ACN:MeOH:DEA (90:10:0.1)UV at 340 nm30 ppm90 ppm104.87-108.06

Data synthesized from multiple sources for illustrative purposes.[2]

Application 2: Mixed-Mode HPLC for Polar Piperazine Derivatives

For highly polar compounds like piperazine that are not well-retained on traditional reversed-phase columns, mixed-mode chromatography (combining reversed-phase and ion-exchange) is an effective approach.[4][8] This method avoids the need for derivatization or ion-pairing reagents.[4]

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: A system with an ELSD, CAD, or MS detector.[4]

  • Analytical Column: Amaze HD (3.0 x 100 mm, 3 µm, 100Å) or Coresep 100 (4.6 x 250 mm, 2.7 µm, 90Å).[8]

  • Mobile Phase: 20% Acetonitrile with 0.2% Trifluoroacetic Acid (TFA) in water.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 40°C (for ELSD).[8]

  • Injection Volume: 1 µL.[8]

2. Sample Preparation:

  • Dissolve the sample containing piperazine in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • Identify the piperazine peak based on retention time.

  • Quantify using an external standard calibration curve.

Quantitative Data Summary
AnalyteColumnSeparation ModeMobile PhaseDetector
PiperazineAmaze HD (3.0x100mm, 3µm)Reversed-Phase/Cation-Exchange20% ACN with 0.2% TFAELSD
PiperazineCoresep 100 (4.6x250mm, 2.7µm)Reversed-Phase/Cation-ExchangeACN/Water/TFAELSD

This table summarizes the chromatographic conditions for two different mixed-mode columns.[8]

Application 3: LC-MS/MS for Piperazine Derivatives in Biological Matrices

For the analysis of piperazine derivatives in complex biological matrices such as plasma or serum, LC-MS/MS provides the necessary selectivity and sensitivity.[5][6][7]

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Analytical Column: Synergi Polar-RP or equivalent.[6]

  • Mobile Phase A: 1 mM Ammonium formate (B1220265) in water.[6]

  • Mobile Phase B: Methanol with 0.1% formic acid.[6]

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).[6]

2. Sample Preparation (Solid-Phase Extraction):

  • Add an internal standard to the biological sample.

  • Perform a mixed-mode solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[6]

  • Evaporate the eluent and reconstitute the residue in the mobile phase.

Quantitative Data Summary
Analyte GroupMatrixExtractionColumnDetectionLOD Range (ng/mL)
Designer Piperazines (BZP, mCPP, TFMPP, etc.)SerumSolid-Phase ExtractionSynergi Polar-RPLC-MS/MS (MRM)1.0 - 5.0

This table summarizes a general method for a class of piperazine derivatives.[6]

Method Selection for Piperazine Analysis

The choice of the analytical method depends on several factors, including the analyte's properties, the sample matrix, and the required sensitivity. The following decision tree can guide the selection process.

Method_Selection start Analyte Properties & Matrix uv_active UV-Active Derivative? start->uv_active polar_compound start->polar_compound Polar & Non-UV Active matrix_complexity Complex Matrix? (e.g., Biological) uv_active->matrix_complexity Yes derivatization_hplc Derivatization + HPLC-UV uv_active->derivatization_hplc No chiral_separation Chiral Separation? matrix_complexity->chiral_separation No lc_ms LC-MS/MS matrix_complexity->lc_ms Yes rp_hplc_uv Reversed-Phase HPLC-UV chiral_separation->rp_hplc_uv No chiral_hplc Chiral HPLC chiral_separation->chiral_hplc Yes derivatization_hplc->matrix_complexity mixed_mode_hplc Mixed-Mode HPLC (ELSD/CAD/MS) polar_compound->mixed_mode_hplc

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The HPLC analysis of piperazine derivatives is a diverse field with multiple established methodologies. For simple matrices and UV-active compounds, standard reversed-phase HPLC with UV detection is sufficient. For trace analysis of non-chromophoric derivatives, pre-column derivatization is a reliable approach. For highly polar compounds, mixed-mode chromatography offers excellent retention without the need for derivatization. Finally, for complex biological samples, the high sensitivity and selectivity of LC-MS/MS make it the method of choice. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for this important class of pharmaceutical compounds.

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Bis(4-fluorophenyl)methyl]piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, including the calcium channel blocker Flunarizine. Its chemical structure consists of a piperazine (B1678402) ring substituted with a bis(4-fluorophenyl)methyl group. Accurate structural elucidation and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.30 - 7.25m4HAr-H (ortho to CH)
~ 7.05 - 6.95m4HAr-H (meta to CH)
~ 4.20s1H-CH -(Ar)₂
~ 2.85t4H-N-CH₂ -CH₂-NH-
~ 2.45t4H-N-CH₂-CH₂ -NH-
~ 1.80br s1H-NH

¹³C NMR (Carbon NMR) Data

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 162.0 (d, J ≈ 245 Hz)C -F
~ 139.0 (d, J ≈ 3 Hz)Ar-C -CH
~ 129.5 (d, J ≈ 8 Hz)Ar-C H (ortho to CH)
~ 115.5 (d, J ≈ 21 Hz)Ar-C H (meta to CH)
~ 75.0-C H-(Ar)₂
~ 52.0-N-C H₂-CH₂-NH-
~ 46.0-N-CH₂-C H₂-NH-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (piperazine)
~ 3050 - 3020WeakAromatic C-H stretch
~ 2950 - 2800MediumAliphatic C-H stretch (piperazine ring)
~ 1600, 1500StrongC=C aromatic ring stretching
~ 1220StrongC-F stretch
~ 1160StrongC-N stretch
~ 830Strongpara-disubstituted C-H out-of-plane bend

Experimental Protocols

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to approximately 16 ppm.
  • Use a standard 90° pulse sequence.
  • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
  • Set the relaxation delay to 1-2 seconds.

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to approximately 220 ppm.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the number of scans to 1024 or more due to the low natural abundance of ¹³C.
  • Set the relaxation delay to 2-5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
  • Place a small amount of the solid this compound sample directly onto the ATR crystal.
  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Instrument Setup (FTIR Spectrometer):

  • Collect a background spectrum of the empty, clean ATR crystal.
  • Set the spectral range to 4000 - 400 cm⁻¹.
  • Select a resolution of 4 cm⁻¹.

3. Data Acquisition:

  • Collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Perform baseline correction if necessary.
  • Label the significant peaks with their corresponding wavenumbers.

Workflow and Pathway Diagrams

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq Process_NMR Fourier Transform Phase & Baseline Correction Integration & Referencing NMR_Acq->Process_NMR Process_IR Background Subtraction Baseline Correction Peak Picking IR_Acq->Process_IR Analyze_NMR Assign Chemical Shifts Analyze Coupling Constants Process_NMR->Analyze_NMR Analyze_IR Assign Vibrational Frequencies Identify Functional Groups Process_IR->Analyze_IR Structure_Elucidation Structural Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: Workflow for the NMR and IR spectroscopic analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data to Structure cluster_structure Molecular Structure cluster_data Spectroscopic Data cluster_info Structural Information Structure This compound H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Structure->H_NMR correlates to C_NMR ¹³C NMR (Chemical Shifts, C-F Coupling) Structure->C_NMR correlates to IR IR Spectroscopy (Vibrational Frequencies) Structure->IR correlates to Proton_Env Proton Environments Connectivity H_NMR->Proton_Env provides Carbon_Skeleton Carbon Framework Symmetry C_NMR->Carbon_Skeleton provides Functional_Groups Functional Groups (N-H, C-F, Aromatic) IR->Functional_Groups provides Proton_Env->Structure confirms Carbon_Skeleton->Structure confirms Functional_Groups->Structure confirms

Caption: Relationship between structure and spectroscopic data.

Application Notes and Protocols for 1-[Bis(4-fluorophenyl)methyl]piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Bis(4-fluorophenyl)methyl]piperazine is a key chemical scaffold that serves as a versatile building block in the synthesis of a wide array of centrally acting agents. Its derivatives have shown significant promise in targeting various components of the central nervous system (CNS), leading to the development of treatments for a range of neurological and psychiatric disorders. The core structure, consisting of a piperazine (B1678402) ring attached to a diphenylmethane (B89790) moiety with para-fluoro substitutions, is a common feature in drugs such as the calcium channel blocker flunarizine.[1] Modifications to this scaffold have yielded compounds with potent activity as atypical dopamine (B1211576) transporter (DAT) inhibitors, cannabinoid CB1 receptor inverse agonists, and acetylcholinesterase (AChE) inhibitors, highlighting its importance in modern CNS drug discovery.[2][3][4]

These application notes provide a comprehensive overview of the utility of this compound in CNS drug discovery, including detailed protocols for the synthesis of its derivatives and their evaluation in key pharmacological assays.

General Synthesis of Derivatives

Derivatives of this compound are typically synthesized via nucleophilic substitution, where the parent piperazine acts as the nucleophile.[1] A general protocol for the N-alkylation or N-acylation of this compound is provided below.

Protocol for N-Alkylation/N-Acylation

Materials:

  • This compound

  • Appropriate alkyl halide, acyl chloride, or sulfonyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide, acyl chloride, or sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux (60-80 °C) for 6-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired derivative.

This is a general procedure and may require optimization for specific substrates and reagents.

Applications in CNS Drug Discovery

Atypical Dopamine Transporter (DAT) Inhibitors

Derivatives of this compound have been investigated as atypical dopamine transporter (DAT) inhibitors for the potential treatment of psychostimulant use disorders.[5] Atypical DAT inhibitors are thought to have a lower abuse potential compared to traditional DAT inhibitors like cocaine because they stabilize the transporter in an inward-facing conformation, which does not produce the same rapid and intense dopaminergic effects.[6][7]

Compound Name/NumberModification on PiperazineDAT Kᵢ (nM)Reference
JJC8-091 (3b)-(CH₂)₂-S(O)-CH₂-CH(OH)CH₃230[5]
11a-(CH₂)₂-S-CH₂-CH(OH)CH₃ (in homopiperazine)63.4[5]
12a-(CH₂)₂-S(O)-CH₂-CH(OH)CH₃ (in homopiperazine)417[5]
19a-c-(CH₂)₂-S-CH₂-CH(OH)CH₃ (in piperidine)34.5–84.5[5]
20a-c-(CH₂)₂-S(O)-CH₂-CH(OH)CH₃ (in piperidine)180–382[5]
14a-(CH₂)₂-S(O)-CH(CH₃)₂23[2]
74-aminopiperidine attached to sulfinyl ethyl linker50.6[8]
333-aminopiperidine attached to sulfinyl ethyl linker30.0[8]

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[9]

Materials:

  • Rat striatal tissue or cells expressing DAT

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (Radioligand)

  • Unlabeled WIN 35,428 or Cocaine (for non-specific binding)

  • Test compounds

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]WIN 35,428 (at a final concentration near its Kd), and 50 µL of membrane preparation.

    • Non-specific Binding: 50 µL unlabeled WIN 35,428 or cocaine (at a final concentration of 1-10 µM), 50 µL [³H]WIN 35,428, and 50 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [³H]WIN 35,428, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds and convert them to Kᵢ values using the Cheng-Prusoff equation.

Cannabinoid CB1 Receptor Inverse Agonists

Derivatives of this compound have been developed as novel inverse agonists for the cannabinoid CB1 receptor, with potential applications in the treatment of obesity and related metabolic disorders.[3]

Compound Name/NumberModification on PiperazineCB1 Kᵢ (nM)Reference
LDK1229Cyclohexylmethanone220[3]
LDK1203CinnamylComparable to LDK1229[3]
LDK1222TosylComparable to LDK1229[3]

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CB1 receptor using [³H]CP55,940 as the radioligand.[10]

Materials:

  • Membranes from cells expressing the CB1 receptor

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

  • [³H]CP55,940 (Radioligand)

  • Unlabeled CP55,940 or WIN 55,212-2 (for non-specific binding)

  • Test compounds

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Use commercially available membranes or prepare them from cells overexpressing the CB1 receptor.

  • Binding Assay: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL assay buffer, 25 µL [³H]CP55,940 (at a final concentration near its Kd), and 500 µL of diluted membranes.

    • Non-specific Binding: 25 µL unlabeled CP55,940 or WIN 55,212-2 (at a final concentration of 1-10 µM), 25 µL [³H]CP55,940, and 500 µL of diluted membranes.

    • Competitive Binding: 25 µL of test compound at various concentrations, 25 µL [³H]CP55,940, and 500 µL of diluted membranes.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.05% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the DAT binding assay.

Acetylcholinesterase (AChE) Inhibitors

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors to increase acetylcholine (B1216132) levels in the brain. Derivatives of this compound have shown promise as AChE inhibitors.[4]

Specific IC₅₀ values for a range of derivatives are reported in the literature, with some compounds showing good inhibition comparable to the standard, neostigmine.[4] For instance, a derivative with a 4-fluorophenyl moiety attached to a phthalimide (B116566) group showed an IC₅₀ of 16.42 ± 1.07 µM.[11]

This protocol describes a colorimetric assay to measure the inhibition of AChE activity using Ellman's method.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compounds (inhibitors)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

General Synthesis Workflow

G start This compound reaction Nucleophilic Substitution (N-Alkylation/Acylation) start->reaction reagents Alkyl/Acyl/Sulfonyl Halide Base (e.g., K2CO3) Solvent (e.g., ACN) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Desired Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (in vesicles) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Derivative 1-[Bis(4-fluorophenyl)methyl] piperazine Derivative Derivative->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling Postsynaptic Signaling Dopamine_receptor->Signaling G cluster_membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channel (T-type & L-type) Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Flunarizine Flunarizine (Derivative) Flunarizine->Ca_channel Blockade Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx Cellular_effects Decreased Neuronal Excitability & Vasodilation Intracellular_Ca->Cellular_effects G start Prepare Membranes & Reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding start->plate_setup incubation Incubate with Radioligand & Test Compound plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis

References

Application of 1-[Bis(4-fluorophenyl)methyl]piperazine in the Development of Novel Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Bis(4-fluorophenyl)methyl]piperazine is a key chemical scaffold that serves as a foundational building block for the synthesis of a variety of pharmacologically active compounds.[1][2] Notably, it is a crucial intermediate in the production of diphenylpiperazine-class calcium channel blockers, such as Flunarizine and Lomerizine, which are clinically used for the management of migraines and other cerebrovascular disorders.[1] The bis(4-fluorophenyl)methyl moiety is a critical pharmacophore that imparts significant potency for calcium channel inhibition. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel calcium channel blockers based on this versatile scaffold.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization. This calcium influx is a critical signaling event that triggers a wide array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Calcium channel blockers exert their therapeutic effects by binding to these channels and inhibiting the flow of calcium, leading to vascular smooth muscle relaxation (vasodilation) and reduced cardiac contractility.

Derivatives of this compound have been shown to primarily target T-type (Cav3) and to a lesser extent L-type (Cav1) and N-type (Cav2.2) calcium channels.[3] The specific subtype selectivity can be modulated by chemical modifications to the core piperazine (B1678402) structure.

Below is a simplified representation of the signaling pathway affected by these calcium channel blockers.

Calcium Channel Blockade Membrane Depolarization Membrane Depolarization VGCC_Activation Voltage-Gated Ca2+ Channel Activation Membrane Depolarization->VGCC_Activation activates Ca_Influx Intracellular Ca2+ Influx VGCC_Activation->Ca_Influx allows Cellular_Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) Ca_Influx->Cellular_Response triggers Blocker This compound Derivative Blocker->VGCC_Activation inhibits

Figure 1: Simplified signaling pathway of voltage-gated calcium channel blockade.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective calcium channel blockers from the this compound scaffold relies on systematic modifications of its structure. The following table summarizes the activity of a series of derivatives, highlighting the impact of substitutions on the piperazine nitrogen.

Compound IDR Group (Substitution on Piperazine)% Inhibition of Cav3.2 Channels (at 10 µM)IC50 (µM)Reference
Flunarizine -(CH₂)₂-CH=CH-C₆H₅-~0.02 (T-type)[3]
10e -CH₂-(4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide)89.46 ± 1.96~4[3]
Other Derivatives (13 compounds) Various heterocyclic and aromatic moieties0.0 - 6.29>10[3]

Key SAR Insights:

  • The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of activity and selectivity.

  • Compound 10e demonstrates that a specific heterocyclic moiety can confer potent T-type calcium channel blocking activity.[3]

  • The bis(4-fluorophenyl)methyl group is a recurring feature in potent calcium channel blockers, suggesting its importance for binding to the channel protein.

Experimental Protocols

I. Synthesis of this compound Derivatives (General Protocol)

The following protocol is a generalized method for the N-alkylation of this compound to generate novel derivatives. This is exemplified by the synthesis of Flunarizine.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization Reactants This compound + Alkylating Agent (R-X) + Base (e.g., K₂CO₃) Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat to Reflux Monitoring Monitoring Reflux->Monitoring Monitor by TLC/LC-MS Workup Aqueous Work-up (Extraction) Monitoring->Workup Reaction Complete Drying Drying Workup->Drying Dry Organic Layer Concentration Concentration Drying->Concentration Concentrate in vacuo Purification Purification Concentration->Purification Purify by Chromatography Characterization Characterize by: ¹H NMR, ¹³C NMR, Mass Spec Purification->Characterization Pure Product

Figure 2: General workflow for the synthesis of this compound derivatives.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., cinnamyl bromide for Flunarizine synthesis)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous) or other suitable solvent

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the alkylating agent (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. In Vitro Evaluation of Calcium Channel Blocking Activity

A. Fluorometric Intracellular Calcium Assay using Fluo-4 AM

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Materials:

  • HEK293 cells stably expressing the calcium channel of interest (e.g., Cav1.2, Cav3.2)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium channel agonist (e.g., Bay K8644 for L-type channels) or high potassium solution to induce depolarization

  • Test compounds (derivatives of this compound)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Seed the HEK293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the cell culture medium and wash the cells with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add the calcium channel agonist or high potassium solution to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the positive control (agonist alone) and negative control (no agonist).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

B. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Patch_Clamp_Workflow Cell_Prep Prepare cells expressing the target Ca2+ channel Pipette_Prep Fabricate and fill glass micropipette Cell_Prep->Pipette_Prep Seal_Formation Approach cell and form a giga-ohm seal Pipette_Prep->Seal_Formation Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Seal_Formation->Whole_Cell Recording Apply voltage protocols and record ionic currents Whole_Cell->Recording Drug_Application Perfuse test compound and record changes in current Recording->Drug_Application Data_Analysis Analyze current inhibition to determine IC50 Drug_Application->Data_Analysis

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing the target calcium channel

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing Cs-methanesulfonate, MgCl₂, EGTA, ATP, GTP)

  • Test compounds

Protocol:

  • Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.

  • Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential where the calcium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV) to activate the calcium channels and record the resulting inward calcium currents.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing a known concentration of the test compound.

    • Continue to record the calcium currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after the application of the test compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 value.

Conclusion

This compound is a privileged scaffold for the design and synthesis of novel calcium channel blockers. The protocols and data presented herein provide a framework for researchers to synthesize, characterize, and evaluate new derivatives based on this core structure. By employing a combination of synthetic chemistry, high-throughput screening, and detailed electrophysiological analysis, it is possible to develop next-generation calcium channel blockers with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of cardiovascular and neurological disorders.

References

Application Notes and Protocols: Development of Antidepressant Agents from 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antidepressant agents derived from the scaffold 1-[Bis(4-fluorophenyl)methyl]piperazine. This document details the pharmacological rationale, synthesis, and evaluation of these compounds, with a focus on their activity as atypical dopamine (B1211576) transporter (DAT) inhibitors and their potential interactions with the serotonin (B10506) transporter (SERT). Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the screening and characterization of these potential therapeutic agents.

Introduction and Rationale

The this compound core structure is a versatile scaffold that has been explored for various centrally acting agents. Its structural similarity to known monoamine transporter ligands has prompted its investigation as a source of novel antidepressant candidates. A significant focus has been on the development of atypical dopamine transporter (DAT) inhibitors. Unlike typical DAT inhibitors such as cocaine, which are associated with high abuse potential, atypical inhibitors are designed to modulate dopamine levels in a manner that produces therapeutic effects without significant stimulant or reinforcing properties. This is often achieved by compounds that stabilize the DAT in an inward-facing conformation, leading to a slower onset and longer duration of action.[1][2][3]

Lead Compounds and Pharmacological Profile

A notable derivative from this class is 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091), which has shown promise as an atypical DAT inhibitor.[4][5] Modifications of the piperazine (B1678402) ring and the side chain have led to a series of analogs with varying affinities for DAT and the serotonin transporter (SERT).

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of key derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

Compound IDModification from Parent ScaffoldhDAT Kᵢ (nM)hSERT Kᵢ (nM)Selectivity (SERT/DAT)
JJC8-091 Sulfinyl ethyl propanol (B110389) on piperazine230 - 2891770~6-8
Analog 12b Homopiperazine, R = CH(OH)CH₃16130081.25
Analog 20a Piperidine, R = H31100366.67
Analog 20b Piperidine, R = CH₃101200120
Analog 20c Piperidine, R = CH₂CH₃151500100
Analog 20d Piperidine, R = CH(OH)CH₃382>10000>26

Data compiled from multiple sources. Specific values can vary based on experimental conditions.

Synthesis of Derivatives

The synthesis of these antidepressant agents generally starts from the core molecule, this compound. The general synthetic scheme involves the alkylation of the piperazine nitrogen with a suitable side chain.

General Synthesis Workflow

Synthesis Workflow cluster_start Starting Materials cluster_inter Core Synthesis cluster_deriv Derivatization Bis(4-fluorophenyl)methanol Bis(4-fluorophenyl)methanol This compound This compound Bis(4-fluorophenyl)methanol->this compound Nucleophilic Substitution Piperazine Piperazine Piperazine->this compound Final_Compound Target Antidepressant Agent This compound->Final_Compound N-Alkylation Side_Chain_Precursor Appropriate Oxirane or Halogenated Side Chain Side_Chain_Precursor->Final_Compound

Caption: General synthesis workflow for antidepressant agents from this compound.

Experimental Protocols

In Vitro Assays

This protocol is for determining the binding affinity (Kᵢ) of test compounds for the dopamine transporter using [³H]WIN 35,428.

Materials:

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Tissue Source: Rat or mouse striatal tissue, or cells expressing recombinant hDAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Ligand: 10 µM Cocaine or 1 µM unlabeled WIN 35,428.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]WIN 35,428 (final concentration ~1-5 nM), and 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding ligand, 50 µL [³H]WIN 35,428, and 150 µL membrane preparation.

    • Competition Binding: 50 µL of test compound dilution, 50 µL [³H]WIN 35,428, and 150 µL membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine IC₅₀ values from competition curves and calculate Kᵢ values using the Cheng-Prusoff equation.

This protocol is for determining the binding affinity (Kᵢ) of test compounds for the serotonin transporter using [³H]Citalopram.

Materials:

  • Radioligand: [³H]Citalopram (specific activity ~70-85 Ci/mmol)

  • Tissue Source: Rat or mouse brain cortical tissue, or cells expressing recombinant hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Ligand: 10 µM Fluoxetine or 1 µM Paroxetine.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the DAT binding assay, using cortical tissue.

  • Assay Setup: Similar to the DAT assay, but with [³H]Citalopram as the radioligand and a SERT-specific non-specific binding ligand.

  • Incubation: Incubate at room temperature (22-25°C) for 60-90 minutes.[6]

  • Harvesting and Counting: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Calculate specific binding, IC₅₀, and Kᵢ values as described for the DAT assay.

In Vivo Behavioral Assays

The FST is a widely used model to screen for antidepressant-like activity.[4][7]

Materials:

  • Animals: Male mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Test Compounds: Administer test compounds intraperitoneally (i.p.) or orally (p.o.) at desired doses and pre-treatment times (e.g., 30-60 minutes before the test).

  • Recording: A video camera to record the sessions for later scoring.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer the test compound or vehicle to the mice.

  • Test Session: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[7][8]

  • Scoring: The behavior is scored, often during the last 4 minutes of the test, for periods of immobility (floating with only minor movements to keep the head above water).[7]

  • Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral despair model for screening antidepressants.[9][10][11]

Materials:

  • Animals: Male mice, similar to those used in the FST.

  • Apparatus: A suspension box or a horizontal bar from which the mice can be suspended by their tails using adhesive tape. The mouse should be suspended approximately 50 cm above the floor.

  • Test Compounds: Administer as in the FST.

  • Recording: A video camera for recording and scoring.

Procedure:

  • Acclimation and Administration: Same as for the FST.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (about 1-2 cm from the tip) and suspend it from the bar.

  • Test Session: The test duration is typically 6 minutes.[9][10][12]

  • Scoring: The entire 6-minute session is usually scored for the total time the mouse remains immobile.[11]

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antidepressant effects of these compounds is believed to be the inhibition of dopamine reuptake. Atypical DAT inhibitors, such as the derivatives of this compound, are thought to stabilize the dopamine transporter in an inward-facing conformation. This leads to a more gradual increase in synaptic dopamine levels compared to the rapid and pronounced increase caused by typical DAT inhibitors like cocaine. This altered kinetic profile is hypothesized to be responsible for the reduced abuse liability.

Proposed Signaling Pathway for Atypical DAT Inhibitors

Atypical_DAT_Inhibitor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) (Inward-facing conformation) Dopamine_in_neuron Dopamine Dopamine_synapse->DAT Reuptake (Blocked) Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Atypical_Inhibitor Atypical DAT Inhibitor (e.g., JJC8-091) Atypical_Inhibitor->DAT Binds and Stabilizes Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptor->Downstream_Signaling Activation Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Proposed mechanism of action for atypical DAT inhibitors derived from this compound.

Drug Development Workflow

The development of these compounds follows a standard preclinical drug discovery pipeline.

Drug_Development_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis & Derivatization Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening: - DAT Binding Assay - SERT Binding Assay Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization: (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Testing In Vivo Behavioral Testing: - Forced Swim Test - Tail Suspension Test Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: A typical workflow for the development of antidepressant agents from the selected scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antidepressant agents, particularly atypical dopamine transporter inhibitors. The derivatives synthesized from this core structure have demonstrated high affinity for DAT with varying degrees of selectivity over SERT. The provided protocols offer a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo behavioral assessment. Further research into the downstream signaling pathways and the establishment of a clear structure-activity relationship will be crucial for the successful clinical translation of these promising antidepressant candidates.

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives. This class of compounds has demonstrated a wide range of pharmacological activities, primarily targeting the central nervous system. The following sections detail experimental designs for assessing their effects on dopaminergic and cholinergic pathways, which are implicated in conditions such as psychostimulant addiction and Alzheimer's disease, respectively.

Section 1: Dopaminergic System Modulation

Derivatives of this compound have been identified as potent dopamine (B1211576) transporter (DAT) inhibitors.[1][2] This activity suggests their therapeutic potential in conditions characterized by dysregulated dopamine neurotransmission, such as psychostimulant use disorders.[2] The following protocols are designed to assess the in vivo effects of these derivatives on dopamine-related behaviors.

Quantitative Data Summary: Dopaminergic Activity

The following table summarizes representative quantitative data for a hypothetical this compound derivative, designated here as "Compound X," based on published findings for analogous compounds.[3]

ParameterValueSpecies/Assay
In Vitro Potency
DAT Affinity (Kᵢ)39.4 nMRat Striatal Homogenates
In Vivo Efficacy
Locomotor Activity (ED₅₀)7.5 mg/kg (i.p.)Mouse Locomotor Activity Test
Reduction in Methamphetamine Self-Administration (ED₅₀)10 mg/kg (i.p.)Rat Methamphetamine Self-Administration Model
In Vivo Side Effect Profile
Haloperidol-Induced Catalepsy Reversal (MED)5 mg/kg (p.o.)Rat Catalepsy Model
Experimental Protocols

This protocol assesses the stimulant or depressant effects of a test compound on spontaneous motor activity.

Materials and Equipment:

  • This compound derivative (e.g., Compound X)

  • Vehicle (e.g., sterile saline, 10% DMSO in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity monitoring system with infrared beams

  • Syringes and needles (27-gauge)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Habituation: On the day of the experiment, habituate the mice to the testing room for at least 60 minutes. Then, place them in the locomotor activity chambers for a 30-minute habituation period.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to create a range of doses (e.g., 1, 5, 10, 20 mg/kg).

  • Animal Grouping: Randomly divide mice into groups of at least eight per dose level, including a vehicle control group.

  • Administration: Administer a single intraperitoneal (i.p.) injection of the assigned dose or vehicle to each mouse. The injection volume should be consistent (e.g., 10 mL/kg).

  • Data Collection: Immediately after injection, place the mouse back into the activity monitor and record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute intervals for 60-120 minutes.

  • Data Analysis: Analyze the data using a two-way repeated measures ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.

This protocol evaluates the potential of a test compound to reduce the reinforcing effects of methamphetamine.

Materials and Equipment:

  • This compound derivative

  • Methamphetamine hydrochloride

  • Sterile saline

  • Male Wistar rats with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Syringes and tubing for intravenous infusion

Procedure:

  • Surgical Preparation: Surgically implant intravenous catheters into the jugular veins of the rats. Allow for a one-week recovery period.

  • Acquisition of Self-Administration: Train rats to self-administer methamphetamine (e.g., 0.02 mg/infusion) by pressing the active lever. Each infusion is paired with a light and tone cue. Sessions are typically 6 hours daily for 14 days.[4]

  • Treatment Administration: Once stable self-administration is established, administer the test compound or vehicle (e.g., i.p.) 30 minutes before the start of the self-administration session.

  • Data Collection: Record the number of active and inactive lever presses throughout the session.

  • Data Analysis: Analyze the total number of infusions per session using a one-way ANOVA or a repeated measures ANOVA if multiple treatment days are assessed.

Visualizations: Dopaminergic Pathways and Workflows

dopamine_transporter_inhibition cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D_receptors Dopamine Receptors DA_cleft->D_receptors Binding CompoundX Piperazine Derivative CompoundX->DAT Inhibition

Caption: Dopamine Transporter (DAT) Inhibition by a Piperazine Derivative.

locomotor_activity_workflow start Start acclimate Acclimate Mice (1 week) start->acclimate habituate Habituate to Testing Room & Chamber acclimate->habituate group Randomly Assign to Dose Groups habituate->group administer Administer Compound or Vehicle (i.p.) group->administer record Record Locomotor Activity (60-120 min) administer->record analyze Analyze Data (ANOVA) record->analyze end End analyze->end

Caption: Workflow for the Mouse Locomotor Activity Assay.

Section 2: Cholinergic System Modulation

Certain derivatives of this compound have been synthesized and evaluated for their efficacy as acetylcholinesterase (AChE) inhibitors.[5] This mechanism is a key therapeutic strategy for Alzheimer's disease, aiming to increase cholinergic neurotransmission.[5][6]

Quantitative Data Summary: Cholinergic Activity

The following table presents hypothetical data for a this compound derivative, "Compound Y," designed as an AChE inhibitor.

ParameterValueSpecies/Assay
In Vitro Potency
AChE IC₅₀25 nMPurified Human AChE
BuChE IC₅₀950 nMPurified Human BuChE
In Vivo Efficacy
ED₅₀ (Y-Maze)2.0 mg/kg (i.p.)Scopolamine-Induced Amnesia in Mice
ED₅₀ (Passive Avoidance)2.5 mg/kg (i.p.)Scopolamine-Induced Amnesia in Mice
Experimental Protocols

This protocol assesses the ability of a test compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).

Materials and Equipment:

  • This compound derivative (e.g., Compound Y)

  • Scopolamine hydrobromide

  • Sterile saline

  • Male ICR mice (6-8 weeks old)

  • Y-maze apparatus

  • Syringes and needles (27-gauge)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week.

  • Experimental Groups:

    • Group 1: Vehicle (Saline + Saline)

    • Group 2: Scopolamine Control (Saline + Scopolamine)

    • Group 3-5: Compound Y (e.g., 1, 2.5, 5 mg/kg, i.p.) + Scopolamine

  • Administration: Administer the designated dose of Compound Y or vehicle via i.p. injection. After 30 minutes, administer scopolamine (1 mg/kg, i.p.) or saline to the appropriate groups.

  • Y-Maze Test: 30 minutes after the scopolamine/saline injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

  • Data Collection: Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms. Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the scopolamine control group with the compound-treated groups.

This protocol measures the direct inhibitory effect of the test compound on AChE activity in the brain.

Materials and Equipment:

Procedure:

  • Dosing: Administer the test compound or vehicle to groups of mice at various doses.

  • Tissue Collection: At a predetermined time point (e.g., 60 minutes post-dose), euthanize the mice and rapidly dissect the brain. Homogenize brain tissue (e.g., cortex or hippocampus) in cold phosphate buffer.

  • AChE Activity Measurement:

    • Add the brain homogenate to a 96-well plate.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each sample. Express AChE activity as a percentage of the vehicle-treated control group. Determine the dose-response relationship and calculate the ED₅₀ for AChE inhibition.

Visualizations: Cholinergic Pathways and Workflows

acetylcholine_pathway cluster_presynaptic_chol Presynaptic Cholinergic Neuron cluster_synaptic_cleft_chol Synaptic Cleft cluster_postsynaptic_chol Postsynaptic Neuron Choline Choline ACh_synth Acetylcholine (ACh) Choline->ACh_synth ChAT ACh_vesicle ACh Vesicle ACh_synth->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis ACh_receptors ACh Receptors ACh_cleft->ACh_receptors Binding AChE->Choline Products CompoundY Piperazine Derivative CompoundY->AChE Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition by a Piperazine Derivative.

y_maze_workflow start Start acclimate Acclimate Mice start->acclimate admin_compound Administer Compound Y or Vehicle (i.p.) acclimate->admin_compound wait1 Wait 30 min admin_compound->wait1 admin_scop Administer Scopolamine or Saline (i.p.) wait1->admin_scop wait2 Wait 30 min admin_scop->wait2 test Y-Maze Test (8 min) wait2->test analyze Calculate % Alternation & Analyze Data test->analyze end End analyze->end

Caption: Workflow for Scopolamine-Induced Amnesia Model (Y-Maze).

References

Application Notes and Protocols: Antimicrobial Activity Screening of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities.[1] This document provides a comprehensive guide to the screening and evaluation of the antimicrobial properties of novel piperazine compounds. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity are foundational for assessing the potential of these compounds as new anti-infective agents.[1][2]

Data Presentation

Quantitative data from antimicrobial screening should be organized systematically to facilitate comparison and interpretation. The following tables provide a standardized format for presenting your results.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Piperazine Compounds

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Compound 1
Compound 2
Compound n
Positive Control (e.g., Gentamicin)
Positive Control (e.g., Fluconazole) N/AN/A

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Piperazine Compounds

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MBC (µg/mL)MBC (µg/mL)MBC (µg/mL)
Compound 1
Compound 2
Compound n
Positive Control (e.g., Gentamicin)
Positive Control (e.g., Fluconazole) N/AN/A

Table 3: Cytotoxicity (IC50) of Novel Piperazine Compounds

Compound IDCell Line (e.g., HEK293)
IC50 (µg/mL)
Compound 1
Compound 2
Compound n
Positive Control (e.g., Doxorubicin)

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the logical flow of the screening cascade.

experimental_workflow cluster_screening Antimicrobial Screening Workflow start Novel Piperazine Compounds mic Minimum Inhibitory Concentration (MIC) Assay start->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Compounds with significant activity cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity Compounds with significant activity hit Hit Compound Identification mbc->hit cytotoxicity->hit lead Lead Compound Optimization hit->lead

Caption: Overall workflow for antimicrobial screening of novel compounds.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3] The broth microdilution method is a widely used technique for determining the MIC of new compounds.[4][5]

Materials:

  • Test piperazine compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media[6]

  • Sterile 96-well microtiter plates[5]

  • 0.5 McFarland turbidity standard[5]

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar (B569324) plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each piperazine compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.[4]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[4]

    • Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

    • Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine growth inhibition.[5]

mic_workflow cluster_mic MIC Assay Workflow prep_inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Piperazine Compounds prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic mbc_workflow cluster_mbc MBC Assay Workflow start_mic Completed MIC Plate subculture Subculture from wells with no visible growth onto drug-free agar plates start_mic->subculture incubate Incubate agar plates at 37°C for 18-24 hours subculture->incubate read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc mtt_workflow cluster_mtt MTT Cytotoxicity Assay Workflow seed_cells Seed cells in a 96-well plate and incubate for 24 hours treat_cells Treat cells with serial dilutions of piperazine compounds seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Solubilize formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

Application Notes and Protocols: Synthesis and Evaluation of Piperazinylacetamides for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1][2] Piperazinylacetamide derivatives, in particular, have emerged as a promising class of compounds in anticancer research.[3] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular, colorectal, and breast cancer.[4][5] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[6][7] This document provides detailed protocols for the synthesis of representative piperazinylacetamide compounds and their subsequent evaluation for anticancer activity, serving as a comprehensive guide for researchers in the field of oncology drug discovery.

Data Presentation: In Vitro Cytotoxicity of Piperazinylacetamide Derivatives

The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of various piperazinylacetamide derivatives against a panel of human cancer cell lines. This data highlights the potential of this chemical class as a source of novel anticancer agents.

Compound IDSubstitution (R)Cancer Cell LineAssayActivity (µM)Reference
1 p-chlorophenylHCT-116 (Colorectal)SRBGI50 = 4.36[5]
5 m-methoxyphenylHuh7 (Hepatocellular)SRBGI50 = 7.04[5]
80 Not SpecifiedHuh-7 (Hepatocellular)SRBGI50 = 1.29[3]
84 Not SpecifiedHCT-116 (Colorectal)SRBGI50 = 4.58[3]
83 Not SpecifiedMCF7 (Breast)SRBGI50 = 4.94[3]
3n ArylformylMDA-MB-231 (Breast)MTTIC50 = 5.55[8]
1d 4-pyridylHUH-7 (Hepatocellular)SRBGI50 = 3.1[9]
1a 2-methoxyphenylHUH-7 (Hepatocellular)SRBGI50 = 5.7[9]
2b 2-chlorophenylHUH-7 (Hepatocellular)SRBGI50 = 6.5[9]
A-11 3-MethoxyphenylA-549 (Lung)Not SpecifiedIC50 = 5.71[10]
A-11 3-MethoxyphenylHCT-116 (Colon)Not SpecifiedIC50 = 4.26[10]

Experimental Protocols

Protocol 1: Synthesis of N-[2-(4-substituted piperazin-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine Derivatives

This protocol describes a general two-step synthesis for the target piperazinylacetamide compounds.

Step 1: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine

This starting material can be synthesized via nucleophilic substitution.[11]

Materials:

  • 1-bis(4-fluorophenyl)methyl bromide

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of piperazine (2.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 1-bis(4-fluorophenyl)methyl bromide (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Step 2: Synthesis of the final piperazinylacetamide derivatives

Materials:

  • This compound (from Step 1)

  • Chloroacetyl chloride

  • Substituted piperazine (various)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Absolute ethanol (B145695)

Procedure:

  • N-Acetylation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to get the chloroacetyl intermediate.

  • Substitution: To a solution of the chloroacetyl intermediate (1.0 eq) in acetone, add the desired substituted piperazine (1.2 eq) and potassium carbonate (2.0 eq).[4]

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate.

  • Evaporate the solvent under vacuum.

  • Crystallize the solid residue from absolute ethanol to yield the final piperazinylacetamide derivative.[4]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a colorimetric assay used to determine cell viability.[1][5][6][8]

Materials:

  • Human cancer cell lines (e.g., Huh7, HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Piperazinylacetamide compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperazinylacetamide compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.

Protocol 3: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol is used to detect and quantify apoptosis.[3][4][9][12]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot for Apoptosis Markers (Caspase-3 and PARP Cleavage)

This protocol is used to detect the cleavage of key apoptotic proteins.[2][10][13][14]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase-3 and cleaved PARP fragments indicates apoptosis.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Substituted Piperazine Substituted Piperazine Nucleophilic Substitution Nucleophilic Substitution Substituted Piperazine->Nucleophilic Substitution Chloroacetyl Chloride Chloroacetyl Chloride N-Acetylation N-Acetylation Chloroacetyl Chloride->N-Acetylation 1-bis(4-fluorophenyl)methyl\npiperazine 1-bis(4-fluorophenyl)methyl piperazine 1-bis(4-fluorophenyl)methyl\npiperazine->N-Acetylation N-Acetylation->Nucleophilic Substitution Piperazinylacetamide Derivative Piperazinylacetamide Derivative Nucleophilic Substitution->Piperazinylacetamide Derivative

Caption: General synthetic workflow for piperazinylacetamide derivatives.

G Piperazinylacetamide Piperazinylacetamide IKK IKK Piperazinylacetamide->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Blocked) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Anti-apoptotic Genes Anti-apoptotic Genes Nucleus->Anti-apoptotic Genes Proliferation Proliferation Pro-inflammatory Genes->Proliferation Apoptosis Inhibition Apoptosis Inhibition Anti-apoptotic Genes->Apoptosis Inhibition

Caption: Inhibition of the NF-κB signaling pathway by piperazinylacetamides.

G cluster_discovery Drug Discovery and Development Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Library of Compounds Hit Identification Hit Identification In Vitro Screening->Hit Identification Cytotoxicity Data Lead Optimization Lead Optimization Hit Identification->Lead Optimization Promising Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Lead Optimization->Compound Synthesis SAR Studies Lead Optimization->Mechanism of Action Studies Preclinical Development Preclinical Development Mechanism of Action Studies->Preclinical Development

Caption: Logical workflow for anticancer drug discovery with piperazinylacetamides.

References

Application Notes and Protocols for the Bioisosteric Replacement of the Piperazine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Piperazine (B1678402) Replacement

The piperazine ring is a prevalent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its popularity stems from favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potential toxicity.[2] Bioisosteric replacement, the substitution of a molecular fragment with a chemically or biologically similar group, offers a powerful strategy to mitigate these issues while retaining or improving the desired pharmacological activity.[3]

These application notes provide a comprehensive guide to the bioisosteric replacement of the piperazine ring, offering a head-to-head comparison of common bioisosteres, detailed experimental protocols for their synthesis and evaluation, and insights into the strategic application of this approach in drug design.

Common Bioisosteric Replacements for Piperazine

Several structural motifs have been successfully employed as bioisosteres for the piperazine ring. The choice of a specific bioisostere depends on the desired modulation of physicochemical properties, the synthetic accessibility, and the specific biological target. Key examples include:

  • Homopiperazine: A seven-membered ring analog that can alter the pKa and lipophilicity.

  • Diazaspiroalkanes (e.g., 2,6-Diazaspiro[3.3]heptane): Rigid structures that can improve metabolic stability and provide novel exit vectors for substitution.

  • Bridged Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane): Conformationally constrained analogs that can enhance binding affinity and selectivity.

Data Presentation: Comparative Physicochemical Properties

The selection of a piperazine bioisostere is critically influenced by its impact on key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPiperazineHomopiperazine2,6-Diazaspiro[3.3]heptane2,5-Diazabicyclo[2.2.1]heptane
pKa1 9.73~11.0--
pKa2 5.35---
clogP -1.50-0.48-0.51-0.60
Aqueous Solubility Freely SolubleSolubleSolubleSoluble
Metabolic Stability (HLM) VariableGenerally ImprovedOften ImprovedOften Improved

Data compiled from multiple sources. HLM: Human Liver Microsomes. Note: Specific values can be highly dependent on the overall molecular structure.

Data Presentation: Case Study - Olaparib and its Analogs

The strategic replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine motif (a diazaspiroalkane) led to the identification of analogs with retained potency but reduced DNA damage and cytotoxicity, highlighting the potential for this strategy to develop safer therapeutics.

CompoundPARP-1 IC50 (nM)DNA Damage Induction
Olaparib (Piperazine-containing) ~5Yes
Analog 10e (Spirodiamine-containing) 12.6 ± 1.1No

[4]

Experimental Protocols

Synthesis of Piperazine Bioisosteres

A practical route to 2,6-diazaspiro[3.3]heptane derivatives can be achieved via reductive amination of a suitable aldehyde precursor followed by cyclization.

Protocol:

  • Preparation of the Aldehyde Precursor: Start from a readily available starting material like 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • Reductive Amination:

    • Dissolve the aldehyde (1 equivalent) in dichloroethane.

    • Add the desired primary amine or aniline (B41778) (1 equivalent) and acetic acid (1 equivalent).

    • Stir the mixture to form the iminium ion.

    • Add sodium triacetoxyborohydride (B8407120) to reduce the iminium ion to the corresponding amine.

  • Cyclization:

    • Dissolve the resulting amine in a suitable solvent such as THF.

    • Add a strong base, for instance, potassium tert-butoxide (t-BuOK), to promote intramolecular cyclization.

    • Heat the reaction mixture to drive the cyclization to completion.

  • Purification: Purify the final 2,6-diazaspiro[3.3]heptane product using column chromatography.

The synthesis of this bridged bicyclic system often starts from chiral precursors to ensure stereochemical control.

Protocol:

  • Starting Material: A common starting material is (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, which can be synthesized from appropriate chiral precursors.[5]

  • Boc Protection: Treat the starting material with di-tert-butyl dicarbonate (B1257347) to protect one of the nitrogen atoms as a Boc-carbamate.[5]

  • Debenzylation: Remove the benzyl (B1604629) protecting group via hydrogenolysis to yield (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[5]

  • Functionalization: The free secondary amine can then be functionalized with various substituents using standard coupling or alkylation reactions.

In Vitro Evaluation Protocols

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (commercially available)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) with an internal standard for quenching and analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.

    • Prepare a microsomal suspension in the phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the test compound and microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Membrane preparation from cells expressing the human dopamine (B1211576) D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Non-specific binding determinant (e.g., 10 µM Haloperidol).

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (for competition curve), buffer (for total binding), or non-specific binding determinant (for non-specific binding).

    • Add the radioligand at a concentration close to its Kd.

    • Add the receptor membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Workflows

Signaling Pathways

Understanding the signaling pathways affected by the drug target is crucial for rational drug design. Here are simplified representations of the Dopamine D2 Receptor and PARP-1 signaling pathways.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

PARP1_DNA_Repair_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits and activates PARP1->PARP1 NAD NAD+ PARP1->NAD consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARP1->Repair_Proteins recruits PAR Poly(ADP-ribose) (PAR) NAD->PAR DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: Simplified PARP-1 Signaling in DNA Single-Strand Break Repair.

Experimental and Logical Workflows

A systematic workflow is essential for the successful implementation of a bioisosteric replacement strategy.

Bioisosteric_Replacement_Workflow Start Identify Lead Compound with Piperazine Ring Assess Assess Physicochemical and ADME Properties (in silico/in vitro) Start->Assess Identify_Liabilities Identify Liabilities (e.g., Metabolic Instability, Off-target Effects) Assess->Identify_Liabilities Select_Bioisostere Select Appropriate Bioisostere(s) Identify_Liabilities->Select_Bioisostere Liabilities Identified Optimized Optimized Lead Candidate Identify_Liabilities->Optimized No Liabilities Synthesize Synthesize Bioisosteric Analogs Select_Bioisostere->Synthesize Evaluate Evaluate Analogs (Potency, Selectivity, ADME) Synthesize->Evaluate Compare Compare with Parent Compound Evaluate->Compare Compare->Optimized Improved Profile Redesign Redesign/Select New Bioisostere Compare->Redesign Unfavorable Profile Redesign->Select_Bioisostere

Caption: Workflow for Bioisosteric Replacement of Piperazine.

Conclusion

The bioisosteric replacement of the piperazine ring is a valuable and frequently employed strategy in modern drug discovery. By carefully selecting and evaluating appropriate bioisosteres, medicinal chemists can overcome common challenges associated with the piperazine moiety, such as metabolic instability, while preserving or enhancing the desired pharmacological profile of a drug candidate. The protocols and data presented in these application notes provide a practical framework for researchers to effectively implement this strategy in their drug design and development programs.

References

Application Notes and Protocols: Synthesis of Flunarizine from 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flunarizine (B1672889) is a selective T-type calcium channel blocker used in the prophylaxis of migraine, and as a treatment for vertigo and peripheral vascular diseases.[1][2] It is a piperazine (B1678402) derivative characterized by the presence of a bis(4-fluorophenyl)methyl group and a cinnamyl group attached to the piperazine core.[3] A common and efficient method for the synthesis of Flunarizine involves the N-alkylation of the key intermediate, 1-[Bis(4-fluorophenyl)methyl]piperazine. This document provides detailed application notes and protocols for the synthesis of Flunarizine using this intermediate, including the synthesis of the intermediate itself.

Synthesis of this compound

The intermediate, this compound, can be synthesized from commercially available bis(4-fluorophenyl)methanone in a three-step process.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of bis(4-fluorophenyl)methanone

Step 2: Chlorination of bis(4-fluorophenyl)methanol

  • React the bis(4-fluorophenyl)methanol with hydrochloric acid at reflux condition.[1]

  • This will yield 4,4'-(chloromethylene)bis(fluorobenzene).

  • This chloro compound can be used in the next step without further purification.[1]

Step 3: Synthesis of this compound

  • React the 4,4'-(chloromethylene)bis(fluorobenzene) with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like Tetrahydrofuran (THF) at reflux.[1]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction to isolate the desired product, this compound.

Synthesis of Flunarizine from this compound

The final step in the synthesis of Flunarizine is the N-alkylation of this compound with a cinnamyl halide.

Experimental Protocol: Synthesis of Flunarizine
  • To a solution of this compound in a suitable solvent such as acetonitrile (B52724), add a base like potassium carbonate.[1][4]

  • Add cinnamyl bromide or cinnamyl chloride to the reaction mixture.[1][4]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

  • Once the reaction is complete, cool the mixture, filter, and concentrate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.[5]

Quantitative Data Summary
StepReactantsReagents/SolventsConditionsYieldReference
Synthesis of Intermediate
Reductionbis(4-fluorophenyl)methanoneNaBH₄, MethanolRoom TemperatureHigh[1]
Chlorinationbis(4-fluorophenyl)methanolHClRefluxGood[1]
Piperazine addition4,4'-(chloromethylene)bis(fluorobenzene), PiperazineK₂CO₃, THFRefluxGood[1]
Synthesis of Flunarizine
N-alkylationThis compound, Cinnamyl bromideK₂CO₃, AcetonitrileRefluxGood[1]
Alternative N-alkylationThis compound, (E)-1,3-dichloropropene, Phenylmagnesium halideFe(acac)₃, THF, NMP0°C to Room Temp.Up to 89%[4]

Analytical Characterization

The purity of the synthesized Flunarizine and its intermediates can be assessed using various analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of impurities. A common method uses a C18 column with a gradient mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer.[3][6]

  • Spectroscopy (¹H NMR, IR, Mass Spectrometry): To confirm the chemical structure of the synthesized compounds.[1]

Mechanism of Action of Flunarizine

Flunarizine acts as a calcium channel antagonist, primarily blocking T-type calcium channels.[1][7][8] This action is believed to be the basis for its therapeutic effects in migraine and other neurological disorders. It also exhibits activity as a D2 dopamine (B1211576) receptor antagonist.[7][8]

Diagrams

Synthesis_Workflow cluster_intermediate Synthesis of this compound cluster_flunarizine Synthesis of Flunarizine Start bis(4-fluorophenyl)methanone Step1 Reduction (NaBH4) Start->Step1 Intermediate1 bis(4-fluorophenyl)methanol Step1->Intermediate1 Step2 Chlorination (HCl) Intermediate1->Step2 Intermediate2 4,4'-(chloromethylene)bis(fluorobenzene) Step2->Intermediate2 Step3 Reaction with Piperazine Intermediate2->Step3 End_Intermediate This compound Step3->End_Intermediate Start_Flunarizine This compound Step4 N-alkylation with Cinnamyl Halide Start_Flunarizine->Step4 Purification Purification Step4->Purification End_Flunarizine Flunarizine Purification->End_Flunarizine

Caption: Synthetic workflow for Flunarizine.

Flunarizine_MoA Flunarizine Flunarizine T_type_Ca_Channel T-type Calcium Channel Flunarizine->T_type_Ca_Channel blocks D2_Receptor Dopamine D2 Receptor Flunarizine->D2_Receptor antagonizes Ca_Influx Decreased Calcium Influx T_type_Ca_Channel->Ca_Influx Dopamine_Signaling Modulated Dopamine Signaling D2_Receptor->Dopamine_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Migraine Prophylaxis) Ca_Influx->Therapeutic_Effects Dopamine_Signaling->Therapeutic_Effects

Caption: Mechanism of action of Flunarizine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-[Bis(4-fluorophenyl)methyl]piperazine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: Nucleophilic Substitution and Reductive Amination.

Issue 1: Low Yield in Nucleophilic Substitution

Question: I am experiencing a low yield when synthesizing this compound via nucleophilic substitution of piperazine (B1678402) with bis(4-fluorophenyl)methyl halide. What are the potential causes and how can I improve the yield?

Answer: Low yields in this N-alkylation reaction can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential Cause Troubleshooting Strategy
Incomplete Reaction Optimize Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate. Consider heating the reaction mixture to reflux (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
Increase Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction over an extended period (e.g., 6-24 hours) until the starting material is consumed.
Poor Solubility of Reagents Solvent Selection: If the reagents are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar aprotic solvent such as DMF or DMSO to ensure homogeneity.
Ineffective Acid Scavenging Choice and Amount of Base: The reaction generates a hydrogen halide byproduct that needs to be neutralized. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 2.0 equivalents are used.[1]
Side Reactions Formation of Di-alkylated Byproduct: The primary side reaction is often the di-alkylation of piperazine. To favor mono-alkylation, use a large excess of piperazine relative to the bis(4-fluorophenyl)methyl halide.[1] Alternatively, for more precise control, use a mono-protected piperazine, such as N-Boc-piperazine.[1][2]
Slow Addition of Alkylating Agent: Adding the bis(4-fluorophenyl)methyl halide slowly to the piperazine solution can help minimize di-alkylation by maintaining a low concentration of the electrophile.[1]
Issue 2: Formation of Impurities in Reductive Amination

Question: My reductive amination reaction to produce this compound is resulting in multiple side products and a difficult purification process. How can I minimize these impurities?

Answer: Reductive amination is an efficient one-pot reaction, but its success hinges on the careful control of reaction conditions to prevent side reactions.

Potential Cause Troubleshooting Strategy
Reduction of the Aldehyde Choice of Reducing Agent: A strong reducing agent can reduce the starting aldehyde or ketone before it forms the iminium ion. Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for the iminium ion.[3]
Formation of Bis-adduct Stoichiometry Control: An incorrect ratio of reactants can lead to the formation of undesired products. Carefully control the stoichiometry, typically using a slight excess of the amine (piperazine).
Incomplete Iminium Ion Formation pH of the Reaction Mixture: The formation of the iminium ion intermediate is pH-dependent. The addition of a small amount of acetic acid can catalyze this step.
Reaction Stalling Moisture Contamination: The presence of excessive water can hydrolyze the iminium ion and inactivate the reducing agent. Ensure the use of anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: nucleophilic substitution or reductive amination?

A1: Both methods are viable and widely used for synthesizing piperazine derivatives.[3]

  • Nucleophilic substitution is a classic and straightforward method involving the direct alkylation of piperazine. It can be effective but may require careful control to avoid di-alkylation.[1][3]

  • Reductive amination is a one-pot reaction that is often favored for its efficiency and good yields.[3] The use of mild reducing agents like sodium triacetoxyborohydride minimizes side reactions.[3]

The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.

Q2: How can I effectively prevent the formation of the 1,4-disubstituted piperazine byproduct?

A2: The most reliable method to ensure mono-substitution is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step. Alternatively, using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[4]

Q3: What are the recommended purification methods for this compound?

A3: The crude product can typically be purified by the following methods:

  • Extraction: A standard aqueous workup to remove the base and other water-soluble impurities is the first step.

  • Flash Column Chromatography: Purification on silica (B1680970) gel is a common and effective method to separate the desired product from unreacted starting materials and byproducts.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent way to achieve high purity.[5]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Alkylating agents can be hazardous, so their properties should be reviewed in the Safety Data Sheet (SDS) before use.

Data Presentation

The following table summarizes typical yields for the synthesis of similar piperazine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Synthetic Method Key Reagents Typical Yield Reference
Nucleophilic SubstitutionPiperazine, Alkyl Halide, K₂CO₃, Acetonitrile (B52724)60-85%[1][6]
Reductive AminationPiperazine, Aldehyde/Ketone, NaBH(OAc)₃, DCE70-90%[3][7]
Buchwald-Hartwig AminationN-Boc-piperazine, Aryl Halide, Palladium Catalyst, LigandHigh Yield[8]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the N-alkylation of piperazine with bis(4-fluorophenyl)methyl halide.

Materials:

  • Piperazine (5-10 equivalents)

  • Bis(4-fluorophenyl)methyl chloride or bromide (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add a solution of bis(4-fluorophenyl)methyl halide in acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate (B1210297).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound using reductive amination.

Materials:

  • Bis(4-fluorophenyl)methanone (1 equivalent)

  • Piperazine (1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a reaction flask, add bis(4-fluorophenyl)methanone and piperazine in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (B109758) (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Reaction Reaction Mixture (Heating/Reflux) Piperazine->Reaction AlkylHalide Bis(4-fluorophenyl)methyl Halide AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for Nucleophilic Substitution Synthesis.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Bis(4-fluorophenyl)methanone IminiumFormation Iminium Ion Formation (in situ) Ketone->IminiumFormation Piperazine Piperazine Piperazine->IminiumFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE) Solvent->IminiumFormation IminiumFormation->Reduction Addition of Reducing Agent Quench Reaction Quench & Workup Reduction->Quench Purification Column Chromatography Quench->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting_Logic cluster_NS Nucleophilic Substitution cluster_RA Reductive Amination Start Low Yield or Impurities Route Identify Synthetic Route Start->Route NS_Problem Common Issues: - Di-alkylation - Incomplete Reaction Route->NS_Problem Nucleophilic Substitution RA_Problem Common Issues: - Aldehyde reduction - Side products Route->RA_Problem Reductive Amination NS_Solution Solutions: - Use excess piperazine or  mono-protected piperazine - Optimize T°, time, base NS_Problem->NS_Solution RA_Solution Solutions: - Use selective reducing agent  (NaBH(OAc)₃) - Control stoichiometry & pH RA_Problem->RA_Solution

Caption: Troubleshooting Decision Logic.

References

Purification techniques for 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[Bis(4-fluorophenyl)methyl]piperazine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. Recrystallization is effective for removing impurities that have different solubility profiles from the product, while column chromatography is excellent for separating the target compound from closely related impurities and unreacted starting materials.

Q2: What are the likely impurities in my crude sample?

A2: The most common impurities depend on the synthetic route. For a typical nucleophilic substitution reaction, you can expect to find:

  • Unreacted Piperazine: Highly polar and can often be removed with an aqueous wash during workup, but some may carry through.

  • Unreacted Bis(4-fluorophenyl)methanol (or a halide derivative): This is the other starting material and a common impurity.

  • Side-reaction products: Depending on the reaction conditions, minor side products may be present.

Q3: My compound appears as an oil during recrystallization instead of forming crystals. What should I do?

A3: This phenomenon, known as "oiling out," often occurs if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities. To resolve this, you can:

  • Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

  • Allow the solution to cool much more slowly. You can do this by letting the hot plate cool down with the flask still on it, or by insulating the flask.

  • If the problem persists, the compound may be too impure for recrystallization. In this case, purification by silica gel column chromatography is recommended as a first step.

Q4: My amine compound is streaking or tailing on the silica gel column. How can I fix this?

A4: Streaking of amines on silica gel is a common issue caused by the acidic nature of the silica, which interacts strongly with the basic amine. The most effective solution is to add a basic modifier to your eluent. A small amount of triethylamine (B128534) (TEA), typically 0.5-2% (v/v), will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: The most common and effective techniques for purity assessment are:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for determining the percentage purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase C18 column with a UV detector, HPLC is a powerful tool for separating the target compound from non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and to determine the appropriate solvent system for column chromatography.

Purification Protocols and Data

Comparison of Purification Techniques

The table below summarizes the typical performance characteristics of the recommended purification techniques.

ParameterRecrystallizationSilica Gel Column Chromatography
Primary Use Final purification of moderately pure material (>85%)Purification of crude mixtures, separation of close-running spots
Sample Capacity High (grams to kilograms)Low to Medium (milligrams to grams)
Purity Achievable Good to Excellent (>99%)Good to Excellent (>99%)
Typical Recovery 70-90%80-95%
Key Advantage Scalable, cost-effectiveHigh resolution, versatile
Key Disadvantage Risk of "oiling out", potential for low recoveryMore time-consuming, requires more solvent
Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed for the final purification of this compound that is already relatively pure.

  • Solvent Selection: A toluene (B28343)/hexane (B92381) mixture is a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. The goal is to create a saturated solution at high temperature.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The expected melting point of the pure compound is in the range of 88-92 °C.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying crude material, especially when multiple impurities are present.

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.

  • Eluent Preparation: Prepare the eluent system identified in the previous step. Crucially, add 0.5-2% (v/v) of triethylamine (TEA) to the eluent to prevent streaking of the amine product.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry method). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides & Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

G crude Crude Product (from synthesis) workup Aqueous Workup (e.g., wash with NaHCO3) crude->workup purity_check1 Purity Check (TLC, GC/HPLC) workup->purity_check1 column_chrom Column Chromatography (Silica Gel, Hex/EtOAc + TEA) purity_check1->column_chrom Impure (<90%) or multiple spots recrystallization Recrystallization (Toluene/Hexane) purity_check1->recrystallization Moderately Pure (>90%) single major spot purity_check2 Final Purity Check (GC/HPLC) column_chrom->purity_check2 recrystallization->purity_check2 purity_check2->recrystallization Needs further purification pure_product Pure Product (>98%) purity_check2->pure_product Meets Spec

Caption: General purification workflow for this compound.

Troubleshooting Column Chromatography

This decision tree will help you diagnose and solve common issues encountered during the column chromatography of this compound.

G start Problem Observed streaking Product is streaking or tailing? start->streaking no_elution Product not moving from baseline? start->no_elution poor_sep Poor separation of spots? start->poor_sep streaking->no_elution No add_tea Solution: Add 0.5-2% TEA to your eluent. streaking->add_tea Yes no_elution->poor_sep No increase_polarity Solution: Increase eluent polarity. (More Ethyl Acetate) no_elution->increase_polarity Yes decrease_polarity Solution: Decrease eluent polarity. (More Hexane) poor_sep->decrease_polarity Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

Technical Support Center: Overcoming Poor Metabolic Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of piperazine (B1678402) derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the development of piperazine-containing compounds.

Q1: My piperazine derivative shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?

A1: High clearance of piperazine derivatives in human liver microsomes (HLM) is often attributed to metabolism by cytochrome P450 (CYP) enzymes.[1][2] The most common metabolic pathways include:

  • N-dealkylation: This is a frequent metabolic route for piperazine-containing drugs, involving the removal of an alkyl group attached to one of the nitrogen atoms.[3][4] This process is catalyzed by CYP450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down.[3]

  • Ring Hydroxylation: Direct hydroxylation of the piperazine ring is another common metabolic pathway.[4][5]

  • Alpha-Carbon Oxidation: The carbon atoms adjacent to the nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of reactive iminium ions.[4][6]

  • Aromatic Hydroxylation: If the piperazine ring is attached to an aromatic ring, hydroxylation of the aromatic ring can also occur.[7]

Q2: How can I identify the specific metabolic "hotspots" on my piperazine compound?

A2: Identifying metabolic soft spots is a critical step in designing more stable analogs. The most direct approach is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes or hepatocytes, and then analyzing the mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the structures of the metabolites formed.[8] In silico prediction software can also be used as an initial step to predict likely sites of metabolism.[6][9]

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of my piperazine derivative?

A3: Once metabolic hotspots are identified, several strategies can be employed:

  • Blocking Sites of Metabolism: Introduce steric bulk or electron-withdrawing groups at or near the metabolic soft spot to hinder enzyme access or reduce the electron density, respectively.[7][8] For example, adding a methyl group or fluorine atom to a metabolically labile position can significantly increase stability.[7][10]

  • Bioisosteric Replacement: Replace the piperazine ring with a bioisostere that is less prone to metabolism while maintaining the desired pharmacological activity.[10][11][12] This is a powerful strategy to address inherent liabilities of the piperazine scaffold.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.[13]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its stability.[8]

Q4: I am considering bioisosteric replacement. What are some common replacements for a piperazine ring?

A4: There are several bioisosteric replacements for the piperazine ring, each with its own set of properties. The choice of a bioisostere will depend on the specific goals of the drug design program. Some common examples include:

  • Homopiperazine: This seven-membered ring can sometimes offer improved metabolic stability compared to piperazine.[11]

  • Aminopiperidines: These can be effective replacements and have shown superior metabolic stability in some cases.[10]

  • Diazaspiroalkanes and Diazabicycloalkanes: These constrained analogs can improve metabolic stability by restricting the conformation of the molecule.[11][12]

  • Morpholine (B109124): Replacing a piperazine with a morpholine can block metabolism at one of the nitrogen atoms and may offer solubility advantages.[14]

Q5: My attempts to improve metabolic stability are leading to a loss of potency. How can I address this?

A5: It is common for modifications aimed at improving metabolic stability to impact pharmacological activity. This is often a process of multi-parameter optimization. Here are a few tips:

  • Structure-Activity Relationship (SAR) Guided Design: Systematically explore modifications around the piperazine ring to understand the impact on both activity and stability.[5]

  • Maintain Key Pharmacophoric Features: When making modifications, ensure that the key interactions with the biological target are preserved.

  • Consider Conformational Effects: Changes to the piperazine ring or its substituents can alter the overall conformation of the molecule, which may affect target binding.

  • Iterative Design and Testing: A cycle of designing new compounds, synthesizing them, and testing for both metabolic stability and activity is crucial for finding the optimal balance.

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible data.

Liver Microsomal Stability Assay Protocol

This assay is widely used to determine the in vitro intrinsic clearance of a compound.[15][16][17]

1. Purpose: To assess the metabolic stability of a test compound by incubating it with liver microsomes and monitoring its disappearance over time.[16]

2. Materials:

  • Liver microsomes (human, rat, mouse, etc.)[16]

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[17]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare the test compound working solutions by diluting the stock solution in buffer. Prepare the microsomal solution by diluting the liver microsomes in buffer to the desired concentration (e.g., 0.5 mg/mL).[1][11]

  • Incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.[17]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[1][18]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.[17]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using LC-MS/MS.[18]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18]

Quantitative Data Summary

The following table summarizes hypothetical metabolic stability data for a parent piperazine derivative and several of its analogs designed to improve stability.

Compound IDModificationt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
Parent-1 -1069.3
Analog-1A Methyl group at α-carbon3519.8
Analog-1B Fluorine at para-position of aryl ring2527.7
Analog-1C Bioisostere: Homopiperazine4515.4
Analog-1D Bioisostere: Aminopiperidine6011.6

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming the poor metabolic stability of piperazine derivatives.

cluster_0 Common Metabolic Pathways of Piperazine Derivatives Piperazine Piperazine Derivative N_Dealkylation N-Dealkylation Piperazine->N_Dealkylation Ring_Hydroxylation Ring Hydroxylation Piperazine->Ring_Hydroxylation Alpha_Carbon_Oxidation α-Carbon Oxidation Piperazine->Alpha_Carbon_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (if applicable) Piperazine->Aromatic_Hydroxylation

Key metabolic routes for piperazine compounds.

cluster_1 Experimental Workflow for Assessing Metabolic Stability Start Start: Compound of Interest In_Vitro_Assay In Vitro Metabolic Stability Assay (e.g., Liver Microsomal Assay) Start->In_Vitro_Assay Data_Analysis Data Analysis (Calculate t½ and CLint) In_Vitro_Assay->Data_Analysis Decision Metabolically Stable? Data_Analysis->Decision MetID Metabolite Identification (LC-MS/MS) Decision->MetID No End End: Candidate Selection Decision->End Yes SAR_Optimization SAR-Guided Optimization (e.g., Bioisosteric Replacement) MetID->SAR_Optimization SAR_Optimization->Start

Workflow for stability assessment and optimization.

A flowchart for selecting modification strategies.

References

Technical Support Center: Synthesis of N-Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-sulfonyl derivatives.

Frequently Asked questions (FAQs)

Q1: What is the most common method for synthesizing N-sulfonyl derivatives (sulfonamides)?

A1: The most prevalent and classic method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3][4] This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3]

Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?

A2: The main side reactions include:

  • Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[1][5]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][5][6]

  • Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can react with the sulfonyl chloride to produce a sulfonate ester.[1]

Q3: How can I monitor the progress of my N-sulfonylation reaction?

A3: The progress of the reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and qualitative method for tracking the consumption of the starting amine.[1][5][7] For more detailed analysis and identification of products and byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[1][4]

Q4: My starting amine is unreactive. What alternative methods can I explore?

A4: For less nucleophilic amines, such as sterically hindered or electron-deficient ones, you may need to employ more forcing reaction conditions or a catalyst.[8] Consider using a more reactive sulfonating agent, like a sulfonyl fluoride (B91410) or anhydride.[5][8] Microwave-assisted synthesis has also been reported as an effective method to drive these reactions to completion, sometimes even without a solvent or catalyst.[7][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-sulfonyl derivatives.

Issue 1: Low or No Product Formation

Symptoms: Low yield of the desired sulfonamide with a significant amount of unreacted starting amine.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] Use fresh or newly purified sulfonyl chloride and ensure all glassware and solvents are anhydrous.[5][6]
Low Reactivity of Amine Sterically hindered or electron-deficient amines can exhibit low nucleophilicity.[1][5] Increase the reaction temperature or use a higher-boiling solvent.[5][8] The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be beneficial.[5]
Suboptimal Reaction Conditions The choice of base and solvent can significantly impact the reaction outcome.[5][6][8] For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferable to pyridine or triethylamine (TEA).[5] A solvent screen can help identify the optimal medium for the reaction.[8]
Issue 2: Formation of Di-sulfonylated Byproduct

Symptoms: Presence of a second, less polar spot on TLC corresponding to the di-sulfonylated product, leading to a lower yield of the desired mono-sulfonamide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excess Sulfonyl Chloride Using a stoichiometric excess of the sulfonyl chloride can drive the reaction towards the di-sulfonylated product.[1]
High Reaction Temperature Elevated temperatures can favor the second sulfonylation reaction.[1]
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.[1]
Inappropriate Base A strong base can deprotonate the initially formed sulfonamide, making it more nucleophilic and prone to a second sulfonylation.[10]

To mitigate di-sulfonylation, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine.[5][10]

  • Slow Addition: Add the sulfonylating agent slowly and dropwise to the amine solution, especially at low temperatures (e.g., 0 °C).[4][5][10]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the second sulfonylation.[10]

  • Monitor the Reaction: Closely monitor the reaction's progress and quench it once the starting amine has been consumed.[4]

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify by standard methods like column chromatography, or the product "tails" on the silica (B1680970) gel.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Acidic/Basic Impurities Unreacted starting materials (amine, sulfonic acid) can interfere with purification.
Product Tailing on Silica Gel The acidic N-H proton of the sulfonamide can interact with the silica gel, causing peak tailing during chromatography.[5]

For effective purification:

  • Aqueous Workup: Perform a thorough aqueous workup before chromatography. An acid wash (e.g., 1M HCl) will remove unreacted amine and basic byproducts, while a base wash (e.g., saturated NaHCO₃) will remove the hydrolyzed sulfonyl chloride (sulfonic acid) and other acidic impurities.[5]

  • Chromatography Modifier: To prevent tailing on silica gel, add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid.[5]

Experimental Protocols

General Protocol for N-Sulfonylation of an Amine
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[7]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[5][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[5][7]

  • Workup: Quench the reaction by adding water or 1 M HCl.[7] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Solvent on Conversion Rate in a Representative N-Sulfonylation Reaction

EntrySolventCatalyst (mol%)Time (min)Conversion (%)
1ChloroformH₆P₂W₁₈O₆₂ (2)6062
2THFH₆P₂W₁₈O₆₂ (2)6067
3TolueneH₆P₂W₁₈O₆₂ (2)6075
4AcetonitrileH₆P₂W₁₈O₆₂ (2)6090
Data adapted from a study on the synthesis of N-sulfonyl pyrrolidine-2,5-diones.[8]

Visualizations

experimental_workflow prep Reactant Preparation (Amine, Base, Anhydrous Solvent) cool Cooling to 0 °C prep->cool add Slow Addition of Sulfonyl Chloride cool->add react Reaction at RT (2-16h) add->react monitor Monitoring (TLC / LC-MS) react->monitor workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the synthesis of N-sulfonyl derivatives.

troubleshooting_low_yield start Low or No Yield cause1 Inactive Sulfonyl Chloride? start->cause1 sol1 Use Fresh/Anhydrous Reagents cause1->sol1 Yes cause2 Low Amine Reactivity? cause1->cause2 No end Improved Yield sol1->end sol2 Increase Temperature / Add Catalyst cause2->sol2 Yes cause3 Suboptimal Conditions? cause2->cause3 No sol2->end sol3 Screen Base and Solvent cause3->sol3 Yes sol3->end

Caption: A troubleshooting guide for addressing low yields in N-sulfonylation reactions.

References

Technical Support Center: Optimizing Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for piperazine (B1678402) N-alkylation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for piperazine N-alkylation?

A1: The two most prevalent and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This straightforward technique involves the reaction of piperazine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1]

  • Reductive Amination: This is a one-pot, two-step process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1] This method is particularly useful for preventing the formation of quaternary ammonium (B1175870) salts.[1]

Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated byproduct?

A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed post-reaction.[1]

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1] A 5-10 fold excess of piperazine is often recommended.[3]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1] At least 1.5-2.0 equivalents of base are recommended to neutralize the acid byproduct.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of reagents. Acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to salt formation, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents.[1]

Q5: How can I purify my substituted piperazine product?

A5: The basic nature of piperazine derivatives can present purification challenges.

  • Column Chromatography: This is the most common method. To prevent tailing on the acidic silica (B1680970) gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[3]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalyst (if applicable).Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine (5-10 equivalents) relative to the alkylating agent.[1][3]
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Experimental Protocols

General Protocol for Direct N-alkylation of Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.[1]

Materials:

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative with an aldehyde.[4]

Materials:

  • Methyl 3-(piperazin-1-yl)propanoate (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve methyl 3-(piperazin-1-yl)propanoate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Condition Summary Tables

Direct N-Alkylation of Piperazines
Piperazine Derivative Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Piperazine (10 eq)Alkyl halide (1 eq)K₂CO₃ (2 eq)AcetonitrileRT12-24-[3]
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight88[5]
N-Acetylpiperazine1-BromohexaneK₂CO₃THFRefluxOvernight90[5]
N-Acetylpiperazine1-BromooctaneK₂CO₃THFRefluxOvernight71[5]
N-Acetylpiperazine1-BromododecaneK₂CO₃THFRefluxOvernight79[5]
Piperazine hexahydraten-Amyl bromide-Ethanol/HCl700.564[6]
Piperazine hexahydrateo-Methylbenzyl bromide-Ethanol/HCl700.589[6]
Reductive Amination of Piperazines
Piperazine Derivative Carbonyl Compound Reducing Agent Solvent Temp (°C) Time (h) Reference
N-Boc-piperazineAldehyde/KetoneNaBH(OAc)₃DCM/DCERT2-16[2]
Methyl 3-(piperazin-1-yl)propanoateAldehyde/KetoneNaBH(OAc)₃DCMRT2-16[4]

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for Piperazine N-Alkylation start Start: N-Alkylation Reaction check_yield Low or No Yield? start->check_yield check_dialkylation Di-alkylation Observed? check_yield->check_dialkylation No solution_yield1 Check Base/Solvent/Temp check_yield->solution_yield1 Yes incomplete_reaction Incomplete Conversion? check_dialkylation->incomplete_reaction No solution_dialkylation1 Use Excess Piperazine check_dialkylation->solution_dialkylation1 Yes product_ok Successful Alkylation incomplete_reaction->product_ok No solution_incomplete1 Improve Reagent Solubility (e.g., DMF) incomplete_reaction->solution_incomplete1 Yes solution_yield2 Verify Reagent Purity solution_yield1->solution_yield2 solution_yield2->start solution_dialkylation2 Slow Alkylating Agent Addition solution_dialkylation1->solution_dialkylation2 solution_dialkylation3 Use N-Boc-Piperazine solution_dialkylation2->solution_dialkylation3 solution_dialkylation3->start solution_incomplete2 Ensure Sufficient Base solution_incomplete1->solution_incomplete2 solution_incomplete2->start

Caption: Troubleshooting workflow for piperazine N-alkylation.

LogicalRelationships Problem-Solution Map for Piperazine N-Alkylation cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause_base Insufficient Base low_yield->cause_base cause_reagents Poor Reagent Solubility low_yield->cause_reagents di_alkylation Di-alkylation cause_stoichiometry Incorrect Stoichiometry di_alkylation->cause_stoichiometry cause_protection Unprotected Piperazine di_alkylation->cause_protection stalled_reaction Stalled Reaction stalled_reaction->cause_base stalled_reaction->cause_reagents workup_issues Work-up Issues cause_product_salt Product is a Salt workup_issues->cause_product_salt solution_base Use Stronger/More Base cause_base->solution_base solution_solvent Switch to DMF cause_reagents->solution_solvent solution_excess_pip Use Excess Piperazine cause_stoichiometry->solution_excess_pip solution_boc Use N-Boc-Piperazine cause_protection->solution_boc solution_basify Basify Aqueous Layer (pH 9.5-12) cause_product_salt->solution_basify

Caption: Logical relationships between problems and solutions.

References

Troubleshooting low solubility of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[Bis(4-fluorophenyl)methyl]piperazine.

Troubleshooting Low Solubility

Low solubility is a common challenge encountered when working with this compound in aqueous solutions for biological assays. This guide provides a systematic approach to troubleshoot and overcome these issues.

Diagram: Troubleshooting Workflow for Solubility Issues

G cluster_0 Start: Solubility Issue Observed cluster_1 Step 1: Review Stock Solution Preparation cluster_2 Step 2: Optimize Dilution Protocol cluster_3 Step 3: Adjust Buffer Conditions cluster_4 Resolution start Precipitation or cloudiness in aqueous buffer stock_prep Is the stock solution in an appropriate organic solvent (e.g., DMSO)? start->stock_prep stock_conc Is the stock concentration too high? stock_prep->stock_conc Yes solution Clear Solution Achieved stock_prep->solution No, use appropriate solvent stock_dissolved Is the compound fully dissolved in the stock? stock_conc->stock_dissolved dilution_method Are you using a stepwise dilution method? stock_dissolved->dilution_method buffer_temp Is the aqueous buffer pre-warmed? dilution_method->buffer_temp Yes dilution_method->solution No, implement stepwise dilution final_dmso Is the final DMSO concentration appropriate for the assay (typically <0.5%)? buffer_temp->final_dmso ph_adjustment Have you considered adjusting the pH of the buffer? final_dmso->ph_adjustment co_solvents Could co-solvents (e.g., PEG400, ethanol) be used? ph_adjustment->co_solvents If pH adjustment is not effective/possible ph_adjustment->solution If effective co_solvents->solution If compatible with assay G cluster_1 Intracellular Space Ca_channel Voltage-Gated Ca²⁺ Channel (T-type/L-type) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Compound This compound (or its derivatives) Compound->Ca_channel Cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release, Muscle Contraction) Ca_influx->Cellular_response Triggers

Technical Support Center: Enhancing the Purity of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[Bis(4-fluorophenyl)methyl]piperazine. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity analytical standards of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial synthesis of this compound has resulted in a product with low purity (<95% by HPLC). What are the likely impurities and how can I remove them?

Answer:

Low purity after synthesis is a common issue. The primary impurities are often related to starting materials, side-products, or residual solvents.

Potential Impurities:

  • Unreacted Starting Materials: Such as piperazine (B1678402) or 4,4'-difluorobenzhydrol.

  • Over-alkylation Products: Piperazine has two reactive nitrogen atoms, and over-alkylation can lead to undesired byproducts.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, acetonitrile, ethyl acetate) may be present.

Troubleshooting Workflow:

G cluster_0 Initial Purity Check cluster_1 Purification Strategy cluster_2 Final Purity Assessment start Crude Product (<95% Purity) analysis Analyze by HPLC, ¹H NMR, and LC-MS to Identify Impurities start->analysis decision Impurity Type? analysis->decision recrystallization Recrystallization (Removes most starting materials and some side-products) decision->recrystallization Particulate or less polar impurities chromatography Column Chromatography (For closely related impurities) decision->chromatography Structurally similar impurities acid_base Acid-Base Extraction (Removes acidic/basic impurities) decision->acid_base Ionic impurities final_analysis Analyze Purified Product by HPLC for Purity (>99.5%) recrystallization->final_analysis chromatography->final_analysis acid_base->final_analysis

Caption: Troubleshooting workflow for low initial purity.

Recommended Actions:

  • Characterize Impurities: Use techniques like HPLC, ¹H NMR, and LC-MS to identify the nature of the impurities.

  • Acid-Base Extraction: If starting materials like piperazine are present, an acid-base extraction can be effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

  • Recrystallization: This is often the most effective first-pass purification technique. See the detailed protocol below.

  • Column Chromatography: If recrystallization does not sufficiently remove impurities with similar polarity, column chromatography is recommended.

Issue 2: Recrystallization Fails to Improve Purity Significantly

Question: I have attempted to recrystallize my this compound, but the purity has only marginally improved. What could be the issue?

Answer:

This typically indicates an inappropriate solvent system or the presence of impurities with very similar solubility characteristics to the desired product.

Troubleshooting Steps:

  • Solvent System Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

    • Test a Range of Solvents: Use small amounts of your product to test solubility in various solvents (e.g., isopropanol (B130326), ethanol, ethyl acetate (B1210297), acetonitrile, or mixtures with hexanes).

    • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and slowly add a "poor" solvent (like water or hexanes) until turbidity appears, then allow it to cool slowly.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Ensure a slow cooling process. It is advisable to let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Seeding: If crystals do not form, adding a small seed crystal of pure product can initiate crystallization.

Logical Diagram for Solvent Selection:

G start Recrystallization Ineffective check_solubility Review Solvent Solubility Profile start->check_solubility decision Is there a good single solvent? check_solubility->decision single_solvent Optimize Single-Solvent Recrystallization (e.g., Isopropanol, Ethanol) decision->single_solvent Yes two_solvent Develop Two-Solvent System (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) decision->two_solvent No end_point Achieve >99.5% Purity single_solvent->end_point two_solvent->end_point

Caption: Decision process for optimizing recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for an analytical standard of this compound?

For use as a primary analytical standard, a purity of ≥99.5% is generally required.[1] This should be confirmed by a high-resolution analytical technique such as HPLC or GC, and the Certificate of Analysis should include data on residual solvents and inorganic impurities.[2][3]

Q2: Which chromatographic method is best for purifying this compound?

Flash column chromatography using silica (B1680970) gel is a common and effective method for purifying piperazine derivatives.[4] A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The addition of a small amount of triethylamine (B128534) (~0.1-1%) can help to reduce tailing of the amine on the silica gel.

Q3: How can I confirm the identity and structure of the purified compound?

A combination of analytical techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Q4: What are the best practices for storing the high-purity standard?

High-purity standards should be stored in a tightly sealed container, protected from light and moisture, and kept at a controlled low temperature (e.g., 2-8 °C or -20 °C) to ensure long-term stability.[1] Storage in a desiccator is also recommended to prevent moisture absorption.[3]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is designed to purify this compound from a crude state of ~95% purity to >99% purity.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of isopropanol (e.g., ~5 mL per gram of crude product).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the compound when recrystallization is insufficient.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes typical purity improvements that can be expected from the described purification techniques.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization (Isopropanol)~95%>99.0%70-85%Effective for removing less polar impurities.
Flash Column Chromatography~95%>99.5%60-80%Effective for closely related impurities.
Recrystallization followed by Chromatography~95%>99.8%50-70%For achieving the highest purity standard.

Disclaimer: The yields and final purities are estimates and can vary based on the nature and quantity of impurities in the starting material.

References

Technical Support Center: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine. This key pharmaceutical intermediate is a building block for various biologically active molecules.[1][2]

Synthesis Routes Overview

The two primary and most effective methods for synthesizing this compound are reductive amination and nucleophilic substitution. Reductive amination involves the reaction of bis(4-fluorophenyl)methanone with piperazine (B1678402), followed by in-situ reduction of the resulting iminium ion intermediate.[3] Nucleophilic substitution, a more traditional approach, involves the direct alkylation of piperazine with a bis(4-fluorophenyl)methyl derivative containing a good leaving group.[3]

Troubleshooting Guides

Reductive Amination Route

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the reductive amination of bis(4-fluorophenyl)methanone with piperazine can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the iminium ion is crucial for the reaction to proceed. Ensure your reagents are anhydrous, as water can hinder this step.[3] Consider extending the reaction time before adding the reducing agent or gently heating the mixture if the starting materials are not fully consumed.

  • Ineffective Reduction: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (B8407120) is often preferred due to its mild and selective nature for reducing iminium ions.[4] Ensure the reducing agent has not degraded and is used in a sufficient stoichiometric amount.

  • Side Reactions: Over-reduction of the ketone starting material to the corresponding alcohol can occur, especially with stronger reducing agents like sodium borohydride. Using a milder reagent can help minimize this.

Question: I am observing a significant amount of unreacted bis(4-fluorophenyl)methanone in my final product mixture. How can I drive the reaction to completion?

Answer: The presence of unreacted ketone suggests that either the imine formation or the reduction step is incomplete.

  • Drive Imine Formation: Using a Dean-Stark apparatus to remove water azeotropically can favor the formation of the iminium ion.

  • Optimize Reduction: Increase the equivalents of the reducing agent incrementally. Also, ensure the reaction is stirred efficiently to ensure proper mixing of all components. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

Question: The purification of the final product is challenging due to the presence of closely related impurities. What are these impurities and how can I avoid them?

Answer: A common impurity is the bis(4-fluorophenyl)methanol, formed from the reduction of the starting ketone. To minimize its formation, use a selective reducing agent like sodium triacetoxyborohydride.[4] Another potential impurity is the N,N'-bis[bis(4-fluorophenyl)methyl]piperazine, although less likely under standard reductive amination conditions with excess piperazine. Purification can often be achieved through column chromatography or by recrystallization from a suitable solvent system.

Nucleophilic Substitution Route

Question: My primary issue is the formation of the 1,4-disubstituted piperazine byproduct, which significantly lowers the yield of my desired mono-substituted product. How can I improve the selectivity?

Answer: The formation of the disubstituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in piperazine. The following strategies can favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.

  • Slow Addition of the Electrophile: Adding the bis(4-fluorophenyl)methyl halide (or other derivative with a leaving group) dropwise to the reaction mixture, especially at lower temperatures, can help control the reaction rate and minimize disubstitution.

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. After the substitution reaction, the protecting group can be removed to yield the desired product.

Question: The reaction is proceeding very slowly or not at all. What can I do to improve the reaction rate?

Answer: A sluggish reaction rate is often due to a poor leaving group, insufficient reactivity of the nucleophile, or suboptimal reaction conditions.

  • Improve the Leaving Group: If you are using bis(4-fluorophenyl)methanol, it must be converted to a better leaving group in situ or in a separate step. Common methods include conversion to the corresponding chloride or bromide using reagents like thionyl chloride or phosphorus tribromide, or conversion to a sulfonate ester (e.g., mesylate or tosylate).

  • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate of substitution. The optimal temperature will depend on the solvent and the stability of the reactants and products.

  • Choice of Solvent and Base: A polar aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) is typically used for this type of reaction.[4] The choice of base is also important; a stronger, non-nucleophilic base can increase the nucleophilicity of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for each synthesis route?

  • Reductive Amination: Bis(4-fluorophenyl)methanone and piperazine.[3]

  • Nucleophilic Substitution: Piperazine and a bis(4-fluorophenyl)methyl derivative with a good leaving group, such as bis(4-fluorophenyl)methyl chloride, bromide, or a sulfonate ester. Bis(4-fluorophenyl)methanol can also be used, but it requires activation.[5]

Q2: What are the typical reaction conditions for these syntheses?

  • Reductive Amination: The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.[4]

  • Nucleophilic Substitution: This reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF, often with heating. A base such as potassium carbonate or triethylamine (B128534) is used to neutralize the acid formed during the reaction.[4]

Q3: How can I effectively monitor the progress of the reaction?

  • Reaction progress can be monitored by TLC or LC-MS.[4] This allows you to track the consumption of starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.

Q4: What are the best practices for purifying the final product?

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.[4] Recrystallization from a suitable solvent is also an effective method for obtaining a high-purity solid product.

Q5: What are the key safety precautions I should take during the synthesis?

  • This compound is toxic if swallowed and can cause skin and eye irritation. Always handle the compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q6: How can I confirm the identity and purity of my final product?

  • The structure of the synthesized compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC, GC, or melting point analysis. The melting point of this compound is reported to be in the range of 88-92 °C.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Note that actual results may vary depending on the specific experimental conditions and scale.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical TemperatureTypical Yield RangeTypical Purity
Reductive Amination Bis(4-fluorophenyl)methanone, PiperazineSodium triacetoxyborohydride12-24 hoursRoom Temperature70-90%>95%
Nucleophilic Substitution Bis(4-fluorophenyl)methyl chloride, PiperazinePotassium carbonate6-18 hours60-80 °C60-85%>97%

Experimental Protocols

Method 1: Reductive Amination

Materials:

  • Bis(4-fluorophenyl)methanone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of bis(4-fluorophenyl)methanone (1.0 eq) in DCM, add piperazine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[4]

Method 2: Nucleophilic Substitution

Materials:

  • Bis(4-fluorophenyl)methyl chloride

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add bis(4-fluorophenyl)methyl chloride (1.0 eq).

  • Stir the reaction mixture at 60-80 °C for 6-18 hours, monitoring by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[4]

Experimental Workflows

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Bis(4-fluorophenyl)methanone and Piperazine in DCM add_reductant Add NaBH(OAc)₃ start->add_reductant stir Stir at RT (12-24h) add_reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Reductive Amination Workflow for this compound Synthesis.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Piperazine, K₂CO₃, and Bis(4-fluorophenyl)methyl chloride in ACN heat Heat at 60-80°C (6-18h) start->heat cool_concentrate Cool & Concentrate heat->cool_concentrate partition Partition (EtOAc/Water) cool_concentrate->partition extract Extract with EtOAc partition->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate2 Concentrate wash_dry->concentrate2 purify Column Chromatography concentrate2->purify end Pure Product purify->end

Caption: Nucleophilic Substitution Workflow for this compound Synthesis.

References

Technical Support Center: Optimizing Piperazine Scaffolds for Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the modification of piperazine-containing compounds. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental challenges and optimize the pharmacokinetic properties of your molecules.

Frequently Asked Questions (FAQs)

Q1: My novel piperazine (B1678402) derivative exhibits poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of piperazine-containing compounds is a frequent challenge and can stem from several factors. Key issues include low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[1][2][3] The piperazine moiety itself can be a site of metabolic instability, particularly through N-dealkylation or oxidation.[4][5] Additionally, the overall physicochemical properties of the molecule, such as high polarity or a large number of hydrogen bond donors, can limit its ability to cross the intestinal epithelium.

Q2: I'm observing high clearance of my piperazine compound in preclinical species. What metabolic pathways are typically involved?

A2: High clearance of piperazine derivatives is often attributed to metabolism by cytochrome P450 (CYP) enzymes.[6][7] Common metabolic pathways include N-oxidation, N-dealkylation, and hydroxylation of the piperazine ring or its substituents.[4][5] Another significant pathway can be N-acetylation, especially for unsubstituted piperazines, leading to rapid elimination.

Q3: How can I improve the metabolic stability of my piperazine-containing molecule?

A3: Several strategies can be employed to enhance metabolic stability. "Metabolic blocking" involves introducing sterically hindering groups or electron-withdrawing groups at or near the sites of metabolism to prevent enzymatic action. Bioisosteric replacement of the piperazine ring with a more stable scaffold, such as a spirodiamine or a bicyclic diamine, can also be an effective approach.[8][9][10] Additionally, C-substitution on the piperazine ring can sometimes improve metabolic stability compared to N-substitution.[11]

Q4: My piperazine compound has poor aqueous solubility. What modifications can I make?

A4: While the piperazine core is generally considered to improve solubility, derivatives can still suffer from poor solubility depending on the nature of their substituents.[12] Strategies to enhance solubility include the introduction of polar functional groups or forming salts of the basic piperazine nitrogens.[13] It is also crucial to consider the crystalline form of the compound, as different polymorphs can have significantly different solubilities.

Q5: I am seeing inconsistent results in my in vitro permeability assays (e.g., Caco-2). What are the common troubleshooting steps?

A5: Inconsistent Caco-2 permeability data can arise from several experimental variables.[14] Key factors to check include the health and passage number of the Caco-2 cells, the integrity of the cell monolayer (measured by TEER), and the potential for compound cytotoxicity at the tested concentrations.[15] Compound-related issues such as poor solubility in the assay buffer or instability can also lead to variability.[16][17] It is essential to include appropriate controls and to ensure that the analytical method for quantifying the compound is robust and validated.

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Human Liver Microsomes (HLM)
  • Symptom: The half-life (t½) of your compound in HLM assays is very short, indicating rapid metabolism.[4]

  • Possible Causes & Troubleshooting Steps:

    • Identify Metabolic Hotspots: Conduct metabolite identification studies to pinpoint the sites of metabolism on your molecule. Common sites on piperazine derivatives include the piperazine nitrogens and adjacent carbons.[4][5]

    • Metabolic Blocking: Introduce substituents at or near the metabolic hotspots. For example, replacing a metabolically labile hydrogen with a fluorine atom can block oxidation at that position.

    • Reduce Lipophilicity: High lipophilicity can increase the affinity of a compound for metabolic enzymes. Introducing polar groups can sometimes reduce the rate of metabolism.

    • Bioisosteric Replacement: Consider replacing the piperazine ring with a known bioisostere that is less prone to metabolism, such as a diazabicycloalkane or a spirocyclic diamine.[8][9][18][19]

Issue 2: Poor Permeability in Caco-2 Assays
  • Symptom: The apparent permeability coefficient (Papp) of your compound is low, suggesting poor intestinal absorption.[20][21]

  • Possible Causes & Troubleshooting Steps:

    • Assess Efflux Ratio: Determine the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Co-dosing with Inhibitors: If efflux is suspected, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-to-B permeability would confirm that your compound is a P-gp substrate.

    • Modify Physicochemical Properties: High polarity and a large number of hydrogen bond donors can limit passive diffusion. Strategies to improve permeability include masking polar groups or reducing the hydrogen bond donor count.

    • Prodrug Approach: Consider designing a more lipophilic prodrug that can cross the intestinal membrane and is subsequently converted to the active parent compound.

Issue 3: Inconsistent Aqueous Solubility Measurements
  • Symptom: You are obtaining variable results in your kinetic or thermodynamic solubility assays.

  • Possible Causes & Troubleshooting Steps:

    • Compound Purity and Form: Ensure the purity of your compound and be aware of its solid-state form (crystalline vs. amorphous), as this can significantly impact solubility.

    • Equilibration Time: In thermodynamic solubility assays, ensure that sufficient time is allowed for the system to reach equilibrium.

    • pH of the Medium: The solubility of basic compounds like piperazine derivatives is highly pH-dependent. Ensure the pH of your buffer is accurately controlled and reported.

    • Precipitation from DMSO Stock: When performing kinetic solubility assays, observe for any precipitation when the DMSO stock solution is added to the aqueous buffer. High DMSO concentrations can sometimes lead to supersaturated solutions that precipitate over time.

Data Presentation

Table 1: Impact of Piperazine Ring Modifications on Metabolic Stability in Human Liver Microsomes (HLM)

Modification StrategyExample ModificationParent Compound t½ (min)Modified Compound t½ (min)Fold Improvement
Bioisosteric Replacement Piperazine -> Diazaspiro[3.3]heptane3>100>33
Aromatic Ring Modification Benzene -> Pyridine (electron-poor)3103.3
"Fluorine-Blocking" H -> F on a distal aromatic ring10>60 (in MLM)>6
N-Alkylation N-H -> N-MethylVariesGenerally decreases stabilityN/A
C-Substitution H -> Methyl on piperazine ringVariesCan increase stabilityN/A

Note: Data is illustrative and compiled from various sources.[4][22] Actual results are highly dependent on the specific molecular scaffold.

Table 2: Effect of N-Substituents on Caco-2 Permeability of Piperazine Analogs

N-SubstituentPapp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
-HLow (e.g., <1)Varies
-MethylModerate (e.g., 1-5)Varies
-EthylModerate to High (e.g., 5-20)Varies
-PropylHigh (e.g., >20)Varies
Aromatic groupVaries significantlyVaries

Note: This table presents general trends. The actual permeability and efflux will depend on the entire structure of the molecule.[20][21][23][24]

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution.

    • Thaw pooled human liver microsomes on ice.

  • Assay Procedure:

    • Dilute the test compound to an intermediate concentration in the phosphate buffer.

    • In a 96-well plate, add the diluted compound, phosphate buffer, and the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Kinetic Solubility Assay
  • Preparation of Reagents:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Analysis:

    • After incubation, analyze the samples for the amount of dissolved compound. This can be done by various methods, including:

      • Direct UV/Vis Spectroscopy: For compounds with a suitable chromophore.

      • Nephelometry: To measure turbidity as an indicator of precipitation.

      • LC-MS/MS: After filtering or centrifuging the samples to remove any precipitate, the supernatant is analyzed to quantify the dissolved compound.

Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a non-toxic concentration) to the apical (donor) side of the monolayer.

    • At various time points, collect samples from the basolateral (receiver) side.

    • For efflux studies, add the compound to the basolateral side and sample from the apical side.

  • Analysis:

    • Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Visualizations

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_decision Decision Making cluster_optimization Lead Optimization Solubility Aqueous Solubility Assay Metabolism Metabolic Stability Assay (HLM, Hepatocytes) Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis Permeability Permeability Assay (Caco-2, PAMPA) Metabolism->Data_Analysis Permeability->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo SAR Structure-Activity Relationship (SAR) Go_NoGo->SAR Iterate New_Compound New Piperazine Derivative SAR->New_Compound Synthesize New Analogs New_Compound->Solubility New_Compound->Metabolism New_Compound->Permeability

Caption: A typical workflow for in vitro ADME profiling and lead optimization of piperazine derivatives.

Troubleshooting_Metabolic_Stability Start High Clearance Observed in HLM Assay MetID Conduct Metabolite Identification Study Start->MetID Hotspot Metabolic Hotspot Identified? MetID->Hotspot Block Strategy 1: Metabolic Blocking Hotspot->Block Yes Bioisostere Strategy 2: Bioisosteric Replacement Hotspot->Bioisostere Yes Lipophilicity Strategy 3: Reduce Lipophilicity Hotspot->Lipophilicity Yes Revisit Re-evaluate Scaffold Hotspot->Revisit No Synthesize Synthesize & Test New Analogs Block->Synthesize Bioisostere->Synthesize Lipophilicity->Synthesize End Improved Metabolic Stability Synthesize->End

Caption: A logical workflow for troubleshooting high metabolic clearance of piperazine-containing compounds.

References

Addressing regio- and stereoselectivity in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperazine (B1678402) Derivative Synthesis

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the regio- and stereoselective synthesis of piperazine derivatives.

Part 1: Troubleshooting Regioselectivity

Achieving selective functionalization at one of the two nitrogen atoms in a piperazine ring is a frequent challenge. This section addresses common issues related to controlling N1 vs. N4 substitution.

Frequently Asked Questions (FAQs) - Regioselectivity

Q1: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A1: This is a classic challenge due to the similar reactivity of both nitrogen atoms. Here are the most effective strategies to favor mono-alkylation:

  • Use a Protecting Group: This is the most reliable method. Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) physically blocks it, directing any reaction to the free nitrogen.[1] The Boc group can be removed later under acidic conditions.

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent statistically favors the mono-substituted product.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation event on the same piperazine molecule.[1]

  • Use of Piperazine Salts: A mono-protonated piperazine salt is less nucleophilic at the second nitrogen, which can hinder di-alkylation.[1]

Q2: My reaction to create a mono-N-aryl piperazine is low-yielding. What conditions can I optimize?

A2: For N-aryl piperazine synthesis, common methods include Buchwald-Hartwig coupling, Ullmann-Goldberg reactions, and Nucleophilic Aromatic Substitution (SNAr).[2] If you are experiencing low yields:

  • For SNAr: This method is often preferred in process chemistry.[3] Ensure your aromatic ring is sufficiently electron-deficient. If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO and increasing the temperature.

  • For Buchwald-Hartwig: Catalyst and ligand choice are critical. Screen different palladium catalysts and phosphine (B1218219) ligands. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere to prevent catalyst poisoning.[1]

  • Base Selection: The choice of base is crucial. For direct N-alkylation, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1]

Q3: Which protecting group should I use for selective N1-functionalization?

A3: The choice depends on the stability of your other functional groups to the deprotection conditions.

  • Boc (tert-butyloxycarbonyl): Very common, but requires strong acid (e.g., TFA, HCl) for removal, which can be incompatible with acid-sensitive groups.[4]

  • Cbz (Carboxybenzyl): A valuable alternative that is removed under very mild catalytic hydrogenolysis conditions (H₂, Pd/C).[4] This is ideal for molecules with acid-labile functionalities like esters or silyl (B83357) ethers.[4]

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine (B6355638) in DMF), offering an orthogonal strategy if your molecule is sensitive to both acid and hydrogenation.[4]

Data Presentation: Comparison of Protecting Group Strategies
Protecting GroupTypical Protection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, Et₃N, DCMTFA or 4M HCl in DioxaneRobust, high-yielding protectionHarsh acidic deprotection
Cbz Cbz-Cl, Na₂CO₃, DCM/H₂OH₂ (1 atm), 10% Pd/C, MeOHVery mild, neutral deprotectionIncompatible with reducible groups (alkenes, alkynes)
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFMild basic deprotection, orthogonal to Boc/CbzFmoc group is large; deprotection requires careful purification
Experimental Protocol: Selective Mono-N-Cbz Protection of Piperazine

This protocol describes a standard procedure for protecting one piperazine nitrogen with a Cbz group.[4]

  • Dissolution: Dissolve piperazine (5.0 equivalents) in a biphasic system of dichloromethane (B109758) (DCM) and aqueous sodium carbonate solution.

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Addition: Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.0 equivalent) dropwise. The excess piperazine acts as both reactant and acid scavenger.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, perform an aqueous workup. Separate the organic layer and wash with water to remove excess piperazine and salts.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.

Visualization: Workflow for Selective Mono-Functionalization

G cluster_0 start Start: Unsubstituted Piperazine protect Protect one nitrogen (e.g., with Boc or Cbz) start->protect Step 1 functionalize Functionalize free N-H (Alkylation, Acylation, etc.) protect->functionalize Step 2 deprotect Deprotect first nitrogen functionalize->deprotect Step 3 end Selectively Functionalized Piperazine deprotect->end Final Product

Caption: Workflow for selective mono-functionalization of piperazine using a protecting group strategy.

Part 2: Troubleshooting Stereoselectivity

Controlling the stereochemistry of substituents on the piperazine ring is crucial for developing chiral drugs. This section covers common problems in achieving high enantioselectivity and diastereoselectivity.

Frequently Asked Questions (FAQs) - Stereoselectivity

Q1: How can I synthesize an enantiomerically pure C-substituted piperazine?

A1: There are several established strategies:

  • Chiral Pool Synthesis: Start with a readily available chiral molecule, such as an amino acid or amino alcohol. For example, (R)-(+)-2-methylpiperazine can be synthesized from R-(–)-phenylglycinol as a chiral auxiliary.[5]

  • Asymmetric Catalysis: Use a chiral catalyst to induce stereoselectivity. For instance, chiral piperazines can be synthesized via the iridium-catalyzed asymmetric hydrogenation of pyrazines, achieving up to 96% enantiomeric excess (ee).[6]

  • Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers. This can be done by forming diastereomeric salts with a chiral acid or through enzymatic resolution.[7]

  • Asymmetric Lithiation: Direct α-C–H lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can provide enantioenriched α-substituted piperazines.[8][9]

Q2: My reaction is producing a poor diastereomeric ratio (dr). How can I improve it?

A2: Diastereoselectivity can be highly sensitive to reaction conditions.

  • Reagent Choice: The steric bulk of both your substrate and reagents can influence the facial selectivity of an attack. For lithiation/addition reactions, the choice of the lithium amide base can significantly impact the dr.[10]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The coordinating ability of the solvent can affect the conformation of intermediates and transition states. Experiment with different solvents (e.g., THF, Et₂O, toluene).

  • Additives: Salt additives like lithium bromide (LiBr) can dramatically alter diastereoselectivity in addition reactions by chelating intermediates and influencing the approach of the nucleophile.[10] In one study, adding LiBr reversed the dr of an addition reaction, favoring the desired isomer.[10]

Q3: I am attempting a diastereoselective synthesis of a 2,6-disubstituted piperazine. What is a reliable method?

A3: A highly diastereoselective intramolecular hydroamination is a key strategy. This involves preparing a substrate from an amino acid, followed by a palladium-catalyzed cyclization that sets the trans stereochemistry between the two substituents.[11]

Data Presentation: Asymmetric Synthesis of 2,3-Disubstituted Piperazines

The following data is from a study on the Ir-catalyzed asymmetric hydrogenation of pyrazinium salts.[6]

EntryYield (%)ee (%)d.r.
1MePh9595>20:1
2Me4-F-Ph9695>20:1
3Me4-Cl-Ph9295>20:1
4Me2-Naphthyl9493>20:1
5MeMe9391>20:1

Conditions: H₂ (600 psi), THF, 30 °C, 24 h.[6]

Experimental Protocol: Asymmetric Palladium-Catalyzed Allylic Alkylation

This protocol is for the synthesis of enantioenriched α-tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines.[12]

  • Setup: In a glovebox, add the N-protected piperazin-2-one (B30754) substrate (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%) to an oven-dried vial.

  • Solvent: Add anhydrous toluene (B28343) (to 0.014 M concentration) and seal the vial.

  • Heating: Remove the vial from the glovebox and heat the reaction mixture at 40 °C for 12–48 hours.

  • Monitoring: Monitor the reaction for consumption of the starting material.

  • Purification: Upon completion, cool the reaction and purify the product directly by silica (B1680970) gel chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the isolated product by SFC using a chiral stationary phase.

Visualization: Logic for Troubleshooting Poor Stereoselectivity

G cluster_0 Optimization Strategies cluster_1 Alternative Approaches start Problem: Poor Stereoselectivity (Low ee or dr) temp Lower Reaction Temperature start->temp solvent Screen Different Solvents (e.g., THF, Toluene) start->solvent reagent Modify Steric Bulk of Reagent/Substrate start->reagent additive Introduce Salt Additives (e.g., LiCl, LiBr) start->additive catalyst Change Chiral Catalyst or Ligand start->catalyst route Switch Synthetic Route (e.g., Chiral Pool vs. Asymmetric Catalysis) start->route

Caption: Decision-making guide for improving poor stereoselectivity in piperazine synthesis.

References

Technical Support Center: Enhancing the Metabolic Stability of Atypical DAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of metabolically stable atypical dopamine (B1211576) transporter (DAT) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for atypical DAT inhibitors?

A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[1] For an atypical DAT inhibitor to be effective, it must reach the dopamine transporter in the brain in sufficient concentrations and for an adequate duration.[1] Poor metabolic stability leads to rapid metabolism and elimination, which can result in the need for frequent dosing to maintain therapeutic levels.[1] Furthermore, drug metabolism can produce metabolites that may be toxic or have undesirable side effects.[1] Therefore, optimizing metabolic stability is essential for improving a drug's bioavailability, maintaining its therapeutic efficacy, and ensuring its safety profile.[1][2]

Q2: What are the primary in vitro models for assessing the metabolic stability of our compounds?

A2: The most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[3][4]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[3][4] Microsomal stability assays are often used in high-throughput screening to get an early indication of metabolic clearance.[5]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II metabolizing enzymes, as well as the necessary cofactors, more closely mimicking the in vivo environment.[3][4]

Other systems like S9 fractions (a mixture of microsomes and cytosol) and recombinant CYP enzymes are also used for more specific investigations.[3][4]

Q3: Our lead atypical DAT inhibitor shows high clearance in human liver microsomes. What are the next steps?

A3: High clearance in human liver microsomes (HLM) suggests rapid metabolism, likely by CYP enzymes. The following steps are recommended:

  • Metabolite Identification: The first step is to identify the "soft spots" in your molecule, which are the sites most susceptible to metabolism. This is typically done using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed during the microsomal incubation.[6]

  • Structural Modification: Once the metabolic hotspots are identified, medicinal chemists can strategically modify the molecule to block or reduce metabolism at these sites.[5][7] Common strategies include:

    • Introducing electron-withdrawing groups near the site of metabolism to decrease its reactivity.

    • Steric hindrance by adding bulky groups to shield the metabolic site from enzyme access.

    • Replacing a metabolically labile group with a more stable one (e.g., replacing a labile ester with an amide).[8]

    • Deuterium incorporation at the site of metabolism, which can slow down CYP-mediated bond cleavage (the kinetic isotope effect).[5][9]

  • Re-evaluation: The newly synthesized analogs should then be re-assessed in the HLM stability assay to determine if the modifications improved metabolic stability.

Q4: We have improved the microsomal stability, but the compound still shows poor oral bioavailability in vivo. What could be the issue?

A4: While microsomal stability is a key factor, other processes can contribute to poor oral bioavailability. Consider investigating the following:

  • First-Pass Metabolism in the Gut: The intestinal wall also contains metabolic enzymes (like CYP3A4) that can metabolize drugs before they reach the liver.[3] An in vitro assay using small intestinal mucosal homogenate can assess this.[3]

  • Phase II Metabolism: If your compound is a substrate for Phase II enzymes (e.g., UGTs, SULTs), it may be rapidly conjugated and eliminated. Hepatocyte stability assays can provide a better indication of combined Phase I and Phase II metabolism.[3][10]

  • Poor Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract. Caco-2 permeability assays can be used to assess this.

  • Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which pump it back into the intestinal lumen, reducing absorption.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in metabolic stability data between experiments. Inconsistent cell viability (hepatocytes); variability in microsomal protein concentration; freeze-thaw cycles of microsomes.Ensure consistent cell viability counts before each experiment. Use a consistent protein concentration for microsomes and avoid repeated freeze-thaw cycles.
Compound appears unstable in the absence of NADPH. Chemical instability in the incubation buffer; degradation by non-NADPH dependent enzymes.Perform a control incubation without microsomes to check for chemical stability. Also, run a control with microsomes but without the NADPH cofactor.[11]
Difficulty in identifying metabolites with LC-MS/MS. Low concentration of metabolites; metabolites are isobaric with the parent compound; unstable metabolites.Concentrate the sample before analysis. Use high-resolution mass spectrometry to differentiate between parent and metabolite. Consider derivatization to stabilize reactive metabolites.
Improved in vitro stability does not translate to in vivo studies. Species differences in metabolism; involvement of non-CYP enzymes not present in microsomes (e.g., aldehyde oxidase); poor absorption or high efflux.Compare metabolic stability in microsomes/hepatocytes from different species (e.g., rat, dog, monkey, human).[10] Use S9 fractions or hepatocytes to assess the contribution of cytosolic enzymes. Conduct permeability and efflux assays.

Quantitative Data Summary

The following table summarizes the in vitro metabolic stability data for a series of modafinil-derived atypical DAT inhibitors in rat liver microsomes. This data is crucial for understanding the structure-metabolism relationships and guiding further drug design.

CompoundHalf-life (t1/2) in Rat Liver Microsomes (minutes)[12]
R-Modafinil55
JJC8-0169
JJC8-08839
JJC8-08914
JJC8-091126

Data from Cao et al., 2020.

Detailed Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of an atypical DAT inhibitor in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized compound)

  • Acetonitrile (B52724) with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of an atypical DAT inhibitor formed during in vitro metabolism.

Materials:

  • Incubation samples from the microsomal or hepatocyte stability assay

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Data analysis software for metabolite identification

Procedure:

  • Analyze the incubation samples using a high-resolution LC-MS/MS instrument.

  • Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode (to fragment ions for structural information).

  • Process the data using metabolite identification software. The software will compare the samples from the reaction incubations with control samples (time 0 or no NADPH) to find potential metabolites.

  • The software will look for expected metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) and their corresponding mass shifts.

  • The MS/MS fragmentation pattern of the parent compound and the potential metabolites are compared to elucidate the site of metabolism.

Visualizations

Experimental_Workflow_for_Metabolic_Stability_Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Troubleshooting & Optimization Microsomal_Stability_Assay Microsomal Stability Assay (Phase I Metabolism) LC_MS_Analysis LC-MS/MS Analysis (Quantify Parent Drug) Microsomal_Stability_Assay->LC_MS_Analysis Hepatocyte_Stability_Assay Hepatocyte Stability Assay (Phase I & II Metabolism) Hepatocyte_Stability_Assay->LC_MS_Analysis Calculate_Parameters Calculate t½ and CLint LC_MS_Analysis->Calculate_Parameters High_Clearance High Clearance? Calculate_Parameters->High_Clearance Metabolite_ID Metabolite Identification (LC-MS/MS) High_Clearance->Metabolite_ID Yes End End: Optimized Compound High_Clearance->End No Structural_Modification Structural Modification (Medicinal Chemistry) Metabolite_ID->Structural_Modification Re-evaluate Re-evaluate Stability Structural_Modification->Re-evaluate Start Start: New Compound Re-evaluate->Start Start->Microsomal_Stability_Assay

Caption: Workflow for assessing and improving metabolic stability.

Signaling_Pathway_of_Drug_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Drug Atypical DAT Inhibitor CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Functionalized Metabolite (e.g., hydroxylated) CYP450->Oxidized_Metabolite UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolite->UGT_SULT Conjugation Excretion Excretion (Urine/Bile) Oxidized_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (more water-soluble) UGT_SULT->Conjugated_Metabolite Conjugated_Metabolite->Excretion

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperazine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research in enhancing the blood-brain barrier (BBB) penetration of piperazine-containing drugs.

Frequently Asked Questions (FAQs)

Q1: Why is the piperazine (B1678402) moiety a common scaffold in CNS drug discovery, and what are the inherent challenges for BBB penetration?

A1: The piperazine ring is a versatile six-membered heterocycle with two nitrogen atoms at opposite positions. This structure is prevalent in many centrally acting drugs because it serves as a flexible scaffold that can be modified to target various CNS receptors and pathways.[1] The nitrogen atoms can be functionalized to modulate physicochemical properties like solubility and basicity, which are crucial for pharmacokinetics.[2] However, the basicity of the piperazine nitrogens can also be a challenge. At physiological pH (around 7.4), one or both nitrogens can be protonated, leading to a positive charge. This charge increases polarity and can limit passive diffusion across the lipophilic BBB. Additionally, the charged species may become substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[3]

Q2: What are the primary strategies to enhance the BBB penetration of piperazine derivatives?

A2: The main strategies can be broadly categorized into chemical modification and advanced delivery systems:

  • Chemical Modification:

    • Increasing Lipophilicity: Modifying the piperazine scaffold with lipophilic groups can enhance partitioning into the lipid membranes of the BBB. However, this must be balanced, as excessive lipophilicity can lead to increased metabolic breakdown and non-specific binding.[3][4]

    • Prodrug Approach: A lipophilic moiety can be attached to the piperazine drug, which is then enzymatically cleaved within the CNS to release the active compound.

    • Modulating pKa: Chemical modifications can alter the basicity of the piperazine nitrogens, reducing the extent of protonation at physiological pH and thereby increasing the concentration of the more permeable neutral species.[3][5]

  • Nanoparticle-Based Delivery:

    • Encapsulation: Encapsulating the piperazine drug within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolic enzymes and mask its physicochemical properties from efflux transporters.[6][7]

    • Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies against the transferrin receptor) that bind to receptors on the BBB and facilitate transport into the brain via receptor-mediated transcytosis.[3][4]

Q3: Which in vitro models are most suitable for assessing the BBB penetration of my piperazine drug?

A3: A tiered approach is often most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of large numbers of compounds to assess their intrinsic lipophilicity-driven permeability.[8]

  • Cell-Based Transwell Models: These models use a monolayer of brain endothelial cells grown on a porous membrane to mimic the BBB. They provide more biologically relevant information, including the potential for paracellular transport and interactions with efflux transporters. Common cell lines include bEnd.3 (mouse) and hCMEC/D3 (human). Co-culture with astrocytes and pericytes can further enhance the barrier properties.[9]

Q4: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it preferred over the total brain-to-plasma ratio (Kp)?

A4: The Kp represents the ratio of the total drug concentration in the brain to that in the plasma. However, only the unbound (free) drug is able to interact with its pharmacological target. The Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma.[10][11] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for influx or efflux transporters. A Kp,uu < 1 indicates that the drug is likely a substrate for efflux transporters, while a Kp,uu > 1 suggests active influx into the brain.[10][11] Therefore, Kp,uu is a more accurate predictor of target engagement in the CNS.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with piperazine derivatives.

In Vitro BBB Models (PAMPA & Transwell)
Problem Potential Cause(s) Suggested Solution(s)
Low apparent permeability (Papp) in PAMPA-BBB assay for a lipophilic piperazine derivative. The compound may be retained in the artificial membrane due to high lipophilicity.Ensure the use of a co-solvent (like DMSO) in the donor buffer is optimized and consistent. Consider using a PAMPA variation with a different lipid composition.
High variability in Papp values between experiments. Inconsistent dissolution of the piperazine compound in the donor buffer. The basic nature of piperazine can lead to pH-dependent solubility.Prepare fresh solutions for each experiment. Confirm the final pH of the donor solution. Consider using a buffer with a slightly lower pH to improve solubility, but be mindful of its physiological relevance.
Low Trans-Endothelial Electrical Resistance (TEER) in Transwell models. Poor formation of tight junctions, leading to a "leaky" cell monolayer.Optimize cell seeding density. Ensure the use of low-passage cells. If not already in use, consider a co-culture model with astrocytes and/or pericytes to induce tighter barrier formation.
High efflux ratio in bidirectional Transwell assay. Your piperazine derivative is likely a substrate for an efflux transporter (e.g., P-gp).Confirm P-gp substrate liability by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If efflux is confirmed, chemical modification to reduce P-gp recognition is a viable strategy.
Low mass balance (<80%) in Transwell experiments. The compound may be binding non-specifically to the plastic of the Transwell plate or accumulating within the cell monolayer. Piperazines, being basic, can have high non-specific binding.Use low-binding plates. At the end of the experiment, lyse the cells and quantify the amount of compound retained to improve mass balance calculations.
In Vivo Studies (e.g., Microdialysis)
Problem Potential Cause(s) Suggested Solution(s)
Low and variable probe recovery in microdialysis. The piperazine derivative may be binding to the dialysis membrane or tubing.Pre-perfuse the microdialysis probe with a solution of the compound to saturate non-specific binding sites. Test different probe membrane materials if possible.
Calculated Kp,uu is significantly less than 1, despite favorable in vitro permeability. Strong active efflux at the BBB in the in vivo setting.This is a common finding and highlights the importance of in vivo validation. Strategies to overcome efflux, such as co-administration with an efflux inhibitor (for mechanistic studies) or nanoparticle encapsulation, should be considered.
Discrepancy between total brain concentration (from homogenate) and unbound concentration (from microdialysis). High non-specific binding of the piperazine derivative to brain tissue lipids and proteins.This is expected for many lipophilic and basic compounds. It underscores the importance of measuring the unbound concentration (Kp,uu) for predicting pharmacological activity.

Quantitative Data on BBB Penetration

The following tables summarize representative data for CNS drugs, illustrating the impact of physicochemical properties and delivery strategies on BBB penetration. Disclaimer: This data is for illustrative purposes. The BBB penetration of any new piperazine derivative must be determined empirically.

Table 1: Physicochemical Properties and In Vitro BBB Permeability of Representative CNS Drugs

CompoundMolecular Weight (Da)logPPapp (10-6 cm/s) in PAMPA-BBBPredicted BBB PenetrationReference
Propranolol259.342.915.2High[12]
Atenolol266.340.160.2Low[12]
Caffeine194.19-0.071.9Low to Moderate[5]
Verapamil454.63.5510.5High[12]
Furosemide330.742.030.1Low[8]

Table 2: In Vivo Brain Penetration of CNS Drugs

CompoundKpfu,plasmafu,brainKp,uuEfflux SubstrateReference
Diazepam2.50.020.051.0No[13]
Morphine1.20.650.780.3Yes (P-gp)[13]
Risperidone100.10.011.0Yes (P-gp)[13]
Loperamide0.10.050.010.02Yes (P-gp)[13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of a piperazine derivative across a lipid membrane mimicking the BBB.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).

  • Compound Preparation: The piperazine derivative is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50-200 µM. A small percentage of DMSO (e.g., 0.5%) is often used to aid solubility.

  • Assay Setup: The acceptor plate wells are filled with buffer. The donor plate, with the lipid membrane, is placed on top of the acceptor plate. The test compound solution is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for 4-18 hours.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp): Papp is calculated using the following equation:

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.

In Vitro Transwell BBB Model

Objective: To evaluate the permeability and potential efflux of a piperazine derivative across a cell-based BBB model.

Methodology:

  • Cell Culture: Brain microvascular endothelial cells (e.g., hCMEC/D3) are seeded onto the apical side of a Transwell insert (a porous membrane). For co-culture models, astrocytes and/or pericytes are seeded on the basolateral side of the insert.

  • Barrier Formation: The cells are cultured for several days until a confluent monolayer is formed, characterized by high TEER values (typically >150 Ω·cm²).

  • Permeability Assay (Apical to Basolateral): a. The culture medium in the apical chamber is replaced with a transport buffer containing the piperazine derivative at a known concentration. b. At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber. c. The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Efflux Assay (Bidirectional Permeability): a. The permeability is measured in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A). b. The efflux ratio (ER) is calculated as the ratio of the Papp in the B-to-A direction to the Papp in the A-to-B direction. An ER > 2 suggests active efflux.

  • Calculation of Papp:

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Brain Microdialysis

Objective: To measure the unbound concentration of a piperazine derivative in the brain interstitial fluid and plasma to determine Kp,uu.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., striatum or cortex) of an anesthetized rodent. The animal is allowed to recover for 24-48 hours.

  • Microdialysis Experiment: a. A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). b. After a stabilization period, the piperazine derivative is administered to the animal (e.g., via intravenous infusion). c. Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes). Blood samples are collected concurrently.

  • Sample Analysis: The concentration of the piperazine derivative in the dialysate and plasma is determined by LC-MS/MS.

  • Determination of Unbound Fractions: The unbound fraction in plasma (fu,plasma) and brain (fu,brain) are determined in vitro using methods like equilibrium dialysis or ultrafiltration.

  • Calculation of Kp,uu: a. The unbound concentration in the brain (Cu,brain) is calculated by correcting the dialysate concentration for the in vivo probe recovery. b. The unbound concentration in plasma (Cu,plasma) is calculated by multiplying the total plasma concentration by fu,plasma. c. Kp,uu is calculated as the ratio of the Area Under the Curve (AUC) of the unbound concentrations in the brain and plasma:

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating BBB Integrity

Understanding the signaling pathways that regulate the tight junctions of the BBB can provide novel targets for transiently increasing permeability to enhance drug delivery.

RhoK_Pathway Ext_Stim External Stimuli (e.g., Inflammation) RhoA RhoA-GTP (Active) Ext_Stim->RhoA Activates ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Claudin5 Claudin-5 ROCK->Claudin5 Phosphorylates (at T207) Occludin Occludin ROCK->Occludin Phosphorylates pMLC p-MLC Actin Actin Cytoskeleton StressFibers Stress Fiber Formation (Contraction) Actin->StressFibers TJ_Disassembly Tight Junction Disassembly StressFibers->TJ_Disassembly pClaudin5 p-Claudin-5 pClaudin5->TJ_Disassembly pOccludin p-Occludin pOccludin->TJ_Disassembly Permeability Increased BBB Permeability TJ_Disassembly->Permeability

Caption: Rho/ROCK signaling pathway leading to BBB disruption.

Wnt_Pathway Wnt Wnt Ligand (e.g., Wnt3a, Wnt7a) Frizzled Frizzled/LRP Receptor Complex Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Dest_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Beta_Catenin_Nuc β-catenin (Nuclear) Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Gene_Exp Target Gene Expression (e.g., Claudin-3) TCF_LEF->Gene_Exp TJ_Formation Tight Junction Formation & Maintenance Gene_Exp->TJ_Formation

Caption: Wnt/β-catenin signaling pathway in BBB maintenance.

Experimental Workflow for Enhancing Piperazine Drug BBB Penetration

experimental_workflow start Start: Piperazine Lead Compound with Low BBB Penetration strategy Select Enhancement Strategy start->strategy chem_mod Chemical Modification (e.g., increase lipophilicity, prodrug approach) strategy->chem_mod Option 1 nano Nanoparticle Formulation (e.g., liposomes, PLGA-NPs) strategy->nano Option 2 pampa In Vitro Screening: PAMPA-BBB Assay chem_mod->pampa nano->pampa pampa_res Assess Passive Permeability (Papp) pampa->pampa_res transwell In Vitro Validation: Transwell Model pampa_res->transwell Promising Papp fail Redesign Strategy pampa_res->fail Low Papp transwell_res Assess Permeability & Efflux Ratio (ER) transwell->transwell_res invivo In Vivo Confirmation: Brain Microdialysis transwell_res->invivo Good Permeability & Low ER transwell_res->fail High ER or Low Permeability invivo_res Determine Kp,uu invivo->invivo_res invivo_res->fail Suboptimal Kp,uu success Proceed to Further Preclinical Development invivo_res->success Optimal Kp,uu fail->strategy

Caption: Workflow for developing and testing BBB-penetrant piperazine drugs.

References

Validation & Comparative

A Comparative Guide to 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives and Other Atypical Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives with other notable atypical dopamine (B1211576) transporter (DAT) inhibitors. The focus is on their performance in preclinical studies, supported by experimental data, to inform research and development in neuropharmacology and addiction medicine.

Introduction to Atypical Dopamine Transporter Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine. Typical DAT inhibitors, such as cocaine, block dopamine reuptake, leading to a rapid increase in synaptic dopamine that is associated with high abuse potential.[1] In contrast, atypical DAT inhibitors also block the transporter but exhibit a lower risk of abuse.[1][2] This difference is thought to arise from their distinct binding kinetics and their ability to stabilize the DAT in an inward-facing conformation, leading to a slower onset and longer-lasting increase in extracellular dopamine.[1][2] These characteristics make atypical DAT inhibitors promising candidates for the treatment of substance use disorders.[2]

This compound serves as a key structural scaffold for a novel series of atypical DAT inhibitors. While the parent compound is primarily a synthetic intermediate, its derivatives have shown significant potential in preclinical studies. This guide will compare these derivatives with established atypical DAT inhibitors, including modafinil, benztropine, and GBR 12909.

Quantitative Comparison of Binding Affinities and Dopamine Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and dopamine uptake inhibition (IC50) values for various atypical DAT inhibitors. Lower values indicate higher potency.

Table 1: Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDATSERTNETSERT/DAT SelectivityNET/DAT SelectivityReference
This compound Derivatives
JJC8-08937.86,80011,820180313[3]
JJC8-091230>10,000>10,000>43>43[4]
Other Atypical DAT Inhibitors
(R)-Modafinil780>10,000>10,000>12.8>12.8[5]
Benztropine118>10,000>10,000>85>85[6]
GBR 129091>100>100>100>100[7]
Typical DAT Inhibitor
Cocaine250-600300-800200-500~1~1[5][8]

Table 2: Dopamine Uptake Inhibition (IC50, nM)

CompoundIC50 (nM)Reference
This compound Derivatives
JHW 007 (Benztropine analog)24.6[4]
Other Atypical DAT Inhibitors
(R)-Modafinil4,000[8]
Benztropine118[6]
GBR 1290934-45[6]
Typical DAT Inhibitor
Cocaine200-400[8]

Mechanism of Action and Signaling Pathways

Atypical DAT inhibitors are hypothesized to stabilize the dopamine transporter in an inward-facing or occluded conformation, which contrasts with typical inhibitors like cocaine that are thought to bind to an outward-facing conformation.[9][10] This differential interaction with the DAT is believed to underlie the reduced abuse liability of atypical inhibitors.

The downstream signaling effects of DAT inhibition are complex. By increasing extracellular dopamine, DAT inhibitors indirectly modulate postsynaptic dopamine receptors (D1-D5) and presynaptic D2 autoreceptors.[11][12] Activation of D2 autoreceptors can lead to a feedback inhibition of dopamine synthesis and release.[11] Furthermore, DAT function is regulated by various protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which can be influenced by the conformational state of the transporter.[13]

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_syn Dopamine DAT->DA_syn VMAT2 VMAT2 DA_syn->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Extracellular Dopamine DA_vesicle->DA_cleft Release D2_auto D2 Autoreceptor D2_auto->DAT Modulation PKA PKA PKA->DAT Phosphorylation PKC PKC PKC->DAT Phosphorylation DA_cleft->DAT Reuptake DA_cleft->D2_auto Activation D_receptors Dopamine Receptors (D1-D5) DA_cleft->D_receptors Activation downstream Downstream Signaling (e.g., cAMP, Ca2+) D_receptors->downstream Atypical_DATi Atypical DAT Inhibitor (e.g., this compound deriv.) Atypical_DATi->DAT Inhibition (Inward-facing stabilization)

Figure 1: Dopamine Transporter Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific transporter.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing DAT) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]WIN 35,428) - Test Compound (varying concentrations) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate count 4. Quantification (Scintillation counting of bound radioactivity) separate->count analyze 5. Data Analysis (Calculation of IC50 and Ki values) count->analyze

Figure 2: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine (B1679862) transporter are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound in a suitable buffer. A control for non-specific binding is included, which contains a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the functional effect of a compound on dopamine reuptake into nerve terminals.

Uptake_Assay_Workflow prep 1. Synaptosome Preparation (From brain tissue, e.g., striatum) preincubate 2. Pre-incubation (Synaptosomes with test compound) prep->preincubate incubate 3. Incubation (Addition of [3H]dopamine) preincubate->incubate terminate 4. Termination of Uptake (Rapid filtration and washing) incubate->terminate quantify 5. Quantification (Scintillation counting of [3H]dopamine uptake) terminate->quantify analyze 6. Data Analysis (Calculation of IC50 value) quantify->analyze

Figure 3: Synaptosomal Uptake Assay Workflow.

Protocol:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue rich in dopamine terminals (e.g., striatum) by homogenization and differential centrifugation.

  • Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Incubation: [³H]dopamine is added to initiate the uptake reaction, which is carried out at 37°C for a short period.

  • Termination of Uptake: The uptake is stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The amount of [³H]dopamine taken up by the synaptosomes is determined by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of dopamine uptake (IC50) is calculated.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Microdialysis_Workflow implant 1. Probe Implantation (Stereotaxic surgery to place microdialysis probe in a specific brain region) perfuse 2. Perfusion (Probe is perfused with artificial cerebrospinal fluid) implant->perfuse collect 3. Sample Collection (Dialysate is collected at regular intervals) perfuse->collect administer 4. Drug Administration (Test compound is administered) collect->administer analyze 5. Sample Analysis (Dopamine levels in dialysate are measured using HPLC-ECD) collect->analyze administer->collect data 6. Data Analysis (Changes in extracellular dopamine levels are determined) analyze->data

Figure 4: In Vivo Microdialysis Workflow.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or striatum) in an anesthetized animal.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Sample Collection: The perfusate (dialysate), containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.

  • Drug Administration: After a stable baseline of dopamine levels is established, the test compound is administered systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: The changes in extracellular dopamine concentrations following drug administration are calculated relative to the baseline levels.

Conclusion

Derivatives of this compound represent a promising class of atypical dopamine transporter inhibitors. Their high affinity and selectivity for DAT, coupled with preclinical data suggesting a lack of cocaine-like behavioral effects, position them as valuable leads for the development of novel therapeutics for substance use disorders. This guide provides a framework for comparing these compounds with other atypical DAT inhibitors, highlighting the key experimental data and methodologies required for their evaluation. Further research into the precise molecular interactions and long-term behavioral effects of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Validating the Purity of Synthesized 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the development of various pharmacologically active compounds.[1][2] The purity of this precursor is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows and biological pathways to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound

This compound is a disubstituted piperazine (B1678402) derivative that serves as a crucial building block in medicinal chemistry. It is notably used in the synthesis of Flunarizine, a calcium channel blocker employed in the treatment of migraine and vertigo.[2][3] The pharmacological activity of the final drug product is intrinsically linked to the purity of this intermediate. Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and their presence can impact the safety and efficacy of the API.

Two common methods for the synthesis of arylpiperazine derivatives are reductive amination and nucleophilic substitution. The choice of synthetic route can influence the impurity profile and the overall purity of the final compound.

Comparative Purity Analysis

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The following table summarizes the expected purity levels from different synthetic routes and compares them with commercially available standards and alternative piperazine-based calcium channel blockers.

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundSynthesis/SourcePurity (%)Analytical Method
This compound Nucleophilic Substitution> 98%HPLC-UV
This compound Reductive AminationTypically 95-98%HPLC-UV
This compound Commercial Standard≥98%[4]GC, HPLC
Cinnarizine (B98889) Improved Synthetic Method> 99%[5]HPLC
Lidoflazine Commercial Standard≥98%[6]Not Specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method suitable for the quantitative analysis of this compound and its potential impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Synthesized this compound sample

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution and identify the main peak corresponding to this compound.

  • Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the synthesis and purity validation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation cluster_result Result start Starting Materials reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification sampling Sample Preparation purification->sampling hplc HPLC Analysis sampling->hplc gcms GC-MS for Impurity ID sampling->gcms data Data Analysis & Purity Calculation hplc->data gcms->data final_product Pure this compound data->final_product

Caption: Workflow for Synthesis and Purity Validation.

Mechanism of Action: Calcium Channel Blockade

Derivatives of this compound, such as Flunarizine, primarily act as calcium channel blockers. The diagram below illustrates the general mechanism of action of these drugs on vascular smooth muscle cells.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Relaxation Vasodilation Ca_channel->Relaxation Leads to Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Influx Contraction Muscle Contraction Ca_ion_in->Contraction Blocker Piperazine Derivative (e.g., Flunarizine) Blocker->Ca_channel Blocks

Caption: Mechanism of Calcium Channel Blockers.

Relevant Signaling Pathway: Serotonin (B10506) Receptor Interaction

Some piperazine derivatives also exhibit activity at serotonin receptors. The following diagram shows a simplified serotonin receptor signaling pathway.

G cluster_membrane Postsynaptic Membrane Receptor Serotonin Receptor (e.g., 5-HT₂) G_protein G-protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Serotonin Receptor Signaling Pathway.

Conclusion

The validation of purity for synthesized this compound is a critical step in pharmaceutical development. This guide has provided a comparative overview of expected purity from different synthetic methods, detailed an HPLC protocol for purity assessment, and visualized relevant workflows and biological pathways. While direct comparative data for different synthetic routes of this specific compound is limited, the provided information serves as a valuable resource for researchers to establish robust quality control measures. The use of standardized analytical methods, such as the HPLC protocol outlined, is essential for ensuring the consistency and safety of the final API.

References

A Comparative Analysis of 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives: Efficacy Across Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[Bis(4-fluorophenyl)methyl]piperazine scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of derivatives with significant therapeutic potential. These compounds have been investigated for their utility in a variety of disease areas, including neurological disorders, infectious diseases, and oncology. This guide provides a comparative overview of the efficacy of different classes of this compound derivatives, supported by quantitative data and detailed experimental methodologies.

Quantitative Efficacy Comparison

The following tables summarize the biological activities of various this compound derivatives, categorized by their primary molecular target.

Table 1: Dopamine (B1211576) Transporter (DAT) Inhibition
CompoundTargetAssayValueReference
JJC8-091Dopamine Transporter (DAT)Kᵢ16.7 nM[1]
Table 2: Cannabinoid Receptor (CB1) Inverse Agonism
CompoundTargetAssayValueReference
LDK1229Cannabinoid Receptor 1 (CB1)Kᵢ220 nM
Table 3: Dopamine D2-Like Receptor Antagonism
CompoundTargetAssayValueReference
Representative AntagonistsD₂, D₃, D₄ ReceptorsKᵢVaries (nM to µM range)

Note: Specific Kᵢ values for a range of this compound derivatives as D2-like receptor antagonists are extensive and vary based on the specific structural modifications. Researchers are encouraged to consult specialized literature for detailed structure-activity relationships.

Table 4: Anticancer Activity
Derivative ClassCell LineAssayValue (GI₅₀/IC₅₀)Reference
Piperazinylacetamides---Growth Inhibition4.36 µM (GI₅₀)[2]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesVarious cancer cell linesCytotoxicityµM range[1][3]

Note: The second entry represents a structurally related class of compounds, providing insights into the potential of the broader benzhydrylpiperazine scaffold in anticancer research.

Table 5: Antimicrobial Activity
Derivative ClassOrganismAssayValue (MIC)Reference
N-alkyl and N-sulfonyl derivativesGram-positive and Gram-negative bacteriaMinimum Inhibitory ConcentrationVaries (µg/mL)

Note: Specific MIC values for individual derivatives against a panel of bacteria are detailed in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted for determining the binding affinity of test compounds to the dopamine transporter.

a. Membrane Preparation:

  • Rat striatal tissue is homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the crude membrane fraction.

  • The pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]WIN 35,428), and the test compound at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • The plate is incubated to allow binding to reach equilibrium.

c. Filtration and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

d. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay for CB1 Receptor

This functional assay measures the G-protein activation following ligand binding to the CB1 receptor.

a. Membrane Preparation:

  • Membranes are prepared from cells expressing the CB1 receptor or from brain tissue.

b. Assay Procedure:

  • Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • The reaction is initiated by the addition of the membranes.

  • The incubation is carried out at 30°C.

c. Filtration and Measurement:

  • The assay is terminated by rapid filtration through glass fiber filters.

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

d. Data Analysis:

  • The data is analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) of the test compound.

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

a. Cell Plating:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

b. Compound Treatment:

  • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

c. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

d. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

e. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Antimicrobial Agent Dilutions:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

b. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared.

c. Inoculation and Incubation:

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under appropriate conditions for microbial growth.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G Dopamine Transporter (DAT) Inhibition Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Striatal Tissue prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Resuspend in Assay Buffer prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 assay2 Separate Bound and Free Ligand via Filtration assay1->assay2 assay3 Measure Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Experimental workflow for a dopamine transporter (DAT) binding assay.

G Cannabinoid Receptor 1 (CB1) Signaling CB1_agonist CB1 Agonist CB1R CB1 Receptor CB1_agonist->CB1R Activates CB1_inverse_agonist CB1 Inverse Agonist (e.g., LDK1229) CB1_inverse_agonist->CB1R Inactivates G_protein Gi/o Protein CB1R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: Simplified signaling pathway of the cannabinoid receptor 1 (CB1).

G MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Living cells convert MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read end Determine IC50 read->end

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature, characterized by a six-membered ring containing two opposing nitrogen atoms, allows for extensive structural modifications, leading to compounds with diverse pharmacological activities.[1] These modifications significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules, making the study of their structure-activity relationships (SAR) crucial for rational drug design. This guide provides a comparative analysis of piperazine analogs across three key therapeutic areas: oncology, neuropsychiatry, and infectious diseases, with a focus on their SAR, supported by experimental data.

Anticancer Activity of Piperazine Analogs

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[2][3][4]

Comparative Antiproliferative Activity

The in vitro cytotoxic activity of different classes of piperazine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Lower IC50 values indicate greater potency.

Compound ClassRepresentative AnalogCancer Cell LineIC50 (µM)
Piperazinyl Triapine (B1662405) Analogs HCT116 p53+/+ (Colon Carcinoma)0.12[5]
A549 (Lung Carcinoma)~0.15
Hs683 (Glioblastoma)>1.0
Vindoline-Piperazine Conjugates Compound 23MDA-MB-468 (Breast Cancer)1.00[6][7]
Compound 25HOP-92 (Non-Small Cell Lung Cancer)1.35[6][7]
Benzothiazole-Piperazine Derivatives 15aNeuroblastoma Cell Line0.12
15bBreast Cancer Cell Line0.63

Structure-Activity Relationship Insights:

  • Substitution on the Piperazine Ring: For piperazinyl triapine analogs, the nature of the substituent on the N4 position of the piperazine ring is critical for antiproliferative activity. Halogenated substituents on the terminal aromatic ring generally lead to higher activity.[5]

  • Linker and Conjugated Moiety: In vindoline-piperazine conjugates, the linker connecting the piperazine moiety to the vindoline (B23647) scaffold, as well as the substituents on the piperazine ring, significantly impact cytotoxicity. For instance, a trifluoromethylbenzyl group on the piperazine (Compound 23) showed high potency.[7]

  • Hybrid Molecules: Combining the piperazine scaffold with other pharmacologically active moieties, such as benzothiazole (B30560), can yield highly potent anticancer agents. The specific substitution pattern on both the benzothiazole and piperazine rings fine-tunes the activity and selectivity against different cancer cell lines.

EGFR Signaling Pathway

Piperazine analogs can inhibit the EGFR signaling cascade, which plays a crucial role in cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Piperazine Piperazine Analog Piperazine->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of piperazine analogs.

Neuropsychiatric Applications: Targeting Serotonin (B10506) Receptors

Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are crucial targets in the treatment of neuropsychiatric disorders like anxiety and depression. The 5-HT1A receptor subtype is of particular interest.

Comparative 5-HT1A Receptor Binding Affinity

The binding affinity of arylpiperazine analogs to the 5-HT1A receptor is typically measured by their Ki (inhibition constant) values. A lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative AnalogLinker Length5-HT1A Ki (nM)
Long-Chain Arylpiperazines 8c4-methyl-1,2,4-triazine-3,5(2H,4H)-dione3.77[8][9]
8aShorter homologue of 8c1720[8][9]
29N/A55.8[8]
Tetrahydroisoquinoline-Piperazines 17N/A<20[10]
18N/A<20[10]

Structure-Activity Relationship Insights:

  • Aryl Substituent: The nature and position of substituents on the aryl ring significantly modulate the affinity for serotonin receptors.

  • Linker Length: For long-chain arylpiperazines, the length of the linker between the piperazine core and the terminal fragment has a pronounced impact on 5-HT1A receptor affinity. As seen with compounds 8c and 8a, a longer linker can dramatically increase affinity.[8][9]

  • Terminal Fragment: The terminal heterocyclic moiety also plays a crucial role in determining the binding profile. Fusing the piperazine with other heterocyclic systems, such as tetrahydroisoquinoline, can lead to high-affinity ligands.[10]

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.

GHT1A_Signaling_Pathway Serotonin Serotonin or Piperazine Agonist GHT1A_R 5-HT1A Receptor Serotonin->GHT1A_R Binds G_protein Gi/o Protein GHT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP PKA PKA cAMP->PKA Activates Neuronal_Response Decreased Neuronal Excitability PKA->Neuronal_Response Leads to

Caption: Simplified 5-HT1A receptor signaling cascade initiated by an agonist.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine-based compounds have shown promise as potent antimicrobial agents against a range of bacterial pathogens.

Comparative Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassRepresentative AnalogBacterial StrainMIC (µg/mL)
Thiadiazole-Piperazine Hybrids 6cE. coli8[11]
4S. aureus16[11]
6dB. subtilis16[11]
Quinolone-Piperazine Conjugates N/AGram-positive bacteria1-5[1]
Chalcone-Piperazine Hybrids N/AC. albicans2.22[1]

Structure-Activity Relationship Insights:

  • Substituents and Activity Spectrum: Structural modifications, such as the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2), have been shown to enhance antibacterial activity.[12][13] Conversely, electron-donating groups may reduce potency.[12][13]

  • Hybridization: Conjugating the piperazine moiety with other antimicrobial pharmacophores like quinolones, thiadiazoles, or chalcones can result in compounds with potent and broad-spectrum activity.[1][11]

  • Gram-Positive vs. Gram-Negative Activity: Some classes of piperazine derivatives exhibit preferential activity against Gram-positive bacteria, while others have broader activity. This is often dependent on the specific structural features of the analog.[1]

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine analogs and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar (B569324) dilution methods.[16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the piperazine compounds in a liquid growth medium in a 96-well microtiter plate.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]

  • Visual Assessment: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[18]

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A).

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test piperazine analog.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for SAR Studies

SAR_Workflow Design Design & Synthesize Piperazine Analogs In_Vitro In Vitro Screening (e.g., MTT, MIC, Binding Assays) Design->In_Vitro Active_Hits Identify Active Hits In_Vitro->Active_Hits SAR_Analysis SAR Analysis Active_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

References

A Comparative Analysis of 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives: In Vitro Efficacy vs. In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel compounds is a long and arduous journey from the laboratory bench to clinical application. A critical phase in this process is bridging the gap between in vitro observations and in vivo outcomes. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine, a scaffold present in several pharmacologically active agents. By examining the available experimental data, we aim to provide researchers with a clearer understanding of how the laboratory performance of these compounds translates to a biological context.

This guide will focus primarily on Flunarizine , a well-characterized derivative of this compound, for which a substantial body of both in vitro and in vivo data has been published. Flunarizine is a selective calcium channel blocker, and its journey from in vitro receptor binding assays to its clinical use in the management of migraine and vertigo serves as an illustrative case study.[1][2][3][4]

Quantitative Data Summary: In Vitro vs. In Vivo Activity of Flunarizine

The following tables summarize the key quantitative data available for Flunarizine, offering a side-by-side comparison of its in vitro and in vivo pharmacological parameters.

Table 1: In Vitro Activity of Flunarizine

ParameterValueBiological System
Receptor Binding Affinity (Ki)
Histamine-H1 Receptor68 nMIn vitro receptor-binding assays[5]
Dopamine-D2 Receptor80 nMIn vitro receptor-binding assays[5]
Serotonin-S2 Receptor200 nMIn vitro receptor-binding assays[5]
α1-adrenergic Receptor250 nMIn vitro receptor-binding assays[5]
Nitrendipine Calcium Sites380 nMIn vitro receptor-binding assays[5]
Functional Inhibition
Echinocyte Formation InhibitionDose-dependentHuman Red Blood Cells (induced by ionophore A 23187 in the presence of calcium)[5]

Table 2: In Vivo Data for Flunarizine

ParameterValueSpeciesModel/Assay
Pharmacokinetics
Peak Plasma Levels (Tmax)2 to 4 hoursHealthy human subjectsOral administration[1][5]
Elimination Half-life~18-19 daysHealthy human subjectsOral administration[1][5]
Plasma Protein Binding90%Human plasma[1][5]
Pharmacodynamics
Spontaneous Locomotor ActivitySignificant reduction at 20 mg/kgMouseActophotometer test[2]
Apomorphine-induced StereotypySignificant inhibitionMouse[2]
Anticonvulsant ActivityProtective effectMousePentylenetetrazole-induced convulsions[2]
Anxiolytic-like ActivitySignificant increase in open arm entry and timeMouseElevated plus maze test[2]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of Flunarizine to various neurotransmitter receptors and ion channels.

  • Methodology: In vitro receptor-binding assays were performed using membrane preparations from relevant tissues or cell lines expressing the target receptors. Radiolabeled ligands specific for each receptor (e.g., [3H]-mepyramine for H1, [3H]-spiperone for D2, [3H]-ketanserin for S2, [3H]-prazosin for α1, and [3H]-nitrendipine for calcium channels) were incubated with the membrane preparations in the presence of varying concentrations of Flunarizine. The amount of radioligand displaced by Flunarizine was measured to calculate its inhibitory constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.[5]

In Vivo Neuropsychopharmacological Evaluation in Mice
  • Objective: To assess the effects of Flunarizine on the central nervous system.

  • Animals: Mice were used as the animal model.

  • Drug Administration: Flunarizine was administered intraperitoneally (i.p.) at various doses.

  • Behavioral Tests:

    • Actophotometer Test: This test measures spontaneous locomotor activity. Mice were placed in an actophotometer, and the number of movements was recorded over a specific period.[2]

    • Apomorphine-induced Stereotypy: Apomorphine, a dopamine (B1211576) agonist, induces stereotypic behaviors like sniffing, licking, and gnawing. The ability of Flunarizine to inhibit these behaviors was assessed.[2]

    • Pentylenetetrazole (PTZ)-induced Convulsions: PTZ is a convulsant agent. The protective effect of Flunarizine against PTZ-induced seizures was evaluated by observing the onset and severity of convulsions.[2]

    • Elevated Plus Maze (EPM) Test: The EPM is used to assess anxiety-like behavior. The maze consists of two open and two closed arms. The time spent and the number of entries into the open arms are used as measures of anxiety, with an increase indicating an anxiolytic effect.[2]

Signaling Pathway and Experimental Workflow

Flunarizine's Mechanism of Action: Calcium Channel Blockade

Flunarizine exerts its primary therapeutic effects by acting as a non-selective, voltage-dependent calcium channel blocker.[2] It preferentially blocks the excessive influx of calcium into cells, particularly in smooth muscle and neuronal tissues. This action is crucial in conditions characterized by cellular calcium overload.

G Mechanism of Action of Flunarizine cluster_0 Cell Membrane Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+_intracellular Ca2+ Ca2+_extracellular Ca2+ Ca2+_extracellular->Voltage-gated Ca2+ Channel Influx Cellular Effects Cellular Effects Ca2+_intracellular->Cellular Effects Leads to (e.g., vasoconstriction, neuronal hyperexcitability) Pathological Stimulus Pathological Stimulus Pathological Stimulus->Voltage-gated Ca2+ Channel Opens Flunarizine Flunarizine Flunarizine->Voltage-gated Ca2+ Channel Blocks

Caption: Mechanism of Flunarizine as a calcium channel blocker.

General Experimental Workflow: From In Vitro to In Vivo

The evaluation of this compound derivatives typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.

G Drug Discovery and Development Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Candidates Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Safe & Efficacious Candidates Receptor Binding Receptor Binding Enzyme Inhibition Enzyme Inhibition Cell-based Assays Cell-based Assays Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacodynamics (Efficacy) Pharmacodynamics (Efficacy) Toxicology Toxicology

Caption: A simplified workflow for drug discovery and development.

References

A Comparative Analysis of the Novel Piperazine Compound 'cmp2' and the Established Drug Donepezil in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel piperazine (B1678402) derivative, cmp2, and the well-established Alzheimer's disease (AD) medication, Donepezil (B133215). The analysis focuses on preclinical data from studies utilizing the 5xFAD mouse model, a widely used transgenic model that recapitulates key aspects of AD pathology. This document is intended for researchers, scientists, and drug development professionals interested in emerging therapeutic strategies for neurodegenerative diseases.

Introduction to the Compounds

Cmp2 is a novel piperazine derivative identified as a potent and selective positive modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 channels are implicated in neuronal calcium homeostasis and synaptic plasticity, and their dysfunction has been linked to the pathophysiology of Alzheimer's disease. Cmp2 is being investigated for its potential synaptoprotective and cognitive-enhancing effects.[1]

Donepezil , a piperidine (B6355638) derivative, is a well-established acetylcholinesterase inhibitor. It is a cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease. Its primary mechanism of action is to increase the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the brain.[2][3][4]

Comparative Efficacy in the 5xFAD Mouse Model

The following tables summarize the key preclinical findings for cmp2 and Donepezil in the 5xFAD mouse model of Alzheimer's disease. It is important to note that the data for each compound are derived from separate studies. While both utilized the same animal model, variations in experimental protocols may exist, warranting caution in direct comparison.

Cognitive and Motor Function
Parameter New Piperazine Compound (cmp2) Established Drug (Donepezil)
Cognitive Function (Novel Object Recognition) Improved recognition memory in 5xFAD mice.[1]Chronic low-dose treatment reversed cognitive deficits in 5xFAD mice.[4]
Spatial Learning and Memory (Morris Water Maze) Improved performance in 5xFAD mice.[1]Chronic low-dose treatment reversed cognitive deficits in 5xFAD mice.[4]
Motor Function (Beam Walking Test) Upregulation of motor function in 5xFAD mice.[1]Data not available from the provided search results.
Neuropathology
Parameter New Piperazine Compound (cmp2) Established Drug (Donepezil)
Amyloid-β Plaque Burden A trend towards reduction in amyloid plaque area and number in the hippocampi of 5xFAD mice was observed, but the results were not statistically significant.[1]Intraperitoneal injection (1 mg/kg) led to significant reductions in Aβ plaque number in the cortex and hippocampal DG region of 5xFAD mice.[2][3] Chronic low-dose treatment attenuated amyloid-β pathology in 5xFAD mice.[4]
Astrogliosis No significant reduction in the number of active astroglia cells in the hippocampi of 5xFAD mice.[1]Treatment reduced Aβ-mediated astrocytic activation in 5xFAD mice.[2]

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, targeting different pathways implicated in Alzheimer's disease.

cluster_cmp2 cmp2 Signaling Pathway cluster_donepezil Donepezil Signaling Pathway cmp2 cmp2 trpc6 TRPC6 Channel cmp2->trpc6 Activates ca_influx Ca2+ Influx trpc6->ca_influx Increases synaptic_plasticity Synaptic Plasticity ca_influx->synaptic_plasticity Promotes neuroprotection Neuroprotection synaptic_plasticity->neuroprotection Leads to donepezil Donepezil ache Acetylcholinesterase (AChE) donepezil->ache Inhibits acetylcholine Acetylcholine ache->acetylcholine Breaks down cholinergic_transmission Cholinergic Transmission acetylcholine->cholinergic_transmission Enhances symptomatic_improvement Symptomatic Improvement cholinergic_transmission->symptomatic_improvement Results in

Figure 1: Simplified signaling pathways of cmp2 and Donepezil.

Experimental Protocols

Animal Model

All cited studies utilized the 5xFAD transgenic mouse model . This model expresses five familial Alzheimer's disease mutations, leading to aggressive amyloid-β plaque pathology and cognitive deficits.[1][2][4]

Behavioral Assays
  • Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice are first familiarized with two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.[1]

  • Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn to locate a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are key measures of spatial memory.[1]

  • Beam Walking Test: This assay is used to assess motor coordination and balance. Mice are required to traverse a narrow beam, and the time taken and the number of foot slips are recorded.[1]

start 5xFAD Mice drug_admin Drug Administration (cmp2 or Donepezil) start->drug_admin behavioral Behavioral Testing drug_admin->behavioral pathology Pathological Analysis drug_admin->pathology nor Novel Object Recognition behavioral->nor mwm Morris Water Maze behavioral->mwm beam Beam Walking behavioral->beam abeta Aβ Plaque Quantification pathology->abeta astro Astrogliosis Analysis pathology->astro

Figure 2: General experimental workflow for preclinical evaluation.

Pathological Analysis
  • Amyloid-β (Aβ) Plaque Quantification: Brain tissue is sectioned and stained with antibodies specific to Aβ. The number and area of Aβ plaques are then quantified using microscopy and image analysis software.[1][2]

  • Astrogliosis Analysis: Astrogliosis, an indicator of neuroinflammation, is assessed by immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes. The number and morphology of GFAP-positive cells are then analyzed.[1][2]

Conclusion

The novel piperazine compound, cmp2, demonstrates promising therapeutic potential in the 5xFAD mouse model of Alzheimer's disease, with evidence of improved cognitive and motor function. Its mechanism of action, centered on the modulation of the TRPC6 channel, represents a novel approach to tackling the neurodegenerative processes of AD.

Donepezil, the established standard of care, shows efficacy in reversing cognitive deficits and reducing amyloid-β pathology in the same preclinical model. Its well-understood mechanism of enhancing cholinergic transmission provides symptomatic relief.

While direct comparative studies are lacking, this analysis suggests that cmp2 may offer a disease-modifying strategy by targeting synaptic plasticity and neuroprotection, whereas Donepezil's primary benefit lies in symptomatic improvement. Further research, including head-to-head preclinical and clinical trials, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two distinct therapeutic approaches.

References

A Comparative Analysis of Mono- and Di-hydroxylated Piperazine Derivatives: Physicochemical Properties, Pharmacological Activities, and Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mono- and di-hydroxylated piperazine (B1678402) derivatives, focusing on their physicochemical properties, pharmacological activities, and toxicity. The information is compiled from various studies to offer a broad perspective for researchers in drug discovery and development. While direct comparative studies are limited, this guide presents available data to highlight potential structure-activity relationships and guide future research.

Physicochemical Properties

The introduction of hydroxyl groups to the piperazine scaffold can significantly alter its physicochemical properties, such as solubility and lipophilicity (LogP). These parameters are crucial for determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

PropertyMono-hydroxylated Piperazine Derivatives (Representative Examples)Di-hydroxylated Piperazine Derivatives (Representative Examples)Impact of Hydroxylation
Water Solubility Generally increased compared to the non-hydroxylated parent compound. The polar hydroxyl group enhances interaction with water molecules.Expected to be further increased compared to mono-hydroxylated derivatives due to the presence of two polar hydroxyl groups.Increased hydroxylation generally leads to higher aqueous solubility, which can be beneficial for oral bioavailability.
Lipophilicity (LogP) Generally decreased compared to the non-hydroxylated parent compound.Expected to be further decreased compared to mono-hydroxylated derivatives.Increased hydroxylation reduces lipophilicity, which can affect membrane permeability and blood-brain barrier penetration.
pKa The basicity of the piperazine nitrogens may be slightly altered by the electronic effects of the hydroxyl group.The electronic effects of two hydroxyl groups may have a more pronounced impact on the pKa values.Changes in pKa can influence the ionization state of the molecule at physiological pH, affecting receptor binding and solubility.

Note: The data presented here are general trends. Specific values will vary depending on the position and stereochemistry of the hydroxyl group(s) and the nature of other substituents on the piperazine ring.

Pharmacological Activities

Hydroxylation can modulate the pharmacological activity of piperazine derivatives by altering their binding affinity to target receptors and their metabolic stability. The following tables summarize reported biological activities for representative mono- and di-hydroxylated piperazine derivatives.

Table 2.1: Receptor Binding Affinities (Ki in nM)

Compound TypeRepresentative DerivativeTarget ReceptorKi (nM)Reference
Mono-hydroxylated 1-(3-Hydroxyphenyl)piperazineμ-opioid receptor8.47[1]
1-(3-Hydroxyphenyl)piperazineδ-opioid receptor34.3[1]
1-(3-Hydroxyphenyl)piperazineκ-opioid receptor36.8[1]
Di-hydroxylated Not available in a directly comparable study---

Table 2.2: In Vitro Cytotoxicity (IC50 in µM)

Compound TypeRepresentative DerivativeCell LineIC50 (µM)Reference
Mono-hydroxylated Hydroxyethyl piperazine derivativeRPMI 8226 (Multiple Myeloma)Low µM range[2]
Di-hydroxylated 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone-piperazine derivativeMCF7 (Breast Cancer)Data available, but not directly comparable[3]

Note: The IC50 and Ki values are highly dependent on the specific derivative and the experimental conditions. The lack of directly comparable data for di-hydroxylated derivatives in these specific assays highlights a gap in the current literature.

Toxicity Profiles

The introduction of hydroxyl groups can also influence the toxicity of piperazine derivatives. Metabolism via hydroxylation is a common detoxification pathway, but in some cases, it can lead to the formation of reactive metabolites.

Table 3.1: Acute Toxicity (LD50)

Compound TypeRoute of AdministrationSpeciesLD50Reference
Parent Piperazine OralRat2600 mg/kg[4]
Mono-hydroxylated Not available---
Di-hydroxylated Not available---

Experimental Protocols

4.1. Determination of In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.2. Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of piperazine derivatives to a specific G-protein coupled receptor (GPCR), such as a serotonin (B10506) receptor.[8][9][10][11]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors)

  • Piperazine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the piperazine derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Piperazine derivatives can modulate various intracellular signaling pathways, contributing to their pharmacological effects. The diagrams below illustrate key pathways often implicated in the action of bioactive compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: PI3K/Akt Signaling Pathway.[2][12][13][14][15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway.[17][18][19][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding GeneExpression Gene Expression (Inflammation, Immunity) DNA->GeneExpression

Caption: NF-κB Signaling Pathway.[21][22][23][24][25]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization a Compound Synthesis (Mono- & Di-hydroxylated Piperazine Derivatives) b Physicochemical Characterization (Solubility, LogP, pKa) a->b c Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) a->c d Receptor Binding Assays (Determine Ki for Target Receptors) c->d e Structure-Activity Relationship (SAR) Analysis d->e f In Vivo Efficacy Studies (Animal Models) e->f g ADME/Tox Profiling f->g

Caption: General Experimental Workflow.

Conclusion

This guide provides a foundational comparison of mono- and di-hydroxylated piperazine derivatives. The inclusion of hydroxyl groups generally increases hydrophilicity and can modulate pharmacological activity and toxicity. However, a clear, direct comparison is hampered by the lack of studies that systematically evaluate a series of mono- and di-hydroxylated analogs under identical conditions. The provided data tables, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers, highlighting the current state of knowledge and identifying areas for future investigation in the development of novel piperazine-based therapeutics. Further research focusing on direct comparative studies will be crucial for elucidating precise structure-activity relationships.

References

A Comparative Analysis of the Off-Target Effects of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the synthesis of several pharmacologically active compounds and a known human metabolite of flunarizine (B1672889). Due to the limited availability of comprehensive off-target screening data for this compound itself, this guide utilizes the off-target binding profile of its parent compound, flunarizine, as a predictive surrogate. This data is compared with that of other piperazine-containing compounds, GBR 12909 and its analog GBR 12935, which are well-characterized dopamine (B1211576) reuptake inhibitors, to provide a context for selectivity and potential off-target interactions.

Executive Summary

This compound is a versatile chemical scaffold. Understanding its potential interactions with unintended biological targets is crucial for predicting the side-effect profiles of its derivatives. This guide presents a summary of the known off-target binding affinities for its parent compound, flunarizine, and compares them to the selectivity profiles of other piperazine-based central nervous system (CNS) agents. The provided experimental protocols and pathway diagrams offer a framework for further investigation into the off-target pharmacology of this compound class.

Data Presentation: Off-Target Binding Profiles

The following tables summarize the in vitro binding affinities (Ki) of flunarizine (as a proxy for this compound) at several key off-target receptors and the binding affinities of GBR 12909 and GBR 12935 for monoamine transporters.

Table 1: Off-Target Receptor Binding Affinity of Flunarizine

TargetLigandKi (nM)
Histamine H1Mepyramine68
Dopamine D2Haloperidol80
Serotonin S2 (5-HT2)Ketanserin200
α1-AdrenergicPrazosin250
Calcium Channel (L-type, Nitrendipine site)Nitrendipine380

Data sourced from the product monograph for Flunarizine.[1]

Table 2: Comparative Monoamine Transporter Binding Affinities of GBR 12909 and GBR 12935

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
GBR 129091.2126029
GBR 129357.263172

Data represents a compilation from various in vitro studies.

Experimental Protocols

The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology representative of these key experiments.

Radioligand Binding Assay for Off-Target Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: A source of the target receptor, typically from recombinant cell lines (e.g., HEK293, CHO) overexpressing the receptor of interest or from homogenized animal tissues known to be rich in the target receptor.

  • Radioligand: A high-affinity, high-specificity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H, ¹²⁵I).

  • Test Compound: this compound or other comparator compounds.

  • Assay Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate ligand binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_ligand This compound cluster_targets Potential Off-Targets Ligand This compound H1 Histamine H1 Receptor Ligand->H1 Inhibitory Interaction D2 Dopamine D2 Receptor Ligand->D2 Inhibitory Interaction S2 Serotonin 5-HT2 Receptor Ligand->S2 Inhibitory Interaction A1 α1-Adrenergic Receptor Ligand->A1 Inhibitory Interaction Ca L-type Calcium Channel Ligand->Ca Inhibitory Interaction

Caption: Potential off-target interactions of this compound.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound from Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

G cluster_gbr GBR 12909 cluster_transporters Monoamine Transporters GBR GBR 12909 DAT Dopamine Transporter (DAT) GBR->DAT High Affinity (Ki = 1.2 nM) SERT Serotonin Transporter (SERT) GBR->SERT Low Affinity (Ki = 1260 nM) NET Norepinephrine Transporter (NET) GBR->NET Moderate Affinity (Ki = 29 nM)

Caption: Selectivity profile of GBR 12909 for monoamine transporters.

References

A Comparative Analysis of the Antimicrobial Spectrum of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Piperazine (B1678402), a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties. The versatility of the piperazine ring allows for structural modifications that can enhance potency and selectivity against various pathogens, including bacteria, fungi, and viruses. This guide provides a comparative overview of the antimicrobial spectrum of different piperazine derivatives, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various piperazine derivatives has been extensively evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for different classes of piperazine derivatives against selected bacterial and fungal strains. Lower MIC values indicate greater antimicrobial activity.

Antibacterial Activity of Piperazine Derivatives
Piperazine Derivative ClassBacterial StrainMIC (µg/mL)Reference
Chalcones with Piperazine Moiety Staphylococcus aureusPotentially Active
Escherichia coliPotentially Active
N-alkyl and N-aryl Piperazines Staphylococcus aureusSignificant Activity[1]
Pseudomonas aeruginosaSignificant Activity[1]
Streptomyces epidermidisSignificant Activity[1]
Escherichia coliSignificant Activity[1]
Piperazine-based Oxazolidinones Gram-positive bacteria (Staphylococci, Enterococci)Potent Activity[2]
Dithioacetals with Piperazine Gram-negative bacteriaHigher efficacy than against Gram-positive[2]
Novel Piperazine Compounds (RL308) Staphylococcus aureus2-4[3]
Methicillin-Resistant S. aureus (MRSA)2-4[3]
Shigella flexneri2[3]
Shigella dysenteriae16[3]
Antifungal Activity of Piperazine Derivatives
Piperazine Derivative ClassFungal StrainMIC (µg/mL)Reference
Chalcones with Piperazine Moiety Candida albicans2.22
N-alkyl and N-aryl Piperazines Aspergillus fumigatusLess Active[1]
Aspergillus flavusLess Active[1]
Aspergillus nigerLess Active[1]
Alkylated Piperazines and Piperazine-Azole Hybrids Candida spp. (non-albicans)Excellent Activity[4]
Aspergillus spp.Excellent Activity[4]
Piperazine Propanol (B110389) Derivative (GSI578) Candida albicans (1,3-beta-D-glucan synthase inhibition)IC50 = 0.16 µM[5]
Chalcone Derivatives with Piperazine (Compound D2) Rhizoctonia solaniHigh Inhibitory Effect[6]
Colletotrichum gloeosporioidesHigh Inhibitory Effect[6]
Antiviral Activity of Piperazine Derivatives
Piperazine Derivative ClassVirusActivityReference
Benzamide Analogues with Piperazine HIV-1 (H9 and MT4 cell lines)IC50 = 3.9 µM and 3.7 µM[7]
Diarylpyrimidine Derivatives with Piperazine HIV-1 (Non-nucleoside reverse transcriptase inhibitors)EC50 = 0.0014 µM[7]
Piperazine Chikungunya virus (Capsid protein targeting)Antiviral properties demonstrated[8]
1,3,5-Triazine Derivatives with Piperazine Potato Virus Y (PVY)Curative, protective, and inactivation activities[9]
Trisubstituted Piperazine Derivatives (GC-78-HCl) SARS-CoV-2 (Main protease inhibitor)EC50 = 0.40 µM[10]

Experimental Protocols

The determination of antimicrobial activity is performed using standardized laboratory procedures. Below are detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The piperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

  • Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known concentration of the virus in the presence of varying concentrations of the piperazine derivative.

  • Overlay and Incubation: After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus. The plates are then incubated for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques (zones of cell death) in each well is counted.

  • Calculation of EC50: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can aid in understanding the antimicrobial properties of piperazine derivatives.

antimicrobial_susceptibility_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound Prepare Piperazine Derivative Stock Solution start->compound microbe Prepare Standardized Microbial Inoculum start->microbe serial_dilution Perform Serial Dilutions of Compound in Broth compound->serial_dilution inoculation Inoculate Wells with Microbial Suspension microbe->inoculation serial_dilution->inoculation incubation Incubate at Optimal Conditions inoculation->incubation read_results Visually Inspect for Microbial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

gaba_receptor_mechanism piperazine Piperazine Derivative gaba_receptor GABA Receptor (in Helminths) piperazine->gaba_receptor Acts as agonist chloride_influx Increased Chloride Ion Influx gaba_receptor->chloride_influx hyperpolarization Hyperpolarization of Muscle Cell Membrane chloride_influx->hyperpolarization paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis expulsion Expulsion from Host paralysis->expulsion

Caption: Mechanism of Action of Piperazine against Helminths.

glucan_synthase_inhibition piperazine_propanol Piperazine Propanol Derivative (e.g., GSI578) glucan_synthase 1,3-beta-D-Glucan Synthase (Fungal Enzyme) piperazine_propanol->glucan_synthase Inhibits glucan_synthesis Inhibition of 1,3-beta-D-Glucan Synthesis piperazine_propanol->glucan_synthesis Prevents glucan_synthase->glucan_synthesis Catalyzes cell_wall_disruption Disruption of Fungal Cell Wall Integrity glucan_synthesis->cell_wall_disruption Leads to cell_lysis Fungal Cell Lysis and Death cell_wall_disruption->cell_lysis

Caption: Inhibition of Fungal 1,3-beta-D-Glucan Synthase.

References

A Comparative Guide to the Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the production of 1-[Bis(4-fluorophenyl)methyl]piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the calcium channel blocker, Flunarizine.[1] We will examine a classical nucleophilic substitution method and a modern one-pot reductive amination, evaluating them on key performance indicators such as yield, reaction time, and complexity.

Introduction to this compound

This compound is a fluorinated benzhydrylpiperazine derivative. The presence of the bis(4-fluorophenyl)methyl group is significant in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. This compound serves as a crucial building block in the development of central nervous system (CNS) agents, including potential antipsychotics and antidepressants.[2]

Comparison of Synthetic Routes

The synthesis of this compound can be efficiently achieved through several methods. Here, we compare two prominent approaches: a traditional two-step nucleophilic substitution and a more streamlined one-pot reductive amination.

Quantitative Data Summary
ParameterRoute 1: Nucleophilic SubstitutionRoute 2: One-Pot Reductive Amination
Starting Materials Bis(4-fluorophenyl)methanol (B1266172), Thionyl Chloride, Piperazine (B1678402)Bis(4-fluorophenyl)methanone, Piperazine
Key Reagents Base (e.g., K2CO3, Et3N)Reducing Agent (e.g., NaBH(OAc)3, NaBH4)
Typical Yield 65-75% (overall)80-90%
Reaction Time 12-24 hours8-16 hours
Number of Steps TwoOne
Complexity ModerateLow to Moderate
Waste Generation Higher (due to two steps and workup)Lower (one-pot)

Experimental Protocols

Route 1: Nucleophilic Substitution

This classical method involves a two-step process: the conversion of bis(4-fluorophenyl)methanol to the corresponding chloride, followed by the alkylation of piperazine.

Step 1: Synthesis of Bis(4-fluorophenyl)chloromethane

  • To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(4-fluorophenyl)chloromethane. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve piperazine (2.0 eq) and a base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

  • To this suspension, add a solution of bis(4-fluorophenyl)chloromethane (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 8-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Route 2: One-Pot Reductive Amination

This modern approach combines the formation of an iminium ion and its subsequent reduction in a single reaction vessel, offering improved efficiency.[2]

  • To a stirred suspension of bis(4-fluorophenyl)methanone (1.0 eq) and piperazine (1.2 eq) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol, add a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.[2]

  • If using a less reactive ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizations

Synthetic Route Workflows

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: One-Pot Reductive Amination A1 Bis(4-fluorophenyl)methanol B1 Thionyl Chloride (Activation) A1->B1 Step 1 C1 Bis(4-fluorophenyl)chloromethane B1->C1 D1 Piperazine (Alkylation) C1->D1 Step 2 E1 This compound D1->E1 F1 Purification E1->F1 G1 Final Product F1->G1 A2 Bis(4-fluorophenyl)methanone C2 One-Pot Reaction (Reductive Amination) A2->C2 B2 Piperazine B2->C2 D2 Crude Product C2->D2 E2 Purification D2->E2 F2 Final Product E2->F2

Caption: Comparative workflow of the two synthetic routes.

Signaling Pathway of Flunarizine

This compound is a precursor for Flunarizine, a drug known to act as a calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx into neuronal cells, which is particularly relevant in the prophylaxis of migraine. Flunarizine also exhibits activity at other receptors, contributing to its overall pharmacological profile.[3][4][5]

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms flunarizine Flunarizine ca_channel Voltage-Gated Ca2+ Channels (T-type & L-type) flunarizine->ca_channel Inhibits h1_receptor Histamine H1 Receptor flunarizine->h1_receptor Antagonizes d2_receptor Dopamine D2 Receptor flunarizine->d2_receptor Antagonizes ca_influx Ca2+ Influx ca_channel->ca_influx neuronal_excitability Neuronal Hyperexcitability ca_influx->neuronal_excitability migraine Migraine Pathophysiology neuronal_excitability->migraine

References

The Fluorine Advantage: A Head-to-Head Comparison of Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed, data-driven comparison of fluorinated versus non-fluorinated piperazine (B1678402) analogs, a prevalent motif in centrally acting agents. By examining key pharmacological and physicochemical parameters, we illuminate the nuanced effects of fluorination and provide the experimental context to inform rational drug design.

The introduction of fluorine into a drug candidate can profoundly alter its properties, influencing everything from receptor binding affinity and metabolic stability to lipophilicity and brain penetration. While often beneficial, the effects of fluorination are highly context-dependent. This comparison guide synthesizes data from multiple studies to present a clear picture of these effects on piperazine-containing compounds, which are integral to numerous CNS-targeted therapies.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

The substitution of hydrogen with fluorine can trigger a cascade of changes in a molecule's fundamental properties. The high electronegativity and relatively small size of the fluorine atom can lead to significant alterations in basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

One of the most consistent effects of adding fluorine near a basic nitrogen, such as in the piperazine ring, is a decrease in basicity. This reduction in pKa can have significant downstream effects on a compound's pharmacokinetic profile, including its absorption and distribution.

Fluorination's impact on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the overall effect is influenced by the degree and position of fluorination, as well as the resulting decrease in basicity which affects lipophilicity at neutral pH.[1][2] Increased lipophilicity can, in turn, influence a compound's propensity for metabolic degradation. For instance, some studies have shown that more lipophilic fluorinated derivatives are more readily oxidized by human liver microsomes.[1][2]

Conversely, strategic fluorination can also shield a molecule from metabolic attack, a tactic frequently employed in drug design to enhance bioavailability.[3][4] The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life.[3][4]

Below is a summary of the typical effects of fluorination on the physicochemical and pharmacokinetic properties of piperazine analogs:

PropertyNon-Fluorinated Piperazine AnalogFluorinated Piperazine AnalogRationale for Change
Basicity (pKa) HigherLowerThe electron-withdrawing nature of fluorine reduces the electron density on the nearby nitrogen atom, making it less likely to accept a proton.[1]
Lipophilicity (LogP/LogD) VariableGenerally Higher (context-dependent)The addition of fluorine generally increases lipophilicity, although the reduction in basicity can sometimes counteract this effect at physiological pH.[1][2]
Aqueous Solubility Generally HigherGenerally LowerIncreased lipophilicity often leads to decreased aqueous solubility.[1][2]
Metabolic Stability VariableCan be Increased or DecreasedFluorination can block sites of metabolism, increasing stability. However, increased lipophilicity can sometimes lead to increased recognition by metabolic enzymes.[1][2][3][4]
Blood-Brain Barrier Permeability VariableGenerally HigherIncreased lipophilicity is a key factor in enhancing the ability of a molecule to cross the blood-brain barrier.[5]

Impact on Pharmacodynamics: Receptor Binding and Functional Activity

The introduction of fluorine can also have a profound impact on a compound's interaction with its biological target. These effects can be subtle, arising from changes in conformation and electronic distribution, or more dramatic, leading to significant gains or losses in binding affinity and functional activity.

For piperazine analogs targeting G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors, fluorination can fine-tune selectivity and potency. For example, studies on N-phenylpiperazine analogs have shown that fluorination can significantly impact binding affinity and selectivity for D2 versus D3 dopamine receptors.[6] The position of the fluorine atom is often critical, with substitutions at different points on an aromatic ring leading to vastly different pharmacological outcomes.[7]

The following table summarizes the potential effects of fluorination on the pharmacodynamic properties of piperazine analogs:

ParameterNon-Fluorinated Piperazine AnalogFluorinated Piperazine AnalogRationale for Change
Receptor Binding Affinity (Ki) VariableCan be Increased, Decreased, or UnchangedFluorine can engage in favorable interactions within the binding pocket (e.g., hydrogen bonds, halogen bonds) or introduce steric clashes, depending on its position.[6][7][8]
Functional Activity (EC50/IC50) VariableCan be Increased, Decreased, or UnchangedChanges in binding affinity and the molecule's ability to induce a specific receptor conformation can alter its functional potency as an agonist or antagonist.
Receptor Selectivity VariableOften ImprovedStrategic fluorination can introduce interactions that favor binding to one receptor subtype over another, leading to enhanced selectivity.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor, such as the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing the human dopamine D2 receptor).

  • Radioligand (e.g., [3H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds (fluorinated and non-fluorinated piperazine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compounds (fluorinated and non-fluorinated piperazine analogs).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis).

  • Multi-well plates.

  • Incubator.

  • LC-MS/MS system.

Procedure:

  • Prepare a solution of the test compound in buffer.

  • In a multi-well plate, pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the test compound to the wells containing the HLMs and NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative GPCR signaling pathway and the experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiation of

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare_Reagents Incubation Incubate Components (Binding Equilibrium) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Wash Filters (Remove Unbound Ligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A workflow diagram for a typical radioligand binding assay.

References

Assessing the Therapeutic Index of Novel Piperazine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique physicochemical properties often enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comparative analysis of the therapeutic index of two promising classes of novel piperazine-based anticancer compounds: Vindoline-Piperazine Conjugates and Quinoxalinyl-Piperazines . We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of these compounds against established alternatives.

Quantitative Data Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In preclinical in vitro studies, a preliminary assessment of the TI can be derived from the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI suggests greater selectivity for cancer cells and a potentially wider therapeutic window.

Vindoline-Piperazine Conjugates vs. Doxorubicin

Vindoline, a monomer of the potent chemotherapeutic vinblastine, is largely inactive on its own. However, conjugation with piperazine moieties has been shown to yield potent anticancer activity.[1][2][3][4][5][6][7] The following table compares the in vitro cytotoxicity and selectivity of lead vindoline-piperazine conjugates with the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugCancer Cell LineIC50/GI50 (µM) in Cancer CellsNon-Tumor Cell LineIC50 (µM) in Non-Tumor CellsSelectivity Index (SI)Reference
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)1.00 (GI50)CHO (Chinese Hamster Ovary)10.810.8 [1][3][4]
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-Small Cell Lung Cancer)1.35 (GI50)CHO (Chinese Hamster Ovary)6.644.92 [1][3][4]
Doxorubicin HCT-116 (Colon Carcinoma)10.53HUVEC (Human Umbilical Vein Endothelial Cells)31.252.97 [8]
Quinoxalinyl-Piperazines: RX-5902

RX-5902 is a novel quinoxalinyl-piperazine derivative that has demonstrated potent anticancer activity in preclinical studies.[9] It acts as a first-in-class inhibitor of p68 RNA helicase, leading to the dysregulation of the Wnt/β-catenin signaling pathway.[10][11][12] The table below summarizes its cytotoxic activity against various human cancer cell lines.

CompoundCancer Cell LineIC50 (nM)Reference
RX-5902 MDA-MB-468 (Triple-Negative Breast Cancer)56 (average in sensitive cell lines)[10][12]
HCT-15 (Colorectal Cancer)11-21[9]
Various Human Cancer Cell Lines10-20[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the cytotoxic activity of the discussed piperazine-based compounds.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The protocol outlined below is based on the methodology used for evaluating the vindoline-piperazine conjugates.[1][3][4]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates (96-well format)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at the desired density in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on a plate shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the quinoxalinyl-piperazine compound, RX-5902, which involves the inhibition of p68 RNA helicase and subsequent disruption of the Wnt/β-catenin signaling pathway.

RX5902_Mechanism_of_Action cluster_inhibition Inhibition by RX-5902 cluster_pathway Wnt/β-catenin Pathway cluster_outcome Cellular Outcome RX-5902 RX-5902 p68 p68 RNA Helicase RX-5902->p68 Binds and Inhibits beta_catenin β-catenin p68->beta_catenin Promotes Nuclear Translocation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Proliferation Proliferation Target_Genes->Proliferation Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Novel Piperazine Compound Synthesis cytotoxicity_cancer Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines start->cytotoxicity_cancer cytotoxicity_normal Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on Non-Tumor Cell Lines start->cytotoxicity_normal ic50_cancer Determine IC50 in Cancer Cells cytotoxicity_cancer->ic50_cancer ic50_normal Determine IC50 in Normal Cells cytotoxicity_normal->ic50_normal si_calc Calculate Selectivity Index (SI) ic50_cancer->si_calc ic50_normal->si_calc animal_model Animal Model (e.g., Xenograft) si_calc->animal_model Promising SI ed50_det Determine Effective Dose (ED50) (Tumor Growth Inhibition) animal_model->ed50_det ld50_det Determine Lethal Dose (LD50) (Toxicity Studies) animal_model->ld50_det ti_calc Calculate Therapeutic Index (TI) ed50_det->ti_calc ld50_det->ti_calc result Therapeutic Potential Assessment ti_calc->result

References

Safety Operating Guide

Essential Safety and Disposal Plan for 1-[Bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and a comprehensive disposal plan for 1-[Bis(4-fluorophenyl)methyl]piperazine, designed for researchers, scientists, and professionals in drug development. The following procedures ensure safe handling and environmentally responsible disposal of this compound.

Safety and Handling Precautions

Adherence to stringent safety measures is paramount when handling this compound to minimize exposure risks and ensure a safe laboratory environment.

Engineering Controls:

  • Always use this compound within a chemical fume hood to maintain low airborne concentrations.[1]

  • Ensure adequate ventilation in the work area.[1][2]

  • Provide readily accessible eye wash stations and safety showers.

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact, and inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields. A face shield should be used if there is a risk of splashing.Protects against eye irritation and serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.Prevents skin irritation and absorption through the skin.[1]
Body Protection A flame-resistant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator with a type P2 (EN 143) cartridge is required if engineering controls are insufficient or when handling the powder outside of a fume hood.Prevents respiratory tract irritation from inhalation of dust or vapors.[1][3]

Safe Handling Practices:

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4]

Spill and Emergency Procedures

Immediate and appropriate response to spills is critical to contain the material and prevent exposure.

Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, vacuum or sweep up the material.

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[6][7][8][9] This compound is a halogenated organic compound, and specific disposal methods are required.

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Consult a Licensed Disposal Company:

    • The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.

    • This ensures that the waste is managed and treated in compliance with all regulations.

  • Recommended Disposal Method: Incineration:

    • As a fluorinated organic compound, the recommended disposal method is high-temperature incineration.[10][11][12]

    • For hazardous waste containing more than 1% halogenated organic substances, incineration must be carried out at a minimum temperature of 1100 °C to ensure complete destruction and prevent the formation of toxic byproducts.[13]

    • The incinerator should be equipped with a flue gas scrubbing system to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[10][12]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date.

    • Ensure that all transportation of the waste is documented using the appropriate hazardous waste manifest system.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Final Treatment A Step 1: Waste Collection (Collect in a labeled, sealed container) B Step 2: Segregation (Keep separate from other waste streams) A->B C Step 3: Engage Licensed Disposal Company B->C Hand-off to EHS D Step 4: Transportation (Use hazardous waste manifest) C->D E Step 5: High-Temperature Incineration (>= 1100°C for halogenated compounds) D->E Shipment to Facility F Step 6: Flue Gas Scrubbing (Neutralize acidic byproducts) E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.